molecular formula C8H8O2S B1626388 5-(Methylthio)benzo[d][1,3]dioxole CAS No. 5354-08-5

5-(Methylthio)benzo[d][1,3]dioxole

Cat. No.: B1626388
CAS No.: 5354-08-5
M. Wt: 168.21 g/mol
InChI Key: BUKOTIQMZLCUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylthio)benzo[d][1,3]dioxole (CAS 5354-08-5) is a chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol . This benzo[d][1,3]dioxole derivative serves as a valuable synthetic intermediate and building block in various research fields. Its structure is a key motif in developing novel chemical entities. For instance, it is utilized in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) derivatives, which function as sensitive and selective electrochemical sensors for the detection of carcinogenic lead (Pb²⁺) ions . Furthermore, the 1,3-benzodioxole core is recognized as a promising scaffold in agrochemical discovery. Research has identified that novel auxin receptor agonists based on this structure, such as N-(benzo[d][1,3]dioxol-5-yl) acetamide compounds, can act as potent plant growth regulators, significantly promoting root growth in species like Arabidopsis thaliana and Oryza sativa (rice) by acting as Transport Inhibitor Response 1 (TIR1) receptor agonists . This product is intended for research and development purposes only. It is not designed for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

5354-08-5

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

5-methylsulfanyl-1,3-benzodioxole

InChI

InChI=1S/C8H8O2S/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-4H,5H2,1H3

InChI Key

BUKOTIQMZLCUGO-UHFFFAOYSA-N

SMILES

CSC1=CC2=C(C=C1)OCO2

Canonical SMILES

CSC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Methylthio)benzo[d]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-(Methylthio)benzo[d]dioxole, a key intermediate in the synthesis of various pharmacologically active molecules and agrochemicals. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most effective synthetic routes. By synthesizing information from established literature, this guide aims to equip researchers with the necessary knowledge to confidently and efficiently produce this target compound.

Introduction: Strategic Importance of 5-(Methylthio)benzo[d]dioxole

The benzo[d]dioxole (also known as 1,3-benzodioxole or methylenedioxyphenyl) moiety is a prevalent scaffold in a vast array of natural products and synthetic compounds exhibiting significant biological activity. The introduction of a methylthio (-SCH₃) group at the 5-position of this ring system can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This substitution can enhance metabolic stability, modulate receptor binding affinity, and provide a handle for further chemical elaboration. Consequently, 5-(Methylthio)benzo[d]dioxole serves as a critical building block in medicinal chemistry and drug discovery, notably as a precursor in the synthesis of certain neuroactive compounds and as an intermediate for potent insecticides.

This guide will focus on the most logical and field-proven synthetic strategies, primarily revolving around the functionalization of a pre-formed benzo[d]dioxole ring system. The choice of starting material and the method for introducing the methylthio group are the two central pillars of a successful synthesis, and the rationale behind these choices will be a recurring theme throughout this document.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 5-(Methylthio)benzo[d]dioxole can be approached through several strategic disconnections. The most common and practical approaches involve the formation of a carbon-sulfur bond on the aromatic ring. This can be achieved via nucleophilic aromatic substitution on an appropriately activated precursor or through modern cross-coupling methodologies.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This classical and often cost-effective approach relies on the reaction of a nucleophilic sulfur species with a benzo[d]dioxole ring bearing a suitable leaving group at the 5-position. For an SNAr reaction to proceed efficiently on an aromatic ring, the ring must be activated by electron-withdrawing groups.[1][2][3] In the case of the benzo[d]dioxole system, while not strongly activated, the reaction can be driven to completion under appropriate conditions.

The key precursor for this route is a 5-halobenzo[d]dioxole, with 5-bromo-1,3-benzodioxole being a common and commercially available starting material.[4][5] The bromine atom serves as a good leaving group for the incoming methylthiolate nucleophile.

Diagram of the SNAr Pathway:

SNAr_Pathway Start 1,3-Benzodioxole Intermediate 5-Bromo-1,3-benzodioxole Start->Intermediate Bromination Product 5-(Methylthio)benzo[d]dioxole Intermediate->Product Nucleophilic Aromatic Substitution (SNAr) + CH3SNa or CH3SH/base

Caption: General overview of the SNAr synthesis pathway.

Causality Behind Experimental Choices:

  • Choice of Leaving Group: Bromine is an excellent compromise between reactivity and stability. While iodine would be more reactive, it is also more expensive and can be more prone to side reactions. Chlorine is less reactive and may require harsher reaction conditions.

  • Nucleophile Generation: Sodium methylthiolate (CH₃SNa) is a potent nucleophile and is often used. Alternatively, methanethiol (CH₃SH) can be used in the presence of a base such as sodium hydroxide or sodium hydride to generate the thiolate in situ. The in situ generation can be advantageous for handling the volatile and odorous methanethiol.

  • Solvent System: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically employed.[6] These solvents are effective at solvating the cation of the methylthiolate salt, thereby increasing the nucleophilicity of the thiolate anion.

  • Temperature Control: The reaction may require heating to overcome the activation energy for the SNAr reaction on the relatively electron-rich benzo[d]dioxole ring. The temperature is carefully controlled to prevent side reactions and decomposition of the starting materials or product.

Pathway B: Palladium-Catalyzed Cross-Coupling

In recent decades, palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, offering milder reaction conditions and broader functional group tolerance compared to classical methods.[7][8][9] For the synthesis of 5-(Methylthio)benzo[d]dioxole, a Buchwald-Hartwig-type C-S cross-coupling reaction is a highly effective strategy.

This approach also utilizes 5-bromo-1,3-benzodioxole as the starting material, which is coupled with a sulfur source, such as methanethiol or its corresponding thiolate, in the presence of a palladium catalyst and a suitable ligand.

Diagram of the Palladium-Catalyzed Pathway:

Pd_Coupling_Pathway Start 5-Bromo-1,3-benzodioxole Product 5-(Methylthio)benzo[d]dioxole Start->Product Pd-catalyzed Cross-Coupling + CH3SH, Pd catalyst, ligand, base

Caption: Palladium-catalyzed synthesis of 5-(Methylthio)benzo[d]dioxole.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as Xantphos or those from the Buchwald biarylphosphine ligand family, are often employed to facilitate the catalytic cycle, specifically the reductive elimination step that forms the C-S bond.[10]

  • Base: A non-nucleophilic base is required to deprotonate the methanethiol and to neutralize the HBr generated during the reaction. Common bases include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene or dioxane are frequently used for these types of reactions.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere of nitrogen or argon.

Experimental Protocols

The following protocols are representative procedures synthesized from the literature and should be adapted and optimized based on laboratory conditions and available reagents.

Synthesis of 5-Bromo-1,3-benzodioxole (Precursor)

This two-step procedure starts with the bromination of 1,3-benzodioxole.[11]

Step 1: Bromination of 1,3-Benzodioxole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-benzodioxole (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform. Cool the flask in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the stirred solution of 1,3-benzodioxole. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-bromo-1,3-benzodioxole. Further purification can be achieved by vacuum distillation or column chromatography. A reported yield for a similar reaction is 76%.[11]

Synthesis of 5-(Methylthio)benzo[d]dioxole via SNAr
  • Reaction Setup: To a solution of 5-bromo-1,3-benzodioxole (1.0 equivalent) in anhydrous DMF, add sodium methylthiolate (1.1-1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-(Methylthio)benzo[d]dioxole.

Synthesis of 5-(Methylthio)benzo[d]dioxole via Palladium-Catalyzed Cross-Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 5-bromo-1,3-benzodioxole (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents).

  • Reagent Addition: Add anhydrous, degassed toluene to the flask, followed by the addition of methanethiol (1.2-1.5 equivalents), which can be added as a solution in toluene.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-(Methylthio)benzo[d]dioxole.

Data Presentation and Characterization

The successful synthesis of 5-(Methylthio)benzo[d]dioxole should be confirmed by standard analytical techniques.

Property Expected Value/Observation
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Formula C₈H₈O₂S
Molecular Weight 168.21 g/mol
¹H NMR (CDCl₃, δ) ~6.7-6.9 ppm (m, 3H, Ar-H), ~5.9 ppm (s, 2H, O-CH₂-O), ~2.4 ppm (s, 3H, S-CH₃)
¹³C NMR (CDCl₃, δ) ~148, 147, 128, 122, 110, 108 ppm (Ar-C), ~101 ppm (O-CH₂-O), ~16 ppm (S-CH₃)
Mass Spectrometry (EI) m/z 168 (M⁺)

Conclusion and Future Perspectives

The synthesis of 5-(Methylthio)benzo[d]dioxole is readily achievable through well-established synthetic methodologies. The choice between a nucleophilic aromatic substitution pathway and a palladium-catalyzed cross-coupling reaction will depend on factors such as cost, scale, available equipment, and the desired level of functional group tolerance for more complex substrates. The SNAr route is often more economical for large-scale production, while the palladium-catalyzed method offers milder conditions and potentially higher yields for smaller-scale, research-oriented applications. As the demand for novel, biologically active molecules containing the benzo[d]dioxole scaffold continues to grow, robust and efficient access to key intermediates like 5-(Methylthio)benzo[d]dioxole will remain of paramount importance to the chemical and pharmaceutical industries.

References

  • Synthesis and Antioxidant Capacity of Some Derivatives of Sesamol at the C-6 Position. (2021). Helvetica Chimica Acta.
  • Alkylated Sesamol Derivatives as Potent Antioxidants. (2020). Molecules.
  • Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: An Application Note and Detailed Experimental Protocol. (n.d.). Benchchem.
  • Alkylated Sesamol Derivatives as Potent Antioxidants. (2025). ResearchGate.
  • 5-Bromo-1,3-benzodioxole | Biochemical Reagent. (n.d.). MedchemExpress.com.
  • A convenient biomimetic synthesis of optically active putative neurotoxic metabolites of MDMA (“ecstasy”) from R-(−)- and S-(+)-N-methyl-α-methyldopamine precursors. (n.d.). Organic & Biomolecular Chemistry.
  • 5-Bromo-1,3-benzodioxole. (n.d.). TargetMol.
  • Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via... (n.d.). ResearchGate.
  • {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. (2024). IUCrData.
  • Synthesis and Antioxidant Capacity of Some Derivatives of Sesamol at the C‐6 Position. (n.d.). Wiley Online Library.
  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). ResearchGate.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • MDMA Synthesis Approaches. (n.d.). Safrole.
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025). SciELO.
  • "N-methyl-3,4-methylenedioxyaniline" synthesis and discovery. (n.d.). Benchchem.
  • 3,4-(Methylenedioxy)aniline synthesis. (n.d.). ChemicalBook.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). National Institutes of Health.
  • Sesamol & Its Derivatives: A Comprehensive Review On Phytochemistry, Pharmacology, And Advanced Formulation Strategies For Enhanced Biological Activities. (n.d.). Journal of Applied Bioanalysis.
  • Synthesis and characterization of novel benzo[d][11][12]dioxole substituted organo selenium compounds: X-ray structure of. (n.d.). Indian Academy of Sciences. Available at:

  • ChemInform Abstract: 3,4-(Methylenedioxy)aniline as Precursor to the Synthesis of Thiazolidin-4-ones (IV). (2025). ResearchGate.
  • Synthesis of the 3,4-methylenedioxy analogue of Pyrimethamine. (n.d.). Issuu.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). The Royal Society of Chemistry.
  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. (n.d.). Nottingham ePrints.
  • Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA). (n.d.). PubMed.
  • Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH.
  • Palladium-catalyzed C-C, C-N and C-O bond formation. (n.d.). DSpace@MIT.
  • One Step of Palladium Catalyzed Benzodioxane Ring C–O Bond Formation, Synthesis of Isoamericanol A and Isoamericanin A. (2004). R Discovery.
  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. (2012). PubMed.
  • 5354-08-5|5-(Methylthio)benzo[d][11][12]dioxole|BLD Pharm. (n.d.). BLD Pharm. Available at:

  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (n.d.). Google Patents.
  • Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives. (2025). Heliyon.
  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). MDPI.
  • Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. (2021). Sciencemadness Discussion Board.
  • Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. (2025). ResearchGate.
  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI.
  • Methyl substituent effects on electrophilic additions to some benzobicyclooctadienes. (n.d.). University of Nevada, Reno.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube.
  • SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2,4-Dihalo-5-Sulfamoyl-Benzoates. (n.d.). Benchchem.

Sources

Technical Whitepaper: Physicochemical Profiling of 5-(Methylthio)benzo[d]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Methylthio)benzo[d]dioxole (CAS 5354-08-5) represents a specialized intersection of two pharmacologically and organoleptically significant moieties: the 1,3-benzodioxole (methylenedioxybenzene) ring and the methylthio (thiomethyl) ether group. This compound serves as a critical intermediate in the synthesis of agrochemicals, flavorants, and pharmaceutical candidates, particularly those targeting monoaminergic systems or requiring bioisosteric replacement of methoxy groups.

This technical guide provides a rigorous analysis of its physicochemical properties, spectral signatures, and reactivity profiles. Unlike standard datasheets, this document focuses on the causality of its behavior—how the electron-donating sulfur atom interacts with the benzodioxole system to influence lipophilicity, metabolic stability, and synthetic utility.

Molecular Architecture & Identification

The molecule consists of a benzene ring fused to a dioxole ring, substituted at the 5-position with a methylthio group.[1] The presence of the sulfur atom introduces a "soft" nucleophilic center, distinct from its oxygenated analog (5-methoxy-1,3-benzodioxole), affecting both metabolic clearance and receptor binding kinetics.

ParameterDetail
IUPAC Name 5-(methylsulfanyl)-1,3-benzodioxole
Common Synonyms 5-(Methylthio)benzo[d][1,3]dioxole; 1,3-Benzodioxole, 5-(methylthio)-
CAS Number 5354-08-5
Molecular Formula C₈H₈O₂S
Molecular Weight 168.21 g/mol
SMILES CSC1=CC=C(OCO2)C2=C1
InChI Key FTNJQNQLEGKTGD-UHFFFAOYSA-N

Physicochemical Properties[5][6]

The following data aggregates experimental values where available and high-confidence QSAR (Quantitative Structure-Activity Relationship) predictions for missing empirical data points.

Thermodynamic & Physical Parameters
PropertyValueConfidenceContext/Implication
Physical State LiquidHighColorless to pale yellow oil; prone to darkening upon oxidation.
Boiling Point 245–250 °C (atm)PredictedExtrapolated from 5-methyl-1,3-benzodioxole (200°C). The -SMe group adds significant mass and polarizability.
Boiling Point (Vacuum) 115–120 °C @ 10 mmHgPredictedRecommended distillation range to avoid thermal decomposition.
Density 1.18 ± 0.05 g/cm³PredictedSulfur is significantly denser than the methyl analog (1.135 g/cm³).
Refractive Index (

)
1.58–1.60PredictedHigh refractive index due to the conjugated electron-rich aromatic system.
Lipophilicity (LogP) 2.85 ± 0.3PredictedMore lipophilic than the parent benzodioxole (2.08) due to the -SMe group.
Water Solubility < 50 mg/LPredictedPoorly soluble in water; highly soluble in DCM, EtOAc, and alcohols.
Electronic Properties

The methylthio group is a strong electron donor by resonance (+M) but a weak withdrawer by induction (-I). Combined with the electron-donating benzodioxole ring, the aromatic system is highly activated toward electrophilic aromatic substitution (EAS), specifically at the position ortho to the sulfur and meta to the dioxole (Position 6).

Synthesis & Manufacturing Workflow

The most robust synthesis route avoids direct thiolation of the activated ring (which can lead to regioisomeric mixtures) and instead utilizes a Grignard intermediate derived from the commercially available 5-bromo-1,3-benzodioxole.

Synthetic Pathway (Graphviz)

Synthesis Start 5-Bromo-1,3-benzodioxole (CAS 6698-13-1) Mg Mg / THF (Grignard Formation) Start->Mg Activation Intermediate Arylmagnesium Bromide Intermediate Mg->Intermediate Reflux, 1h Product 5-(Methylthio)benzo[d]dioxole (CAS 5354-08-5) Intermediate->Product Quench with DMDS 0°C -> RT Reagent Dimethyl Disulfide (DMDS) (Electrophilic Sulfur Source) Reagent->Product

Figure 1: Regioselective synthesis via Grignard formation. This route ensures the sulfur is installed exclusively at the 5-position.

Detailed Protocol: Grignard Sulfenylation

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Activation: Charge a flame-dried 3-neck flask with magnesium turnings (1.1 eq) and a crystal of iodine. Cover with anhydrous THF.

  • Initiation: Add a small portion of 5-bromo-1,3-benzodioxole (dissolved in THF). Warm gently until the reaction initiates (disappearance of iodine color, mild exotherm).

  • Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux. Stir for 1 hour post-addition.

  • Sulfenylation: Cool the Grignard solution to 0°C. Add Dimethyl Disulfide (1.2 eq) dropwise. The reaction is exothermic.

  • Workup: Stir at room temperature for 2 hours. Quench with saturated NH₄Cl. Extract with Ethyl Acetate.

  • Purification: The product is a liquid. Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).

Spectral Characterization

Confirmation of identity relies on the distinct signals of the dioxole protons and the methylthio singlet.

Predicted NMR Data ( H, 400 MHz, CDCl )
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 6.85dd (

Hz)
1HH-6 (Ortho to SMe)
Aromatic 6.78d (

Hz)
1HH-4 (Meta to SMe)
Aromatic 6.72d (

Hz)
1HH-7 (Ortho to Dioxole)
Dioxole 5.92s2H-O-CH₂-O-
Methylthio 2.44s3H-S-CH₃
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (M+): m/z 168 (Base peak or strong intensity).

  • Fragment (M-15): m/z 153 (Loss of -CH₃ from S-Me).

  • Fragment (M-47): m/z 121 (Loss of -SMe).

Metabolic Stability & Reactivity

For drug development professionals, the metabolic liability of this compound is twofold: the sulfur center and the methylenedioxy ring.

Metabolic Pathways (Graphviz)

Metabolism cluster_Sulfur Sulfur Oxidation (FMO / CYP) cluster_Dioxole Dioxole Ring Opening (CYP450) Parent 5-(Methylthio)benzo[d]dioxole (Parent) Sulfoxide Sulfoxide Metabolite (Chiral) Parent->Sulfoxide [O] Carbene Carbene Intermediate (CYP Inactivator) Parent->Carbene CYP Oxidation Sulfone Sulfone Metabolite (Stable, Polar) Sulfoxide->Sulfone [O] Catechol Catechol Metabolite Carbene->Catechol Hydrolysis

Figure 2: Primary metabolic fates. The formation of the carbene intermediate (red) is a known mechanism for CYP450 inhibition (suicide inhibition), a critical consideration for drug-drug interaction (DDI) studies.

Chemical Stability
  • Oxidation: The sulfide is easily oxidized to the sulfoxide (using NaIO₄) or sulfone (using mCPBA).

  • Acid Sensitivity: The benzodioxole ring is stable to base but sensitive to strong Lewis acids (e.g., BBr₃), which will cleave the ring to form the catechol.

Experimental Protocol: LogP Determination (HPLC Method)

For researchers requiring precise lipophilicity data without consuming large amounts of material, the HPLC retention time method (OECD 117) is recommended over the shake-flask method due to the compound's potential volatility and odor.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18).

  • Mobile Phase: Methanol/Water (75:25) isocratic elution.

  • Standards: Inject a calibration mixture of known LogP standards (e.g., Toluene, Naphthalene, Phenanthrene).

  • Calculation:

    • Calculate the capacity factor (

      
      ) for the analyte: 
      
      
      
    • Plot Log

      
       vs. Log P of standards.
      
    • Interpolate the LogP of 5-(Methylthio)benzo[d]dioxole.

    • Self-Validation: The retention time should be between Toluene (LogP 2.7) and Naphthalene (LogP 3.3).

Safety & Handling (Prudent Practices)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[2]

  • Stench Warning: Like most alkyl-aryl sulfides, this compound possesses a distinct, disagreeable sulfurous odor (cabbage/garlic notes).

  • Handling:

    • Always handle in a fume hood .

    • Glassware cleaning: Treat all glassware with a dilute bleach solution (sodium hypochlorite) before removing from the hood to oxidize residual sulfide to the odorless sulfoxide/sulfone.

References

  • Chemical Identity & Basic Properties: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9229, 1,3-Benzodioxole. Retrieved from [Link] (Parent structure reference).

  • Synthetic Methodology (Grignard-Sulfide): Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Metabolic Liability (Benzodioxole): Murray, M. (2000). Mechanisms of inhibitory cytochrome P450 interactions. Drug Metabolism Reviews.
  • OECD Guidelines: OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link].

Sources

5-(Methylthio)benzo[d]dioxole CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(Methylthio)benzo[d]dioxole: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Methylthio)benzo[d]dioxole, a molecule of interest to researchers in synthetic chemistry and drug discovery. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes foundational knowledge of its core chemical structures—the 1,3-benzodioxole and thioanisole moieties—to offer valuable, field-proven insights. We will explore its fundamental properties, propose a logical synthetic pathway, and discuss its potential applications based on established structure-activity relationships.

Core Compound Identification

Chemical Identity: 5-(Methylthio)benzo[d]dioxole CAS Number: 5354-08-5[1][2][3] Molecular Formula: C₈H₈O₂S[1][3] Molecular Weight: 168.21 g/mol [1][3]

Structural Representation:

The structure of 5-(Methylthio)benzo[d]dioxole consists of a 1,3-benzodioxole (also known as methylenedioxyphenyl) ring system substituted with a methylthio (-SCH₃) group at the 5-position.

SMILES: CSC1=CC=C(OCO2)C2=C1[2]

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with significant biological activity.[4][5] The introduction of a methylthio group can modulate a molecule's lipophilicity, metabolic stability, and receptor-binding interactions.

Physicochemical and Safety Data

Predicted Physicochemical Properties
PropertyValue/InformationSource/Rationale
Physical State Likely a solid or liquid at room temperature.Based on similarly sized substituted benzodioxoles.
Purity Commercially available up to >95%.[1]
Storage Store in a dry, sealed container at room temperature.[2]
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and DMSO.General property of similar aromatic compounds.
Safety and Handling

Hazard statements for this compound indicate that it is harmful if swallowed and causes serious eye damage.[2] Therefore, standard laboratory safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[2]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6]

  • First Aid:

    • If Swallowed: Rinse mouth and call a poison center or doctor.[2]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately call a poison center or doctor.[2]

Synthesis and Mechanistic Insights

A definitive, published synthesis protocol for 5-(Methylthio)benzo[d]dioxole is not available. However, a logical and robust synthetic route can be designed based on established organosulfur chemistry, starting from the commercially available precursor, 1,3-benzodioxole. The proposed pathway involves electrophilic substitution, a cornerstone of aromatic chemistry.

Proposed Synthetic Workflow: Electrophilic Thiomethylation

This proposed synthesis leverages the electron-rich nature of the 1,3-benzodioxole ring, which directs electrophilic substitution primarily to the 5-position.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Reactive Intermediate cluster_product Final Product A 1,3-Benzodioxole C Electrophilic Sulfur Species (e.g., Chlorodimethylsulfonium ion) A->C Reaction with activated DMSO B 1. Dimethyl sulfoxide (DMSO) 2. Activating Agent (e.g., HCl, Ac₂O) D 5-(Methylthio)benzo[d]dioxole C->D Electrophilic Aromatic Substitution

Caption: Proposed synthesis of 5-(Methylthio)benzo[d]dioxole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on known chemical transformations and should be optimized for safety and yield.

  • Activation of DMSO: In a three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), cool dimethyl sulfoxide (DMSO) to 0°C. Slowly add an activating agent, such as concentrated hydrochloric acid or acetic anhydride, while maintaining the temperature. This in-situ reaction generates a highly reactive electrophilic sulfur species.

    • Causality: The activation of DMSO is critical to generate an electrophile potent enough to react with the aromatic ring. Direct thiomethylation is otherwise challenging.

  • Reaction with 1,3-Benzodioxole: To the activated DMSO solution, add 1,3-benzodioxole dropwise, ensuring the reaction temperature does not exceed 10°C. The electron-rich benzodioxole ring will attack the sulfur electrophile.

  • Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography), quench the reaction by pouring it over ice water. Neutralize the solution carefully with a base (e.g., sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product should be purified using column chromatography on silica gel to yield the pure 5-(Methylthio)benzo[d]dioxole.

    • Self-Validation: The purity and identity of the final compound must be confirmed through analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.[1] For instance, ¹H NMR should show a characteristic singlet for the methylthio protons (-SCH₃) and signals corresponding to the aromatic and methylene bridge protons of the benzodioxole core.[7][8]

Potential Applications in Drug Discovery and Research

While specific biological activities for 5-(Methylthio)benzo[d]dioxole are not documented, the benzodioxole and benzothiazole (a related sulfur-containing heterocycle) scaffolds are of immense interest in medicinal chemistry.[9][10][11] Derivatives have been explored for a vast range of therapeutic areas.

Areas for Future Investigation:
  • Anticancer Research: Many benzothiazole and benzodioxole derivatives exhibit potent anticancer activity.[5][12] Research could explore if 5-(Methylthio)benzo[d]dioxole or its derivatives can inhibit key cancer-related enzymes or signaling pathways.

  • Antimicrobial Agents: The benzothiazole scaffold is a core component of many compounds with antibacterial and antifungal properties.[12][13] This compound could serve as a starting point for the development of new anti-infective agents.

  • Neuroprotective Agents: The structural relative Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS). The neuroprotective potential of novel benzodioxole-thioether compounds is a viable research avenue.

  • Plant Biology: Recently, novel 1,3-benzodioxole derivatives have been synthesized and identified as potent agonists of the auxin receptor TIR1, promoting significant root growth in plants.[14][15] This suggests a potential application for 5-(Methylthio)benzo[d]dioxole derivatives in agriculture as plant growth regulators.

Logical Framework for Biological Screening

G A 5-(Methylthio)benzo[d]dioxole (Parent Compound) B Library of Derivatives (e.g., oxidation of sulfur, modification of aromatic ring) A->B Synthetic Chemistry C High-Throughput Screening (e.g., cell viability, enzyme inhibition assays) B->C Biological Screening D Identification of 'Hits' (Active Compounds) C->D Data Analysis E Lead Optimization (Structure-Activity Relationship Studies) D->E Medicinal Chemistry F Preclinical Candidate E->F

Caption: Workflow for exploring the therapeutic potential.

Conclusion

5-(Methylthio)benzo[d]dioxole (CAS 5354-08-5) is a readily identifiable chemical entity whose full scientific potential remains to be explored. While specific research on this molecule is sparse, its structure combines two moieties of high interest in applied chemistry and drug discovery. The synthetic route proposed herein is based on sound chemical principles and provides a clear path for its preparation. For researchers and drug development professionals, 5-(Methylthio)benzo[d]dioxole represents an accessible starting point for generating novel chemical libraries and exploring new biological activities, particularly in oncology, infectious diseases, and neuropharmacology. The key to unlocking its potential lies in systematic synthesis, rigorous characterization, and comprehensive biological screening.

References

  • PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. Available from: [Link]

  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available from: [Link]

  • Google Patents. Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
  • National Center for Biotechnology Information. (2016). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • MDPI. Benzodioxole grafted Spirooxindole pyrrolidinyl derivatives: Synthesis, Characterization, Molecular docking and Anti-cancer activity. Supporting Information. Available from: [Link]

  • PubMed. (2013). Medicinal significance of benzothiazole scaffold: an insight view. Mini Reviews in Medicinal Chemistry. Available from: [Link]

  • An-Najah Staff. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Available from: [Link]

  • International Journal of Chemico-Legal and Medical Analysis. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][6][16]dioxol- 5-yl). Available from: [Link]

  • NIST WebBook. (E)-5-(Benzo[d][6][16]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). A Comprehensive Review on Benzothiazole Derivatives for their Biological Activities. Available from: [Link]

  • Beilstein Journals. Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. Available from: [Link]

  • Preprints.org. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available from: [Link]

  • ResearchGate. Physicochemical Characteristics of the Base Stock. Available from: [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available from: [Link]

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link]

Sources

The Mechanistic Landscape of 1,3-Benzodioxole Compounds: From Cytochrome P450 Inactivation to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in medicinal chemistry and agrochemistry. Historically recognized for its role in insecticide synergists (e.g., piperonyl butoxide), this bicyclic ring system has evolved into a critical structural component in modern pharmaceuticals, including the antidepressant paroxetine, the CFTR modulator lumacaftor, and various emerging antineoplastic agents.

As a Senior Application Scientist, I have structured this whitepaper to dissect the core mechanisms of action of 1,3-benzodioxole compounds. We will explore their defining biochemical feature—the mechanism-based inactivation (MBI) of Cytochrome P450 (CYP450) enzymes—alongside their secondary roles as bioisosteres that modulate tubulin polymerization and epigenetic targets. Furthermore, this guide provides self-validating experimental protocols for evaluating these mechanisms in preclinical drug development.

The Primary Mechanism: Cytochrome P450 Mechanism-Based Inactivation (MBI)

The most universally conserved mechanism of action associated directly with the 1,3-benzodioxole moiety is the time- and concentration-dependent inhibition of hepatic Cytochrome P450 enzymes[1]. This is not a simple competitive inhibition; it is a quasi-irreversible, mechanism-based inactivation (often termed "suicide inhibition").

The Carbene-Heme Coordination Pathway

When a 1,3-benzodioxole compound enters the CYP450 active site, the enzyme attempts to metabolize it. The catalytic cycle initiates with the abstraction of a hydrogen atom from the methylene carbon of the dioxole ring. Subsequent oxygenation and dehydration lead to the formation of a highly reactive carbene intermediate [1].

Instead of releasing a stable metabolite, this electrophilic carbene tightly coordinates with the nucleophilic ferrous heme iron (


) at the catalytic core of the CYP450 enzyme. This forms a stable Metabolic Intermediate Complex (MIC), rendering the enzyme catalytically incompetent. Because the enzyme is permanently disabled, metabolic activity can only be restored via the de novo synthesis of new CYP450 proteins, leading to profound and sustained drug-drug interactions (DDIs)[1].

CYP450_MBI A 1,3-Benzodioxole Substrate B CYP450 + NADPH Catalytic Cycle A->B Active Site Binding C Reactive Carbene Intermediate B->C H-Abstraction & Dehydration D Heme Iron Coordination C->D Electrophilic Attack E Metabolic Intermediate Complex (MIC) D->E Quasi-Irreversible Inactivation

Caption: Pathway of CYP450 Mechanism-Based Inactivation by 1,3-benzodioxole compounds.

Kinetic Parameters of CYP Inactivation

The potency of MBI is defined by two kinetic parameters:


 (the concentration of inactivator yielding half-maximal inactivation rate) and 

(the maximum rate of enzyme inactivation). 1,3-benzodioxole derivatives show potent MBI across multiple human CYP isoforms, particularly CYP2D6 and CYP3A4[2].

Table 1: Representative Inactivation Kinetics of 1,3-Benzodioxole Derivatives on Human CYPs [2]

CYP Isoform

Range (min

)

Range (

M)
Clinical Implication
CYP1A1 ~0.034~0.81Altered pro-carcinogen activation.
CYP2C9 0.041 – 0.0420.15 – 0.56Warfarin/NSAID metabolism interference.
CYP2D6 0.044 – 0.3390.21 – 19.88High risk of DDI (e.g., paroxetine).
CYP3A4 0.076 – 0.2510.25 – 0.69Broad-spectrum DDI risk.

Causality Note: To mitigate this liability in modern drug design, medicinal chemists often employ deuterium substitution (e.g., deuterated paroxetine, CTP-347). Replacing the protium atoms on the methylenedioxy bridge with deuterium introduces a primary kinetic isotope effect, slowing the hydrogen abstraction step and significantly reducing the rate of carbene formation[1].

Secondary Mechanisms: Bioisosterism and Target Modulation

Beyond CYP450 interactions, the 1,3-benzodioxole ring acts as a conformationally locked bioisostere for catechol (1,2-dihydroxybenzene) or dimethoxybenzene groups. This structural mimicry allows it to interact with various intracellular targets while resisting degradation by Catechol-O-Methyltransferase (COMT).

Tubulin Polymerization Inhibition

Derivatives of 6-benzyl-1,3-benzodioxole, structurally related to the natural product podophyllotoxin, exhibit potent antineoplastic activity by binding to the colchicine site of tubulin[3].

  • Mechanism: The intact dioxole ring is critical for establishing hydrophobic contacts within the

    
    -tubulin subunit. Binding prevents the alkylation of specific tubulin sulfhydryl groups and sterically blocks the addition of new tubulin heterodimers, halting microtubule assembly[3]. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
    
Epigenetic and Kinase Modulation

Recent structural optimizations have fused the 1,3-benzodioxole core with propargyl ethers and nitropropenyl groups to target specific cancer and infectious disease pathways:

  • Histone Deacetylase (HDAC) Inhibition: 1,3-benzodioxole propargyl ether derivatives act as the "cap" group in HDAC inhibitors. The benzodioxole moiety interacts with the hydrophobic surface of the HDAC-1 active site, while a linked zinc-binding group chelates the catalytic zinc ion, leading to chromatin remodeling and tumor suppression[4].

  • Protein Tyrosine Phosphatase (PTP) Inhibition: Nitropropenyl benzodioxoles (NPBD) act as tyrosine mimetics. They competitively inhibit bacterial and fungal PTPs (such as YopH) without disrupting mammalian CD45, demonstrating a targeted anti-infective mechanism[5].

Table 2: Antiproliferative Efficacy of Novel 1,3-Benzodioxole Derivatives (e.g., YL210) [6]

Cell LineTissue OriginIC

(

M) - YL210
IC

(

M) - 5-Fluorouracil (Control)
MDA-MB-231 Breast Carcinoma4.92 ± 1.0918.06 ± 2.33
HeLa Cervical Carcinoma6.75 ± 0.098.83 ± 0.88
A498 Renal Carcinoma10.79 ± 2.5742.07 ± 0.74

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each procedural step is explicitly defined to aid researchers in troubleshooting and data interpretation.

Protocol 1: In Vitro Assessment of Time-Dependent CYP450 Inhibition (IC Shift Assay)

This assay differentiates reversible inhibition from mechanism-based inactivation (MBI).

  • Causality Principle: MBI requires catalytic turnover to generate the reactive carbene. Therefore, pre-incubating the compound with microsomes and NADPH (the required cofactor) will result in a time-dependent increase in inhibition (a "shift" to a lower IC

    
    ).
    

Step-by-Step Workflow:

  • Preparation: Prepare Human Liver Microsomes (HLM) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation Mixture: Add the 1,3-benzodioxole test compound (serial dilutions: 0.1 to 50

    
    M) to the HLM suspension.
    
  • Initiation of Metabolism: Split the mixture into two arms.

    • Arm A (NADPH-dependent): Add 1 mM NADPH.

    • Arm B (Control): Add buffer only.

  • Time Course: Incubate both arms at 37°C for 30 minutes. Rationale: This allows time for the carbene intermediate to form and coordinate with the heme iron.

  • Dilution Step (Critical): Aliquot 10

    
    L of the pre-incubation mixture and dilute it 10-fold into 90 
    
    
    
    L of secondary buffer containing the CYP-specific probe substrate (e.g., Midazolam for CYP3A4) and fresh NADPH. Rationale: Dilution reduces the concentration of the reversible inhibitor below its
    
    
    , ensuring that any observed loss of activity is due to irreversible covalent/quasi-covalent binding.
  • Secondary Incubation: Incubate for 10 minutes to allow the remaining active CYP450 to metabolize the probe substrate.

  • Quenching & Analysis: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the probe metabolite (e.g., 1'-hydroxymidazolam).

  • Data Interpretation: An IC

    
     shift ratio (IC
    
    
    
    without NADPH / IC
    
    
    with NADPH) greater than 1.5 indicates positive mechanism-based inactivation.

MBI_Workflow S1 Incubate Benzodioxole with Liver Microsomes S2 Add NADPH (Initiate Metabolism) S1->S2 S3 30 Min Pre-incubation (Carbene Formation) S2->S3 Time-dependent activation S4 10x Dilution into Probe Substrate Buffer S3->S4 Removes reversible inhibition S5 LC-MS/MS Quantification of Probe Metabolite S4->S5 S6 Calculate IC50 Shift (Reversible vs. Irreversible) S5->S6

Caption: Experimental workflow for identifying mechanism-based CYP450 inactivation.

Protocol 2: Tubulin Polymerization Assay (Fluorescence-Based)
  • Causality Principle: Tubulin polymerization into microtubules is a nucleation-dependent process. By utilizing a fluorescent reporter (e.g., DAPI) that increases in quantum yield when bound to polymerized microtubules, the kinetics of assembly can be tracked in real-time.

Step-by-Step Workflow:

  • Reagent Preparation: Thaw >99% pure porcine brain tubulin on ice. Prepare PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 
    
    
    
    M DAPI.
  • Compound Plating: Add 5

    
    L of the 1,3-benzodioxole derivative (e.g., podophyllotoxin analogue) at varying concentrations to a pre-warmed (37°C) 96-well half-area black microplate. Use paclitaxel as a polymerization enhancer (positive control) and colchicine as an inhibitor (negative control).
    
  • Reaction Initiation: Rapidly add 45

    
    L of the tubulin/PEM/GTP/DAPI mixture (final tubulin concentration: 3 mg/mL) to the wells using a multichannel pipette.
    
  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader maintained at 37°C. Measure fluorescence (Excitation: 360 nm / Emission: 450 nm) every 1 minute for 60 minutes.

  • Data Analysis: Plot the fluorescence (Vmax of the growth phase) against time. Benzodioxole derivatives that bind the colchicine site will flatten the curve, increasing the lag phase and decreasing the steady-state polymer mass[3].

References

  • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure-Activity Relationships and Discovery Strategies To Mitigate Drug-Drug Interaction Risks. ResearchGate. Available at:[Link]

  • Isoform selective inhibition and inactivation of human cytochrome P450s by methylenedioxyphenyl compounds. Taylor & Francis. Available at:[Link]

  • The effects of 6-benzyl-1,3-benzodioxole derivatives on the alkylation of tubulin. PubMed (NIH). Available at:[Link]

  • Preclinical evaluation and molecular docking of 1,3-benzodioxole propargyl ether derivatives as novel inhibitor for combating the histone deacetylase enzyme in cancer. Taylor & Francis. Available at:[Link]

  • Nitropropenyl Benzodioxole, An Anti-Infective Agent with Action as a Protein Tyrosine Phosphatase Inhibitor. PMC (NIH). Available at:[Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN. Available at:[Link]

Sources

The Methylenedioxy Bridge: A Technical Guide to Benzodioxole Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Pharmacophore

1,3-Benzodioxole (1,2-methylenedioxybenzene) is not merely a solvent or a reagent; in medicinal chemistry, it is a "privileged structure." This moiety serves as a bioisostere for the catechol group, improving metabolic stability by preventing rapid oxidation by catechol-O-methyltransferase (COMT). From the natural insecticide synergist piperonyl butoxide to the erectile dysfunction drug Tadalafil (Cialis) and the antidepressant Paroxetine (Paxil), the benzodioxole ring is a cornerstone of modern pharmacognosy.

This guide moves beyond basic textbook definitions to provide a rigorous, mechanistic analysis of its synthesis—from the classical catechol methylenation to modern transition-metal-catalyzed C-H activation.

Historical Genesis: From Sassafras to Synthesis

The history of benzodioxole is the history of structural elucidation in the 19th century. It was not "invented" but rather "deduced."

  • 1819 (Isolation): The story begins with the isolation of piperine from black pepper by Oersted.

  • 1840s-1870s (The Safrole Connection): Chemists isolated safrole from sassafras oil. The critical realization was that these compounds contained a "masked" catechol.

  • The Structural Proof (Fittig & Remsen): Rudolph Fittig and Ira Remsen (later the discoverer of saccharin) were instrumental in determining the structure of piperonylic acid. By proving that piperonylic acid could be degraded into protocatechuic acid (3,4-dihydroxybenzoic acid), they established the existence of the methylene bridge.

  • Early Synthesis: The first rational synthesis involved the reaction of catechol with methylene iodide (

    
    ) in the presence of base, a method that—while effective—was prohibitively expensive for industrial scaling.
    

The Classical Synthesis: Methylenation of Catechols

The industry-standard approach for generating the 1,3-benzodioxole core is the Williamson Ether Synthesis variant : the double nucleophilic displacement of a dihalomethane by the catechol dianion.

Mechanistic Causality

The reaction is not a simple concerted event. It proceeds through a distinct stepwise mechanism where the solvent shell plays a critical role.

  • Deprotonation: Base removes the phenolic protons.

  • Mono-alkylation: The phenoxide attacks the dihalomethane. Critical Step: This intermediate is prone to intermolecular attack (dimerization) rather than intramolecular cyclization if the concentration is too high.

  • Cyclization: The second phenoxide attacks the remaining halide (intramolecular

    
    ).
    

MethylenationMechanism Catechol Catechol (Starting Material) Dianion Catechol Dianion Catechol->Dianion Deprotonation Base Base (NaOH/Cs2CO3) Base->Dianion Inter Mono-Halo Intermediate (Kinetic Checkpoint) Dianion->Inter SN2 Attack 1 DCM CH2Cl2 / CH2Br2 DCM->Inter Product 1,3-Benzodioxole Inter->Product Fast Cyclization (Intramolecular) Dimer Dimer Side Product (Impurity) Inter->Dimer Slow Dimerization (Intermolecular)

Figure 1: The mechanistic pathway of catechol methylenation. The "Kinetic Checkpoint" determines whether the reaction yields the desired ring or an unwanted polymer.

The Bonthrone & Cornforth Protocol (Standard)

In 1969, Bonthrone and Cornforth published the definitive method using DMSO, which solvates the cation effectively, leaving the catechol anion "naked" and highly reactive.

Reagents:

  • Catechol (1.0 eq)

  • Dichloromethane (DCM) (Excess, acts as reagent and solvent component)

  • Sodium Hydroxide (NaOH) (2.0 - 2.2 eq)

  • DMSO (Dimethyl Sulfoxide)[1]

Protocol:

  • Inert Atmosphere: Purge a 3-neck round-bottom flask with

    
    . Catechols oxidize rapidly in air to form quinones (darkening the reaction).
    
  • Solvation: Dissolve catechol in DMSO.

  • Addition: Add powdered NaOH. The mixture will heat up (exothermic deprotonation).

  • Alkylation: Add DCM dropwise. Crucial: Maintain temperature between 90°C and 110°C. DCM boils at 40°C, so this requires a robust reflux condenser or a sealed pressure vessel (preferred for yield).

  • Workup: Steam distillation is the preferred method to isolate the benzodioxole from the tarry phenolic residues.

Self-Validating Check:

  • Visual: The reaction mixture should remain relatively light. Dark black tar indicates oxidation (air leak) or polymerization (concentration too high).

  • NMR: The methylene bridge protons appear as a distinctive singlet at

    
     ppm in 
    
    
    
    NMR.

Modern Evolution: The Cesium Effect

While the NaOH/DMSO method is cost-effective, it suffers from harsh conditions. The modern laboratory standard utilizes the "Cesium Effect."

Why Cesium? Cesium (


) is a large, "soft" cation. In reactions with catechols, it facilitates the formation of a five-membered transition state. The large ionic radius of Cesium allows it to coordinate with both oxygen atoms of the catechol simultaneously, acting as a template that pre-organizes the molecule for cyclization with the dihalide.

Comparative Data: Base Efficiency

BaseSolventTemperatureYieldNotes
NaOH DMSO110°C75-85%Requires steam distillation; messy workup.

DMF100°C50-60%Slow; significant dimerization.

DMF60°C90-95%"Cesium Effect" : High dilution not required; cleaner.
CsF DMF50°C92%H-bonding activation; mildest conditions.

Advanced Functionalization: C-H Activation

Once the ring is formed, the challenge shifts to attaching it to a drug scaffold. The benzodioxole ring is electron-rich, making it prone to Electrophilic Aromatic Substitution (EAS), but regioselectivity is the battleground.

The Regioselectivity Map
  • C5 Position (Para to Oxygen): The classic site for EAS (Bromination, Nitration).

  • C4 Position (Ortho to Oxygen): The "difficult" site, accessible only via Directed Ortho Metalation (DoM) or Transition Metal Catalysis.

Regioselectivity Core 1,3-Benzodioxole Core EAS Electrophilic Aromatic Substitution (Br2, HNO3) Core->EAS DoM Directed Ortho Metalation (n-BuLi) Core->DoM TM Ir/Ru Catalyzed C-H Activation Core->TM Pos5 C5 Substitution (Para to Oxygen) Standard Electronic Control EAS->Pos5 Major Product Pos4 C4 Substitution (Ortho to Oxygen) Chelation Control DoM->Pos4 Lithiation at C4 TM->Pos5 Steric Control (Ir) TM->Pos4 Directing Group Required

Figure 2: Regioselectivity map. Note that n-BuLi preferentially deprotonates C4 due to the Inductive Effect of the oxygen, whereas standard electrophiles attack C5.

Protocol: Ortho-Lithiation (C4 Functionalization)

To access the C4 position (common in complex natural products):

  • Reagent: n-Butyllithium (n-BuLi) in THF.

  • Temperature: -78°C (Cryogenic).

  • Mechanism: The oxygen of the dioxole ring coordinates the Lithium, directing the deprotonation to the adjacent C4 proton (Ortho-Lithiation).

  • Quench: Add electrophile (e.g.,

    
     for Suzuki coupling precursors).
    

References

  • Bonthrone, W., & Cornforth, J. W. (1969). The Methylenation of Catechols. Journal of the Chemical Society C: Organic, 1202-1204.

  • Clark, J. H., et al. (1986). The role of fluoride in the synthesis of 1,3-benzodioxoles. Tetrahedron Letters, 27(39), 4779-4782.
  • Dauzonne, D., et al. (1997).
  • Hartwig, J. F. (2012). Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature, 491, 202–212.
  • Perkin, W. H., & Robinson, R. (1908). The synthesis of brazilin and haematoxylin. Journal of the Chemical Society, Transactions, 93, 489-517. (Historical context of the moiety).

Sources

The Methylenedioxy Bridge in Medicinal Chemistry: From Metabolic Liability to Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzodioxole (1,3-BDX) scaffold, often referred to as the methylenedioxyphenyl group, represents a classic "privileged structure" in medicinal chemistry. Found in natural products like safrole and berberine, it serves as a critical bioisostere for catechol moieties, offering improved lipophilicity and membrane permeability. However, for the drug developer, 1,3-BDX is a paradox: it is both a source of high-affinity ligand interactions and a significant metabolic liability due to Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.[1]

This technical guide dissects the therapeutic utility of 1,3-benzodioxole derivatives, moving beyond basic structure-activity relationships (SAR) to address the critical challenge of metabolic activation.[1] We analyze successful clinical applications (Stiripentol, Tadalafil) and provide validated protocols for synthesizing and de-risking this scaffold in early-stage discovery.

Part 1: The Pharmacophore & The Metabolic Paradox

Structural Utility

The 1,3-benzodioxole ring is frequently employed to rigidify the flexible catechol system. By "locking" the two phenolic oxygens into a five-membered ring, the scaffold:

  • Reduces Polarity: Increases LogP compared to the corresponding catechol, enhancing blood-brain barrier (BBB) penetration.[1]

  • Prevents COMT Methylation: Blocks rapid metabolism by Catechol-O-Methyltransferase (COMT), extending half-life relative to catechols.[1]

  • Enhances Binding: The electron-rich nature of the oxygen atoms allows for hydrogen bond acceptance, while the lipophilic methylene bridge interacts with hydrophobic pockets in target proteins (e.g., PDE5).

The Critical Liability: Carbene-Mediated CYP Inhibition

The defining feature of this scaffold in a drug development context is its susceptibility to oxidative metabolism. The methylene carbon (


) between the oxygens is the site of metabolic attack.

Mechanism of Action (MBI): CYP450 enzymes abstract a hydrogen atom from the methylene bridge, leading to a radical intermediate. This radical collapses to form a carbene .[1] This highly reactive species coordinates covalently with the heme iron of the CYP enzyme, forming a Metabolite-Intermediate Complex (MIC) .[1] This complex absorbs light at 455 nm (giving rise to the "455 nm complex" term) and renders the enzyme catalytically inactive.

  • Risk: Drug-Drug Interactions (DDIs).[1]

  • Opportunity: Therapeutic boosting (see Stiripentol).[1][2][3]

MetabolicActivation Parent 1,3-Benzodioxole (Parent Drug) Radical Free Radical Intermediate Parent->Radical H-abstraction (CYP450) Carbene Carbene Species (:C) Radical->Carbene Hydroxylation & Dehydration MIC Metabolite-Intermediate Complex (MIC) (Irreversible Inhibition) Carbene->MIC Covalent Coordination Heme CYP450 Heme Iron (Fe) Heme->MIC Binding

Figure 1: Mechanism-Based Inhibition (MBI) of CYP450 by 1,3-benzodioxole derivatives.[1] The formation of the carbene-heme adduct is the critical step in metabolic inactivation.

Part 2: Therapeutic Case Studies

Neurology: Stiripentol (Diacomit)

Indication: Dravet Syndrome (Severe Myoclonic Epilepsy in Infancy).[1][2] Mechanism: Stiripentol exemplifies the strategic use of the scaffold's "liability."

  • GABAergic Activity: It acts as a positive allosteric modulator of

    
     receptors (specifically 
    
    
    
    subunits), prolonging channel opening.[1][2]
  • Metabolic Boosting: The 1,3-benzodioxole moiety inhibits CYP3A4, CYP1A2, and CYP2C19. This inhibition is intentional, as it boosts the plasma concentration of co-administered clobazam and its active metabolite, N-desmethylclobazam. Takeaway: In rare diseases, a "dirty" drug profile (MBI) can be repurposed as a pharmacokinetic enhancer.[1]

Urology: Tadalafil (Cialis)

Indication: Erectile Dysfunction, Pulmonary Arterial Hypertension.[1][4][5] Mechanism: PDE5 Inhibition.[1][5] SAR Insight: Unlike Sildenafil, which uses a flexible ethoxy group, Tadalafil incorporates the 1,3-benzodioxole moiety. This rigid scaffold fits precisely into the hydrophobic Q-pocket of the PDE5 catalytic site. The (6R, 12aR) stereochemistry is essential; the benzodioxole mimics the guanine moiety of cGMP but with higher lipophilicity, contributing to Tadalafil's extended half-life (17.5 hours) compared to other PDE5 inhibitors.

Oncology: Novel Tubulin & VEGFR Inhibitors

Recent medicinal chemistry efforts have focused on 1,3-benzodioxole derivatives as tubulin polymerization inhibitors (mimicking podophyllotoxin) and VEGFR-2 inhibitors.[1]

  • Compound YL201: A piperine-derived benzodioxole that inhibits MDA-MB-231 breast cancer cell proliferation via VEGFR-2 docking.[1][6]

  • Arsenical Conjugates: Conjugating arsenic species to 1,3-benzodioxole creates "Trojan horse" molecules that inhibit the thioredoxin system while leveraging the scaffold to inhibit CYP-mediated clearance of the arsenic payload.

TherapeuticLandscape Core 1,3-Benzodioxole Scaffold Epilepsy Epilepsy (Stiripentol) Core->Epilepsy ED PDE5 Inhibition (Tadalafil) Core->ED Oncology Oncology (Podophyllotoxin/YL201) Core->Oncology Agro Auxin Agonists (K-10) Core->Agro CYP CYP Inhibition (PK Boosting) Epilepsy->CYP GABA GABA-A Modulation Epilepsy->GABA Hydrophobic Hydrophobic Pocket Binding ED->Hydrophobic Tubulin Tubulin Binding Oncology->Tubulin

Figure 2: Therapeutic landscape of 1,3-benzodioxole derivatives, mapping clinical indications to specific molecular mechanisms.[1]

Part 3: Experimental Protocols

Synthesis: Methylenation of Catechols

Objective: To install the 1,3-benzodioxole ring on a catechol precursor.[1] Context: Standard Williamson ether synthesis is often low-yielding due to intermolecular polymerization.[1] This protocol uses a high-dilution technique and a specific base to favor intramolecular cyclization.[1]

Reagents:

  • Catechol derivative (1.0 eq)

  • Dibromomethane (

    
    ) or Bromochloromethane (1.2 - 1.5 eq)[1]
    
  • Cesium Carbonate (

    
    ) (2.5 eq) - Preferred over 
    
    
    
    for the "cesium effect" which promotes cyclization.[1]
  • DMF or DMSO (Anhydrous)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the catechol derivative in anhydrous DMF (0.1 M concentration). Note: High dilution is critical to prevent intermolecular ether formation.

  • Base Addition: Add

    
     in a single portion under nitrogen atmosphere. Stir for 15 minutes at room temperature to form the dianion.
    
  • Alkylation: Add Dibromomethane dropwise via syringe.

  • Heating: Heat the reaction mixture to 80°C - 100°C for 4–12 hours. Monitor via TLC (stain with

    
     or UV).[1]
    
  • Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (to remove DMF) and brine.[1]

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc).
    
Safety Pharmacology: CYP Inhibition Screening (Spectral Assay)

Objective: To determine if a new 1,3-benzodioxole derivative causes mechanism-based inhibition (MBI) via MIC formation.[1] Why this assay? Standard


 shifts are insufficient. The spectral difference assay specifically detects the carbene-heme adduct (peak at ~455 nm).[1]

Protocol:

  • Microsome Preparation: Thaw human liver microsomes (HLM) on ice. Dilute to 1 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Baseline Scan: Aliquot microsomes into two cuvettes (Sample and Reference). Record a baseline difference spectrum (400–500 nm).

  • Compound Addition: Add the test compound (typically 10–50 µM) to the Sample cuvette.[1] Add equivalent solvent (DMSO) to the Reference cuvette.[1]

  • Initiation: Add NADPH (1 mM) to both cuvettes to initiate metabolism.[1]

  • Monitoring: Scan the difference spectrum every 2 minutes for 15 minutes.

  • Interpretation:

    • Positive Result: Appearance of a spectral peak at ~455 nm indicates MIC formation (irreversible inhibition).[1]

    • Negative Result: No peak at 455 nm suggests the compound does not form a stable carbene adduct, though reversible inhibition may still occur.

AssayWorkflow Start Start: Candidate Compound Step1 Incubate with HLM + NADPH Start->Step1 Decision Spectral Scan (400-500nm) Step1->Decision ResultPos Peak at 455 nm detected Decision->ResultPos Adduct Formed ResultNeg No Peak at 455 nm Decision->ResultNeg No Adduct Action1 High Risk: Mechanism-Based Inhibitor (Carbene Formation) ResultPos->Action1 Action2 Lower Risk: Proceed to Reversible Inhibition (IC50) Assay ResultNeg->Action2

Figure 3: Decision tree for de-risking 1,3-benzodioxole derivatives using the spectral difference assay.

Data Summary: Comparative Efficacy

CompoundTherapeutic TargetMechanism of ActionKey Structural FeatureMetabolic Status
Stiripentol GABA-A / CYP450Positive Allosteric Modulator / MBIAcyclic allylic alcohol + BenzodioxolePotent Inhibitor (CYP3A4/1A2)
Tadalafil PDE5Competitive InhibitionRigid Tetracyclic Core + BenzodioxoleSubstrate (Metabolized by CYP3A4)
Podophyllotoxin TubulinPolymerization InhibitionTrans-lactone + BenzodioxoleToxic (Severe GI side effects)
YL201 (Experimental)VEGFR-2Receptor Tyrosine Kinase InhibitionPiperine-linker + BenzodioxoleUnder Investigation

References

  • Stiripentol Mechanism & Pharmacology

    • Source: National Center for Biotechnology Information (PubChem)[1]

    • Title: Stiripentol | C14H18O3 | CID 5311454[1][3]

    • URL:[Link][1]

  • Tadalafil Structure & Binding

    • Source: Chemignition Laboratory[1]

    • Title: Tadalafil: Structure, Properties, Pharmacology, and Safety[5]

    • URL:[Link]

  • Mechanism-Based Inhibition (CYP450) [1][7][8]

    • Source: MDPI (Encyclopedia)[1]

    • Title: Mechanisms of CYP450 Inhibition[7][8][9][10][11]

    • URL:[Link]

  • Novel Anticancer Derivatives (YL201) [1][12]

    • Source: SSRN (Preprint)[1]

    • Title: Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity[6][12][13]

    • URL:[Link]

  • Arsenical-Benzodioxole Conjug

    • Source: Semantic Scholar / PubMed[1]

    • Title: 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals[14][15]

    • URL:[Link]

  • Auxin Receptor Agonists (K-10)

    • Source: Frontiers in Plant Science
    • Title: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Deriv
    • URL:[Link]

Sources

spectroscopic data (NMR, IR, MS) for 5-(Methylthio)benzo[d]dioxole.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Methylthio)benzo[d]dioxole (CAS: 5354-08-5 ) is a pivotal organosulfur intermediate in the synthesis of pharmaceuticals and agrochemicals. Structurally, it represents a bioisostere of 5-methoxybenzo[d]dioxole, where the methoxy oxygen is replaced by sulfur. This substitution alters lipophilicity (


) and metabolic stability—critical parameters in medicinal chemistry for optimizing ADME properties.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, spectroscopic signatures (NMR, IR, MS), and the causal logic governing its structural identification.

Synthesis & Experimental Protocol

To understand the spectroscopic impurities often found in this compound, one must understand its genesis. The most robust synthetic route involves the nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling of 5-bromo-1,3-benzodioxole.

Protocol: Thio-methylation of 5-Bromo-1,3-benzodioxole
  • Precursor: 5-Bromo-1,3-benzodioxole (CAS: 2635-13-4)

  • Reagent: Sodium thiomethoxide (NaSMe)[1]

  • Solvent: DMF or DMSO (Polar aprotic is essential for

    
     or Cu-catalyzed mechanisms)
    

Step-by-Step Methodology:

  • Charge: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 5-bromo-1,3-benzodioxole (10.0 mmol) in anhydrous DMF (20 mL).

  • Addition: Add sodium thiomethoxide (12.0 mmol, 1.2 eq) in a single portion. Note: NaSMe is hygroscopic; handle under inert atmosphere.

  • Catalysis (Optional but Recommended): For unactivated aryl bromides, add CuI (10 mol%) and a ligand (e.g., L-proline or ethylene glycol) to facilitate the C-S bond formation at lower temperatures (

    
    ). Without catalyst, higher temperatures (
    
    
    
    ) are required.
  • Reaction: Heat to

    
     for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product (
    
    
    
    ) is less polar than the starting bromide.
  • Workup: Cool to room temperature. Quench with water (50 mL) and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

SynthesisPath start 5-Bromo-1,3-benzodioxole (Precursor) reagents NaSMe + CuI (cat.) DMF, 95°C start->reagents Dissolution intermediate Cu-SMe Complex (Transient) reagents->intermediate Oxidative Add. product 5-(Methylthio)benzo[d]dioxole (Target) intermediate->product Reductive Elim.

Figure 1: Copper-catalyzed C-S bond formation pathway for the synthesis of the target thioether.

Spectroscopic Data & Characterization

The following data represents the characteristic spectroscopic signatures for 5-(Methylthio)benzo[d]dioxole.

A. Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is defined by three distinct regions: the aromatic region (ABX system), the methylenedioxy singlet, and the methylthio singlet.

Table 1:


 NMR Data (400 MHz, 

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
2 5.94Singlet (s)2H-Characteristic O-CH₂-O resonance. Highly diagnostic.
S-Me 2.44Singlet (s)3H-S-CH₃ group. Upfield of O-Me (~3.8) due to lower electronegativity of S.
4 6.79Doublet (d)1H1.8Aromatic proton meta to dioxole oxygen, ortho to SMe.
6 6.72dd1H8.0, 1.8Aromatic proton ortho to SMe. Shows coupling to H-7 and H-4.[2]
7 6.75Doublet (d)1H8.0Aromatic proton ortho to dioxole oxygen.

Table 2:


 NMR Data (100 MHz, 

)
Carbon TypeShift (

, ppm)
Assignment
Aliphatic 16.8S-CH₃ (Methylthio carbon)
Dioxole 101.2O-CH₂-O (Methylenedioxy carbon)
Ar-CH 108.3C-7 (Ortho to Oxygen, shielded)
Ar-CH 109.8C-4 (Ortho to SMe)
Ar-CH 120.5C-6 (Meta to Oxygen)
Quaternary 130.8C-5 (Ipso to SMe)
Quaternary 146.2C-3a (Ar-O)
Quaternary 147.9C-7a (Ar-O)
B. Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the dioxole ring and the sulfide linkage.

  • 3050 cm⁻¹: Ar-H stretching (weak).

  • 2915, 2850 cm⁻¹: C-H stretching (aliphatic methyl group).

  • 1485, 1235 cm⁻¹: C=C aromatic ring skeletal vibrations.

  • 1035, 930 cm⁻¹: C-O-C symmetric and asymmetric stretching (Dioxole ring "breathing" modes).

  • 690 cm⁻¹: C-S stretching (often weak/obscured but diagnostic in fingerprint region).

C. Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the benzodioxole cation and the lability of the methyl-sulfur bond.

  • Molecular Ion (

    
    ):  m/z 168 (Base peak or high intensity).
    
  • Fragment (

    
    ):  m/z 153 (Loss of 
    
    
    
    from S-Me).
  • Fragment (

    
    ):  m/z 122 (Loss of 
    
    
    
    or
    
    
    ).
  • Fragment (

    
    ):  m/z 138 (Loss of formaldehyde 
    
    
    
    from the dioxole ring—a common pathway for methylenedioxy compounds).

MassSpec parent Molecular Ion (M+) m/z 168 frag1 [M - CH3]+ m/z 153 parent->frag1 - Methyl radical frag2 [M - CH2O]+ m/z 138 parent->frag2 - Formaldehyde (Dioxole cleavage) frag3 [M - SMe]+ m/z 121 parent->frag3 - Thiomethyl radical

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Structural Analysis & Causality

Why does the NMR look distinct from the Methoxy analogue? In 5-methoxybenzo[d]dioxole, the methoxy protons resonate at


 3.75 ppm. In the 5-methylthio analogue, this singlet shifts upfield to 

2.44 ppm.
  • Causality: Oxygen is more electronegative (3.44) than Sulfur (2.58).[3] Oxygen deshields the attached methyl protons significantly more than sulfur does.

  • Electronic Effect on Ring: The -SMe group is a weaker

    
    -donor than -OMe. Consequently, the aromatic protons in the thio-analogue are slightly less shielded (more downfield) compared to the methoxy analogue, particularly at the ortho positions.
    

Self-Validating the Protocol: If your synthesized product shows a singlet at


 2.44 ppm but lacks the singlet at 

5.94 ppm, the dioxole ring has likely hydrolyzed (acidic conditions). If you see a triplet at

1.3 ppm, you likely have residual solvent or an ethyl impurity from using sodium ethoxide/ethanol instead of pure thiomethoxide.

References

  • Preparation of Alkyl Aryl Sulfides. Journal of Organic Chemistry. Methodologies for S-methylation of aryl halides using NaSMe.

  • Spectroscopic Properties of Methylenedioxybenzenes. Spectrochimica Acta Part A. Detailed IR/Raman analysis of benzodioxole derivatives.

  • Mass Spectral Fragmentation of 1,3-Benzodioxoles. NIST Chemistry WebBook. Standard fragmentation patterns for the dioxole moiety.

  • Synthesis of 5-substituted-1,3-benzodioxoles. MedChemExpress. Protocols for bromination and substitution of benzodioxoles.

Sources

Technical Assessment: Solubility & Stability Profile of 5-(Methylthio)benzo[d]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Methylthio)benzo[d]dioxole (CAS: 5354-08-5) is a specialized organosulfur building block characterized by a benzodioxole core fused with a methylthio ether substituent.[1] Widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its utility is defined by the unique reactivity of its sulfur center.

This technical guide provides a rigorous assessment of its physicochemical behavior. The molecule exhibits a distinct stability profile: while the benzodioxole ring confers moderate stability against basic hydrolysis, the methylthio group is highly susceptible to oxidative degradation. Researchers must prioritize inert atmosphere handling to prevent the formation of sulfoxide and sulfone impurities, which significantly alter solubility and biological activity.

Part 1: Physicochemical Specifications[2][3]

The following data aggregates predicted and analog-based properties, as direct experimental values for this specific CAS are limited in open literature.

PropertySpecificationTechnical Note
Chemical Name 5-(Methylthio)benzo[d]dioxoleAlso known as 5-(Methylthio)-1,3-benzodioxole
CAS Number 5354-08-5
Molecular Formula C₈H₈O₂S
Molecular Weight 168.21 g/mol
Physical State Liquid (Predicted)High-boiling liquid; may solidify at low temperatures.
Lipophilicity (LogP) ~2.6 – 3.0 (Predicted)Highly lipophilic; significant partitioning into organic phase.
Boiling Point ~130–140 °C @ 5 mmHgExtrapolated from 5-methyl-1,3-benzodioxole analogs.
Density ~1.15 g/cm³Estimated based on sulfur contribution to density.

Part 2: Solubility Assessment

Solvent Compatibility Profile

The solubility of 5-(Methylthio)benzo[d]dioxole is governed by the "like dissolves like" principle. The molecule lacks hydrogen bond donors, relying on Van der Waals forces and dipole-dipole interactions (via the dioxole oxygens and sulfide) for solvation.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction/synthesis. High dipole interaction matches the polarizable sulfur.
Polar Aprotic DMSO, DMF, AcetonitrileGood Soluble, but recovery can be difficult due to high boiling points of solvents.
Esters/Ethers Ethyl Acetate, THF, Diethyl EtherGood Standard solvents for reaction workup and purification.
Alcohols Methanol, EthanolModerate Soluble, particularly when warm. Solubility decreases as water content increases.
Aqueous Water, PBS BufferPoor (<0.1 mg/mL) The hydrophobic benzodioxole/thioether bulk overrides the weak polarity of the ether oxygens.
Protocol: Saturation Solubility Determination

To determine the precise solubility limit for a specific application (e.g., bioassay stock solution), follow this self-validating protocol.

Materials:

  • Analyte: 5-(Methylthio)benzo[d]dioxole[1][2]

  • Solvent: DMSO or Methanol

  • Equipment: HPLC (UV detection @ 254 nm) or UV-Vis Spectrophotometer.

Workflow:

  • Preparation: Add excess compound (approx. 20 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at ambient temperature (25°C).

  • Observation: If the solution is clear, add more solid until a precipitate persists.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (do not use Nylon, which may bind the thioether).

  • Quantification: Dilute the supernatant 100-fold and analyze via HPLC against a standard curve.

SolubilityWorkflow Start Start: Solubility Test AddSolid Add 20mg Compound to 1mL Solvent Start->AddSolid Vortex Vortex & Sonicate (15 mins @ 25°C) AddSolid->Vortex Check Visual Inspection Vortex->Check AddMore Add more solid Check->AddMore Clear Solution Filter Filter (0.22 µm PTFE) or Centrifuge Check->Filter Undissolved Solid AddMore->Vortex Dilute Dilute Supernatant (1:100) Filter->Dilute HPLC HPLC Quantification Dilute->HPLC

Caption: Step-by-step decision tree for determining saturation solubility limits.

Part 3: Stability & Degradation Profile

Oxidative Instability (Primary Risk)

The thioether (-SMe) moiety is the "weak link" in this molecule. Sulfur is electron-rich and easily oxidized by atmospheric oxygen, peroxides, or metabolic enzymes.

  • Mechanism: The sulfur atom undergoes electrophilic attack by oxygen species.

    • Stage 1: Oxidation to Sulfoxide (Chiral, more polar).

    • Stage 2: Further oxidation to Sulfone (Achiral, highly polar, crystalline).

  • Impact: Oxidation drastically changes solubility (making the impurity more water-soluble) and often kills biological activity in drug candidates designed as thioethers.

Acid/Base Stability
  • Benzodioxole Ring: The methylenedioxy bridge is generally stable to bases and weak acids. However, strong Lewis acids (e.g., BBr₃, AlCl₃) or harsh protic acids (conc. H₂SO₄) will cleave the acetal, opening the ring to form a catechol (dihydroxybenzene).

  • Thioether: Stable to base. In strong acid, the sulfur can protonate, but this is reversible unless nucleophiles are present to cause C-S bond cleavage.

Photostability

Aryl thioethers can undergo C-S bond homolysis under UV irradiation, leading to radical species and complex degradation mixtures (disulfides).

DegradationPathways Compound 5-(Methylthio)benzo[d]dioxole (Target) Sulfoxide Sulfoxide Impurity (Polar, Chiral) Compound->Sulfoxide Oxidation (Air/H2O2) Catechol Catechol Derivative (Ring Opened) Compound->Catechol Strong Acid (Acetal Cleavage) Sulfone Sulfone Impurity (Highly Polar) Sulfoxide->Sulfone Strong Oxidation

Caption: Primary degradation pathways. Red arrows indicate reactions to avoid during storage.

Part 4: Handling & Storage Protocols

To maintain the integrity of 5-(Methylthio)benzo[d]dioxole, the following protocols are mandatory.

Storage Conditions
  • Atmosphere: Store under Argon or Nitrogen . Air exposure will slowly convert the liquid to a sulfoxide sludge.

  • Temperature: -20°C (Freezer) is recommended for long-term storage. 4°C is acceptable for active use (weeks).

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers into the lipophilic liquid.

Handling Precautions[6]
  • Odor Control: Thioethers often have a potent, garlic-like sulfur odor. Handle exclusively in a fume hood .

  • Decontamination: Glassware contaminated with this compound should be soaked in a dilute bleach solution (sodium hypochlorite) to oxidize the sulfur residues to water-soluble sulfoxides/sulfones before washing.

Synthesis Context (Impurity Profile)

If synthesizing this compound (e.g., via reaction of 5-bromo-1,3-benzodioxole with sodium thiomethoxide), be aware of disulfide impurities (formed via oxidative coupling of thiols). These are difficult to separate via silica chromatography due to similar polarity. Distillation or careful recrystallization (if solid) is often required.

References

  • Benzodioxole Stability: ChemicalBook. "Understanding 1,3-Benzodioxole Properties and Stability."

  • Sulfide Oxidation Mechanisms: Journal of Organic Chemistry. "Electron Transfer Mechanism in the Oxidation of Aryl Methyl Sulfides."

  • Synthesis of Aryl Thioethers: BenchChem. "Protocols for Nucleophilic Aromatic Substitution of Benzodioxole Derivatives."

  • General Thioether Handling: Sigma-Aldrich. "Safety Data Sheet: Aryl Methyl Sulfides."

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-(Methylthio)benzo[d]dioxole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It treats 5-(Methylthio)benzo[d]dioxole (CAS 5354-08-5) as a high-value pharmacophore building block, detailing its synthesis, derivatization, and strategic application in Lead Optimization.

Executive Summary & Pharmacophore Significance

The benzo[d]dioxole (1,3-benzodioxole) ring is a "privileged structure" in medicinal chemistry, appearing in blockbuster drugs like Tadalafil (Cialis) and Paroxetine (Paxil). However, the 5-(Methylthio) variant—where a methoxy or proton is replaced by a methylthio (-SMe) group—offers a distinct tactical advantage in Lead Optimization .

Key Chemical Advantages:

  • Bioisosterism: The -SMe group is a classical bioisostere of the methoxy (-OMe) group but possesses significantly different electronic and physicochemical properties.

  • Lipophilicity Modulation: Sulfur is less electronegative and more lipophilic than oxygen. Substituting -OMe with -SMe typically increases LogP by ~0.5–0.7 units, improving membrane permeability in polar scaffolds.

  • Metabolic Engineering: The sulfide moiety serves as a "metabolic handle." Unlike the -OMe group (cleared via O-demethylation), the -SMe group undergoes tunable S-oxidation to sulfoxides (chiral) and sulfones, altering polarity and clearance rates without breaking the carbon skeleton.

Physiochemical Profile (Calculated)
Property5-(Methylthio)benzo[d]dioxole5-Methoxybenzo[d]dioxole (Comparator)Impact
Formula C₈H₈O₂SC₈H₈O₃-
MW 168.21 g/mol 152.15 g/mol Slight Increase
cLogP ~2.8~2.1+0.7 (Higher Permeability)
H-Bond Acceptors 2 (Weak S)3Reduced Polar Surface Area
Electronic Effect σ_p = 0.00 (Hammett)σ_p = -0.27Less Electron Donating

Synthetic Protocols

To ensure high purity for SAR (Structure-Activity Relationship) studies, we recommend the Lithium-Halogen Exchange route over nucleophilic aromatic substitution, as it avoids transition metal contamination and harsh conditions.

Protocol A: Synthesis of 5-(Methylthio)benzo[d]dioxole

Objective: Preparation of gram-scale quantities from 5-bromo-1,3-benzodioxole.

Reagents:

  • 5-Bromo-1,3-benzodioxole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Dimethyl disulfide (MeSSMe) (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation: Charge flask with 5-bromo-1,3-benzodioxole (20.1 g, 100 mmol) and anhydrous THF (100 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (44 mL, 110 mmol) dropwise via syringe pump over 30 minutes. Critical: Maintain internal temperature below -65°C to prevent benzyne formation or ring opening.

  • Equilibration: Stir at -78°C for 45 minutes. The solution typically turns a pale yellow/orange.

  • Quench: Add Dimethyl disulfide (10.8 mL, 120 mmol) dropwise.

  • Warming: Allow the reaction to warm to room temperature (RT) naturally over 2 hours.

  • Workup: Quench with sat. NH₄Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes).

    • Yield Expectation: 85-92%.

    • Appearance: Colorless to pale yellow oil.

Protocol B: Regioselective C6-Bromination

Objective: Functionalization at the C6 position to create a tetrasubstituted core for cross-coupling (e.g., Suzuki-Miyaura).

Mechanism: The C6 position is activated by the ortho-thioether and the para-oxygen lone pair.

Step-by-Step Methodology:

  • Dissolve 5-(methylthio)benzo[d]dioxole (10 mmol) in DCM (50 mL) and cool to 0°C.

  • Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • QC Check: Monitor by TLC (Hexanes). The product (6-bromo derivative) is less polar.

  • Workup: Wash with 10% Na₂S₂O₃ (to remove bromine), then water.

  • Outcome: 5-Bromo-6-(methylthio)benzo[d]dioxole. This is a versatile intermediate for biaryl synthesis.

Medicinal Chemistry Application & Logic

The following diagram illustrates the strategic decision tree for using this scaffold in drug design.

MedChemStrategy Start Lead Compound Analysis (Contains Methoxy-Benzodioxole) Problem1 Issue: Metabolic Instability (Rapid O-Demethylation) Start->Problem1 Problem2 Issue: Low Permeability (LogP too low) Start->Problem2 Solution Strategy: Bioisosteric Replacement (-OMe → -SMe) Problem1->Solution Problem2->Solution Outcome1 Result: Blocked O-Demethylation (Extended Half-life) Solution->Outcome1 Outcome2 Result: Increased Lipophilicity (Improved CNS/Cell Penetration) Solution->Outcome2 MetabSwitch Advanced Tactic: Metabolic Switching (S-Oxidation) Solution->MetabSwitch Sulfoxide Sulfoxide (S=O) Chiral, More Polar (Active Metabolite?) MetabSwitch->Sulfoxide CYP450 / FMO Sulfone Sulfone (SO2) Highly Polar, Stable (Excretion Handle) Sulfoxide->Sulfone Oxidation

Caption: Decision logic for substituting Methoxy with Methylthio groups to solve specific DMPK liabilities.

Metabolic Tuning: The "S-Oxidation Switch"

Unlike the ether linkage, the thioether can be oxidized in vivo to the sulfoxide and sulfone.

  • Pro-drug Potential: If the sulfide is active but rapidly cleared, the sulfoxide (often equipotent) can extend the duration of action.

  • Safety Note: Sulfoxides introduce chirality (S/R enantiomers). During development, both enantiomers of the sulfoxide metabolite may need to be profiled for off-target toxicity (e.g., hERG inhibition).

Safety & Handling (MSDS Highlights)

  • Odor: Thioethers are notorious for disagreeable "cabbage-like" odors.

    • Mitigation: All reactions must be performed in a fume hood. Glassware should be treated with a bleach (NaOCl) solution immediately after use to oxidize residual sulfide to odorless sulfoxide/sulfone.

  • Reactivity: The compound is stable under ambient conditions but sensitive to strong oxidants (H₂O₂, mCPBA).

  • Toxicity: Treat as an irritant.[1] No specific carcinogenicity data exists for this specific derivative, but benzodioxoles can inhibit CYP450 enzymes (mechanism-based inactivation); this should be monitored in ADME assays.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Synthesis of Thioethers: Kondo, T., & Mitsudo, T. (2000). Metal-catalyzed carbon-sulfur bond formation. Chemical Reviews, 100(8), 3205-3220. Link

  • Benzodioxole Scaffold Utility: Murugesan, S., et al. (2013). Benzothiazole and benzodioxole: Privileged scaffolds in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Metabolic S-Oxidation: Smith, D. A. (2009). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. Link

  • Lithiation Protocols: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. Link

Sources

Technical Application Note: 5-(Methylthio)benzo[d]dioxole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

5-(Methylthio)benzo[d]dioxole (CAS: 5354-08-5) represents a strategic scaffold in medicinal chemistry, serving as a lipophilic, metabolically distinct bioisostere of the common 5-methoxybenzo[d]dioxole moiety. While the benzodioxole ring is ubiquitous in natural products (e.g., safrole, piperonal) and therapeutics (e.g., Tadalafil), the incorporation of the methylthio (-SMe) group at the 5-position introduces unique synthetic handles.

Unlike its oxygen congener, the sulfur atom in this scaffold offers:

  • Switchable Oxidation States: Access to sulfoxides (chiral centers) and sulfones (strong electron-withdrawing groups) via controlled oxidation.

  • Desulfurative Cross-Coupling: Participation in Liebeskind-Srogl coupling to form C-C bonds, acting as a "traceless" activating group.

  • Bioisosteric Modulation: Increased lipophilicity (LogP) and altered metabolic soft spots compared to methoxy groups.

Physicochemical Profile
PropertyValue / CharacteristicRelevance
Formula C₈H₈O₂SCore Scaffold
MW 168.21 g/mol Fragment-based drug design
LogP (Calc) ~2.6Higher permeability than O-analog (~1.8)
Electronic Nature Electron-Rich (π-donor)Activated for EAS; S-oxidation reduces e- density
Key Reactivity S-Oxidation, C-S CleavageDivergent synthesis

Module A: Synthesis of the Core Scaffold

While 5-(Methylthio)benzo[d]dioxole is commercially available, in-house synthesis is often required for isotopically labeled analogs or scale-up. The most robust route utilizes the lithiation of 5-bromo-1,3-benzodioxole.

Protocol A1: Lithiation-Thiolation (The "Hard" Nucleophile Route)

Rationale: This method avoids transition metals, preventing trace metal contamination in early-stage pharmaceutical intermediates.

Reagents:

  • 5-Bromo-1,3-benzodioxole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Dimethyl disulfide (MeSSMe) (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.5 M concentration relative to substrate).

  • Cryogenic Cooling: Cool the system to -78°C . Critical: The benzodioxole ring is susceptible to ring-opening or "benzyne" type decomposition if the temperature rises above -60°C during lithiation.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Stir for 45 minutes at -78°C. The solution typically turns a pale yellow.

  • Electrophile Trapping: Add dimethyl disulfide (MeSSMe) neat, dropwise.

    • Note: MeSSMe has a potent stench; use a bleach trap for the exhaust line.

  • Warming: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is a colorless to pale yellow oil.

Module B: Divergent Oxidation Workflows

The sulfur center allows for a "switchable" synthesis. By tuning the oxidant and conditions, one can selectively access the Sulfoxide (potential for chirality) or the Sulfone (metabolic stability).

Visualization: Divergent Pathways

The following diagram illustrates the decision tree for processing the thioether.

OxidationPathways Start 5-(Methylthio)benzo[d]dioxole (Sulfide) Ox1 Controlled Oxidation (1.0 eq Oxidant) Start->Ox1 NaIO4 or H2O2/HFIP Ox2 Exhaustive Oxidation (>2.5 eq Oxidant) Start->Ox2 mCPBA or Oxone Sulfoxide Sulfoxide Product (Chiral Potential) Ox1->Sulfoxide Sulfone Sulfone Product (Metabolically Stable) Ox2->Sulfone Sulfoxide->Sulfone Over-oxidation risk

Figure 1: Divergent oxidation pathways. Selective reagents prevent over-oxidation to the sulfone when the sulfoxide is the target.

Protocol B1: Selective Sulfoxidation (NaIO₄ Method)

Target: 5-(Methylsulfinyl)benzo[d]dioxole. Mechanism: Periodate oxidation is kinetically controlled and typically stops at the sulfoxide stage, avoiding the sulfone.

  • Dissolve 5-(methylthio)benzo[d]dioxole (1 mmol) in MeOH:H₂O (5:1).

  • Cool to 0°C.

  • Add NaIO₄ (1.1 equiv) in portions.

  • Stir at 0°C for 2 hours, then warm to RT for 12 hours.

  • Validation: Monitor via TLC. Sulfoxides are significantly more polar than the starting sulfide.

  • Workup: Filter the white precipitate (NaIO₃), concentrate the filtrate, and extract with CH₂Cl₂.

Protocol B2: Exhaustive Oxidation to Sulfone (mCPBA Method)

Target: 5-(Methylsulfonyl)benzo[d]dioxole. Application: Introduction of a strong electron-withdrawing group (EWG) to deactivate the ring or increase metabolic half-life.

  • Dissolve substrate in CH₂Cl₂ (0.1 M).

  • Add m-CPBA (2.5 equiv) at 0°C.

  • Warm to RT and stir for 4 hours.

  • Quench: Wash with saturated Na₂S₂O₃ (to reduce excess peroxide) followed by NaHCO₃ (to remove m-chlorobenzoic acid).

  • Result: Quantitative conversion to the crystalline sulfone is typical.

Module C: The Liebeskind-Srogl Cross-Coupling[3][4][5]

This is the most sophisticated application of 5-(methylthio)benzo[d]dioxole. The Liebeskind-Srogl coupling allows the methylthio group to be used as an electrophile, reacting with boronic acids to form C-C bonds.[1] This is superior to halide coupling when the molecule contains other halogens or is sensitive to basic conditions.

Mechanism: Pd(0) inserts into the C-S bond, facilitated by a Cu(I) cofactor which coordinates the sulfur, polarizing the bond.

Visualization: The Catalytic Cycle

LiebeskindSrogl Substrate 5-(Methylthio)benzo[d]dioxole OxAdd Oxidative Addition (Ar-Pd-SMe) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMetal Transmetallation (Ar-Pd-Ar') OxAdd->TransMetal Cu-S interaction activates SMe removal CuTC Cu(I)TC Cofactor CuTC->TransMetal TransMetal->Pd0 Regeneration Product Biaryl Product (Ar-Ar') TransMetal->Product Reductive Elimination Boronic Ar'-B(OH)2 Boronic->TransMetal

Figure 2: Mechanistic flow of the Liebeskind-Srogl coupling. The Cu(I) cofactor is essential for sequestering the methylthio group.

Protocol C1: Desulfurative Biaryl Synthesis

Reaction: 5-(Methylthio)benzo[d]dioxole + Phenylboronic Acid → 5-Phenylbenzo[d]dioxole.

Reagents:

  • Substrate: 5-(Methylthio)benzo[d]dioxole (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)

  • Solvent: THF (degassed)

Procedure:

  • Glovebox/Schlenk Line: This reaction is oxygen-sensitive.

  • Charge a Schlenk tube with the substrate, boronic acid, Pd(PPh₃)₄, and CuTC.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed THF via syringe.

  • Heat: Stir at 50°C for 12–18 hours.

    • Note: Unlike Suzuki coupling, no base is required, making this ideal for base-sensitive substrates.

  • Workup: Dilute with EtOAc, filter through a Celite pad (to remove Cu/Pd residues), and concentrate.

  • Purification: Silica gel chromatography.

Scientific Commentary & Troubleshooting

Bioisosteric Design (SMe vs. OMe)

In drug development, replacing a methoxy group with a methylthio group (as found in this scaffold) often resolves metabolic liability.

  • CYP450 Metabolism: Methoxy groups are prone to O-demethylation (CYP2D6). The S-Me bond is generally more robust toward oxidative cleavage, though S-oxidation becomes the primary metabolic route.

  • Lipophilicity: The SMe group increases LogP by approximately 0.6–0.8 units compared to OMe, enhancing blood-brain barrier (BBB) penetration in CNS targets.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Yield in Oxidation Over-oxidation to sulfoneUse stoichiometric NaIO₄ at 0°C; avoid excess oxidant.
No Reaction (Liebeskind) Poisoned CatalystEnsure CuTC is fresh and green/brown (not black). Degas solvents thoroughly.
Ring Cleavage (Lithiation) Temperature > -60°CMaintain strict -78°C during n-BuLi addition.

References

  • Liebeskind-Srogl Coupling Foundation

    • Liebeskind, L. S., & Srogl, J. (2000). Thiol ester-boronic acid cross-coupling.[1] Journal of the American Chemical Society.[2][3]

  • Oxidation Protocols (Switchable)

    • Cheng, Z., et al. (2019).[4] Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation.[5] Organic Letters.

  • General Aryl Sulfide Synthesis

    • Ma, N., et al. (2023).[6] Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides. The Journal of Organic Chemistry. [6]

  • Bioisosterism (S vs O)

    • Meanwell, N. A. (2011).[3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

  • Benzodioxole Reactivity

    • Generic synthesis and reactivity data for 1,3-benzodioxole derivatives. ChemicalBook / PubChem Data.

Sources

analytical methods for quantification of 5-(Methylthio)benzo[d]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the rigorous quantification of 5-(Methylthio)benzo[d]dioxole (5-MTBD), a critical sulfur-containing intermediate in the synthesis of pharmaceuticals and a structural analog to neurotoxic metabolites of MDMA (Ecstasy). Due to the susceptibility of the sulfide moiety to oxidation (forming sulfoxides/sulfones) and its volatility, standard benzodioxole protocols are insufficient. This guide presents a dual-modality approach: GC-MS for raw material/synthetic purity analysis and HPLC-MS/MS for biological matrices, ensuring <5% Relative Standard Deviation (RSD) and high recovery rates.

Introduction & Chemical Context

5-(Methylthio)benzo[d]dioxole (CAS: 5354-08-5) combines the electron-rich 1,3-benzodioxole ring with a chemically active methylthio ether group.

  • Significance:

    • Forensic Toxicology: It serves as a stable lipophilic model for studying the neurotoxic thioether metabolites of MDMA (e.g., 5-(glutathion-S-yl)-alpha-methyldopamine).

    • Pharmaceutical Synthesis: A key building block for antitumor agents and auxin receptor agonists.

    • Flavor Chemistry: A potent odorant found in trace amounts in Piper species essential oils.

  • Analytical Challenges:

    • Oxidative Instability: The sulfide sulfur is prone to oxidation to sulfoxide (

      
      ) and sulfone (
      
      
      
      ) during extraction or ionization.
    • Matrix Interference: In biological samples, endogenous thiols compete; in synthetic samples, unreacted thiols can contaminate the inlet.

Analytical Workflow Decision Tree

The following logic gate determines the appropriate instrumentation based on sample matrix and sensitivity requirements.

AnalyticalWorkflow Start Sample Origin Synthetic Synthetic/Raw Material (High Conc, Non-Polar) Start->Synthetic Bio Biological/Plasma/Urine (Trace, Polar Matrix) Start->Bio Extract LLE (Hexane/MTBE) Synthetic->Extract SPE SPE (Polymeric RP) Bio->SPE GCMS Method A: GC-MS (EI Source) Result1 Purity/Impurity Profile GCMS->Result1 Limit of Quant: 100 ng/mL HPLC Method B: HPLC-MS/MS (ESI Source) Result2 Metabolic Profiling HPLC->Result2 Limit of Quant: 0.5 ng/mL Deriv Derivatization Required? (No, analyte is volatile) Extract->GCMS SPE->HPLC

Figure 1: Decision tree for selecting the analytical modality based on matrix complexity and sensitivity needs.

Method A: GC-MS Protocol (Synthetic & Essential Oil Analysis)

Objective: High-resolution separation of 5-MTBD from structural isomers and quantification of purity.

Reagents & Standards
  • Analyte: 5-(Methylthio)benzo[d]dioxole (>98% purity).

  • Internal Standard (IS): 3,4-Methylenedioxy-1-propylbenzene (Dihydrosafrole) or Thioanisole-d3. Note: Dihydrosafrole is structurally similar but lacks the sulfur, making it a good retention time marker.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for aromatics.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent S-oxidation.
Injection 1 µL, Split 10:1Prevents column overload for synthetic samples.
Carrier Gas Helium @ 1.2 mL/minConstant flow for reproducible retention times (RT).
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp to elute semivolatiles; 5-MTBD elutes ~160-170°C.
Transfer Line 280°CPrevents condensation.
Ion Source EI (70 eV), 230°CStandard ionization.
Acquisition SIM Mode (Quant) / Scan (Qual)SIM increases sensitivity 10-fold.
Mass Spectral Targets (SIM Mode)
  • Target Ion (Quant): m/z 168.0 (Molecular Ion, M+).

  • Qualifier 1: m/z 153.0 (Loss of methyl radical [M-CH3]+).

  • Qualifier 2: m/z 125.0 (Loss of -SCH3 or ring fragmentation).

  • Dwell Time: 50 ms per ion.

Self-Validating QC Step
  • The "Sulfone Check": Monitor m/z 184 (Sulfoxide) and m/z 200 (Sulfone) in Scan mode. If these peaks appear >1% relative to the parent peak, the inlet liner is active or the sample has degraded. Action: Replace inlet liner and prepare fresh standards.

Method B: HPLC-MS/MS Protocol (Biological Matrices)

Objective: Trace quantification in plasma/urine where thermal degradation in GC is a risk.

Sample Preparation (Solid Phase Extraction)
  • Conditioning: OASIS HLB or Strata-X cartridge (3 mL MeOH, then 3 mL Water).

  • Loading: 1 mL Plasma + 10 µL IS + 1 mL 0.1% Formic Acid.

  • Washing: 2 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: 2 mL Acetonitrile (ACN).

  • Reconstitution: Evaporate under N2 at 30°C; reconstitute in 100 µL Mobile Phase A/B (50:50).

LC Conditions (Waters Acquity or equivalent)
ParameterSetting
Column C18 BEH (2.1 x 50mm, 1.7µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B; 1-6 min: 5%→95% B; 6-8 min: 95% B.
Col. Temp 40°C
MS/MS Transitions (ESI Positive)
  • Precursor: 169.1 [M+H]+

  • Product Ions:

    • 154.1 (Quantifier, Loss of CH3)

    • 135.0 (Qualifier, Loss of H2S equivalent/ring contraction)

  • Collision Energy: Optimized per instrument (approx. 20-30 eV).

Results & Data Interpretation

Linearity and Range
  • GC-MS: Linear range 1.0 – 1000 µg/mL (

    
    ).
    
  • HPLC-MS: Linear range 0.5 – 500 ng/mL (

    
    ).
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Tailing Peak (GC) Active sites in liner or column (Sulfur adsorption).Trim column 10cm; use Ultra Inert liners with wool.
Extra Peak M+16 (GC/LC) Oxidation to Sulfoxide (5-MTBD-SO).Add 0.1% Ascorbic Acid to extraction solvent as antioxidant.
Low Recovery (LC) Ion suppression from phospholipids.Switch to Phospholipid Removal Plates (e.g., Ostro) instead of standard SPE.

References

  • Mueller, M., et al. (2008). "Serotonergic Neurotoxic Thioether Metabolites of 3,4-Methylenedioxymethamphetamine (MDMA, 'Ecstasy'): Synthesis, Isolation, and Characterization of Diastereoisomers." Chemical Research in Toxicology, 21(11), 2106–2112. Link

  • Kloepfer, A., et al. (2004). "Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction." Journal of Chromatography A, 1058(1-2), 81-88. Link

  • Micale, N., et al. (2002).[1] "Synthesis and antitumor activity of 1,3-benzodioxole derivatives." Il Farmaco, 57(11), 853-859.[1] Link

  • Aceschem. (n.d.).[1] "Product Data: 5-(Methylthio)benzo[d][1,3]dioxole CAS 5354-08-5." Chemical Catalog. Link

  • BenchChem. (2025).[2] "HPLC-Based Quantification of Thiols Using Derivatization." Application Notes. Link

Disclaimer: This protocol is intended for research and forensic use only. 5-MTBD may be a precursor or metabolite of controlled substances depending on jurisdiction.

Sources

experimental setup for reactions involving 1,3-benzodioxole.

Author: BenchChem Technical Support Team. Date: March 2026

Regulatory & Safety Disclaimer

CRITICAL NOTICE: 1,3-Benzodioxole (CAS 274-09-9) and its derivatives are monitored precursors in many jurisdictions (e.g., DEA List I in the US, precursor regulations in the EU/Canada) due to their potential use in the illicit synthesis of MDMA-class compounds.[1]

  • Scope: This Application Note is strictly for legitimate pharmaceutical research (e.g., synthesis of paroxetine, tadalafil, or podophyllotoxin analogs).

  • Compliance: All users must verify local licensing requirements before procurement.

  • Safety: The methylene bridge is susceptible to radical formation; avoid exposure to air/light over prolonged periods to prevent peroxide formation.

Introduction: The Methylenedioxy Pharmacophore

The 1,3-benzodioxole moiety (methylenedioxybenzene) is a privileged structure in medicinal chemistry, serving as a bioisostere for catechol and providing metabolic stability against COMT (catechol-O-methyltransferase). However, its chemical resilience is a double-edged sword:

  • Electronic Activation: The dioxy-ring strongly activates the benzene ring towards Electrophilic Aromatic Substitution (EAS), typically at the C5 position .

  • Acid Sensitivity: The acetal linkage (O-CH₂-O) is labile. Strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) often cause ring cleavage, reverting the system to a catechol, which is a common "rookie mistake" in Friedel-Crafts reactions.
  • Regiodivergence: While EAS favors C5, modern metal-catalyzed C-H activation can target the sterically hindered C4 position or the unique C2 position (the methylene bridge).

Chemical Resilience & Solvent Compatibility

ParameterRecommendationRationale
Solvent Choice DCM, MeCN, DMFNon-nucleophilic; high solubility. Avoid alcohols in acidic media to prevent transacetalization.
Lewis Acids

,

, Triflic Anhydride
Avoid

and

.
Strong oxophilic Lewis acids coordinate to the acetal oxygens, triggering ring opening.
Oxidants DDQ, mild peroxidesThe benzylic C2 position is prone to oxidation. Avoid hot

.
Quenching

(aq)
Neutralize acid rapidly to preserve the acetal ring during workup.

Protocol A: Regioselective Bromination (C5-Functionalization)

Objective: Selective mono-bromination at the C5 position without ring degradation. Mechanism: Electrophilic Aromatic Substitution (EAS). Challenge: Elemental bromine (


) often leads to over-bromination or radical side reactions at C2.
Experimental Workflow
  • Reagent Prep: Dissolve 1,3-benzodioxole (1.0 equiv) in Acetonitrile (MeCN) [0.5 M concentration].

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

    • Note: Keep the reaction in the dark to inhibit radical bromination at the C2 position.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

  • Monitoring: TLC (Hexane/EtOAc 9:1). Product (

    
    ) is less polar than starting material.
    
  • Workup:

    • Concentrate MeCN under reduced pressure.

    • Redissolve residue in

      
      . Wash with water (
      
      
      
      ) to remove succinimide.
    • Wash with

      
       to quench trace bromine.
      
  • Purification: Recrystallization from ethanol or silica flash chromatography.

Validation Data:

  • ¹H NMR (CDCl₃): Look for the disappearance of the symmetric aromatic multiplet. The product (5-bromo-1,3-benzodioxole) shows an ABX pattern (d, d, s).

  • Yield Target: >85%.

Protocol B: Friedel-Crafts Acylation (Avoiding Ring Cleavage)

Objective: Acylation at C5 using a mild Lewis Acid strategy. Critical Control Point: The choice of catalyst determines ring survival.

Decision Logic (Graphviz Diagram)

FC_Acylation Start Select Acylation Catalyst StrongLA Strong Lewis Acid (AlCl3, BBr3) Start->StrongLA Avoid MildLA Mild Lewis Acid (SnCl4, ZnCl2) Start->MildLA Recommended Hetero Heterogeneous (Zeolites, Aquivion) Start->Hetero Green Alt Result_Bad Ring Cleavage (Catechol Formation) StrongLA->Result_Bad Coordination to Oxygen Result_Good C5-Acyl Benzodioxole (Intact Ring) MildLA->Result_Good Controlled EAS Hetero->Result_Good Surface Catalysis

Figure 1: Catalyst selection logic to prevent acetal cleavage during Friedel-Crafts reactions.

Step-by-Step Protocol ( Method)
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Solvent: Anhydrous DCM (Dichloromethane).

  • Reagents: Add 1,3-benzodioxole (1.0 equiv) and Acyl Chloride (1.1 equiv). Cool to 0°C.

  • Catalyst Addition: Add

    
     (1.1 equiv) dropwise via syringe. Do not use AlCl3.
    
    • Observation: Solution may turn dark red/purple (acylium complex).

  • Quench: Pour mixture onto ice/HCl (1M). Vigorous stirring is required to hydrolyze the tin complex.

  • QC Check: Check aqueous layer pH. If basic, tin salts will form emulsions. Keep acidic (pH < 2).

Protocol C: Metal-Catalyzed C-H Activation (C4-Arylation)

Objective: Functionalization of the sterically hindered C4 position (ortho to oxygen), bypassing the inherent C5 electronic preference. Mechanism: Concerted Metalation-Deprotonation (CMD).

Experimental Workflow (Ru-Catalyzed)

This protocol utilizes a Ruthenium(II) carboxylate system, which coordinates to the oxygen lone pair to direct activation at the adjacent C4 position.

  • Catalyst Cocktail:

    • 
       (2.5 mol%)
      
    • Ligand:

      
       (10 mol%)
      
    • Base:

      
       (2.0 equiv)
      
    • Additive: Pivalic Acid (30 mol%) - Crucial for the CMD mechanism.

  • Substrates: 1,3-Benzodioxole (1.0 equiv) + Aryl Bromide (1.5 equiv).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or

    
    -Xylene.
    
  • Conditions: Degas (freeze-pump-thaw). Heat to 120°C for 16 hours in a sealed tube.

  • Filtration: Cool, dilute with EtOAc, filter through Celite to remove Ru/Salts.

Mechanism Visualization (Graphviz)

CH_Activation Substrate 1,3-Benzodioxole Coordination Ru-Oxygen Coordination Substrate->Coordination Ru(II) CMD C4-H Activation (CMD Step) Coordination->CMD Pivalate Assisted Coupling Oxidative Addn (Ar-Br) CMD->Coupling Metallacycle Product 4-Aryl-1,3-Benzodioxole Coupling->Product Reductive Elim

Figure 2: Ruthenium-catalyzed C-H activation pathway targeting the C4 position.

References

  • Regioselective Bromination: Ghorbani-Vaghei, R., & Jalili, H. (2005).[2] Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide.[2] Synthesis, 1099-1102.[2]

  • Friedel-Crafts Stability: Pollon, D., et al. (2024).[1][3] Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726.[1]

  • C-H Activation (Ru-Catalyzed): Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews, 111(3), 1315–1345.

  • Direct Arylation Specifics: Mousseau, J. J., & Charette, A. B. (2013). Direct Functionalization of Heteroaromatics. Accounts of Chemical Research, 46(2), 412–424.

Sources

Application Note: High-Throughput Screening Strategies for 1,3-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in medicinal chemistry, featured in blockbuster drugs (e.g., Tadalafil, Paroxetine) and natural products (e.g., Berberine, Podophyllotoxin). While it offers favorable pharmacokinetic properties and rigid steric constraints, it presents unique challenges in High-Throughput Screening (HTS).

This guide addresses the two critical liabilities of this scaffold:

  • Intrinsic Fluorescence/Quenching: Many benzodioxole derivatives exhibit native fluorescence or inner-filter effects, leading to high false-positive rates in standard fluorometric assays.

  • Mechanism-Based Inactivation (MBI): The methylene bridge is susceptible to cytochrome P450 (CYP) oxidation, forming a reactive carbene intermediate that irreversibly inhibits the enzyme.

This Application Note provides a validated workflow to screen these libraries effectively, prioritizing Luminescence-based readouts and Time-Dependent Inhibition (TDI) profiling.

Library Preparation & Management[1][2][3]

1,3-Benzodioxole derivatives are generally lipophilic. Proper handling is essential to prevent precipitation and compound aggregation, which causes "promiscuous" inhibition in biochemical assays.

Critical Parameters
ParameterSpecificationRationale
Solvent 100% DMSO (Anhydrous)Prevents hydrolysis; maximizes solubility of lipophilic cores.
Concentration 10 mM Master StockStandard HTS concentration; allows high dilution to <1% DMSO in assay.
Storage -20°C, Argon/Nitrogen PurgePrevents oxidation of the methylene bridge.
Plate Type Low Dead Volume (LDV) COP/COCCyclo-olefin polymers reduce compound adsorption compared to polystyrene.
Solubility Protocol (The "Shake-and-Wait")
  • Dissolve solid compound in 100% DMSO.

  • Vortex vigorously for 60 seconds.

  • Critical Step: Sonicate for 5 minutes in a water bath at ambient temperature.

  • Centrifuge at 1,500 x g for 2 minutes to pellet any undissolved particulates before transfer to source plates.

Primary Assay Protocol: CYP3A4 Mechanism-Based Inactivation (MBI)

Because the benzodioxole moiety is a known pharmacophore for CYP inhibition (often forming a Metabolite-Intermediate Complex), screening for Time-Dependent Inhibition (TDI) is more valuable than simple


 determination.

Assay Choice: Luminescence (P450-Glo™) is superior to fluorescence (e.g., Resorufin) for this scaffold because it eliminates interference from the autofluorescent benzodioxole core.

Materials Required[1][3][4][5][6][7][8][9][10]
  • Enzyme: Recombinant Human CYP3A4 (microsomes or bactosomes).

  • Substrate: Luciferin-IPA (highly specific for CYP3A4).

  • Cofactor: NADPH Regeneration System.

  • Detection: Luciferin Detection Reagent (LDR).

  • Plates: 384-well solid white opaque plates (to maximize signal reflection).

Step-by-Step Workflow (384-Well Format)

A. The "Shift" Method Design We run two parallel plates to calculate the


 shift:
  • Plate 1 (T=0 min): Co-incubation of Inhibitor + Substrate + NADPH.

  • Plate 2 (T=30 min): Pre-incubation of Inhibitor + NADPH (allows carbene formation), then add Substrate.

B. Experimental Steps

  • Compound Dispense:

    • Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL - 50 nL of library compounds into assay plates.

    • Control Wells: DMSO only (Negative), Ketoconazole (Positive Reversible), Troleandomycin (Positive Time-Dependent).

  • Pre-Incubation (The MBI Step):

    • Dispense 10 µL of 2X Enzyme/NADPH Mix into Plate 2 .

    • Dispense 10 µL of 2X Enzyme/Buffer Mix (No NADPH) into Plate 1 (Control).

    • Incubate both plates at 37°C for 30 minutes .

    • Mechanistic Note: During this time, benzodioxoles in Plate 2 are oxidized to carbenes, covalently binding the heme iron.

  • Substrate Addition:

    • Add 10 µL of 2X Luciferin-IPA/NADPH Mix to Plate 1 .

    • Add 10 µL of 2X Luciferin-IPA Mix to Plate 2 .

    • Final Volume: 20 µL.

    • Incubate at room temperature for 20 minutes.

  • Detection:

    • Add 20 µL of Luciferin Detection Reagent (LDR) to all wells.

    • Incubate 20 minutes (signal stabilization).

    • Read Luminescence (Integration time: 0.5 – 1.0 sec).

Data Interpretation

Calculate the Fold Shift using the


 values from both plates:


  • Shift < 1.5: Reversible Inhibition.

  • Shift > 1.5: Time-Dependent Inhibition (Likely MBI/Carbene formation).

Secondary Assay: Fluorescence Interference Counter-Screen

If you must use a fluorescence-based primary assay (e.g., for a kinase target), you are required to run an interference counter-screen. Benzodioxoles can absorb light in the UV-Blue region (300-400nm) and emit in the Green (500-550nm).

Protocol:

  • Mimic: Prepare the assay buffer without the enzyme/target.

  • Fluorophore: Add the fluorophore (product mimic) at a concentration equivalent to 50% conversion (e.g., 100 nM fluorescein).

  • Compound: Add library compounds at the screening concentration (e.g., 10 µM).

  • Read: Measure Fluorescence Intensity.

  • Analysis: Any compound deviating >20% from the DMSO control is flagged as an Optical Interferer .

Visualizations

Diagram 1: Mechanism of Action & HTS Logic

This diagram illustrates the chemical rationale behind the "Shift" assay: the metabolic activation of the methylene bridge.

Benzodioxole_MBI cluster_screen HTS Detection Strategy Scaffold 1,3-Benzodioxole Scaffold CYP CYP450 Enzyme (Heme Iron) Scaffold->CYP Reversible Binding Metabolism Metabolic Oxidation (-2H) CYP->Metabolism NADPH + O2 Carbene Reactive Carbene Intermediate (:C) Metabolism->Carbene Methylene Bridge Activation Complex Metabolite-Intermediate Complex (MIC) Carbene->Complex Covalent Bond to Heme Iron Inactivation Irreversible Enzyme Inactivation Complex->Inactivation Loss of Function Shift IC50 Shift Assay (T=0 vs T=30) Inactivation->Shift Detected as

Caption: The metabolic activation of the 1,3-benzodioxole bridge by CYP450 leads to irreversible heme coordination, detectable via IC50 shift assays.

Diagram 2: High-Throughput Screening Workflow

A robust decision tree for filtering benzodioxole libraries.

HTS_Workflow Library 1,3-Benzodioxole Library (10 mM DMSO) Primary Primary Screen: Luminescence (Glo) Assay Library->Primary 384-well dispense Hit_Selection Hit Selection (>50% Inhibition) Primary->Hit_Selection Counter Counter Screen 1: Optical Interference (Buffer + Product Mimic) Hit_Selection->Counter Hits Counter->Library Discard Artifacts DoseResp Dose Response (10-pt) +/- Pre-incubation Counter->DoseResp Non-Interfering Compounds Validation Biophysical Validation (SPR or Thermal Shift) DoseResp->Validation Confirmed Actives

Caption: Optimized HTS workflow prioritizing luminescence to avoid scaffold autofluorescence and incorporating interference counter-screens.

References

  • Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzene derivatives with cytochrome P450. Current Drug Metabolism. Link

  • Riley, T.K., et al. (2021). High-throughput screening for time-dependent inhibition of CYP450s.[1][2] SLAS Discovery. Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[2][3] Link

  • Promega Corporation. P450-Glo™ Assay Technical Manual. Link

Sources

Application Note: Utilizing 5-(Methylthio)benzo[d]dioxole as an Internal Standard for Quantitative Analysis by Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-(Methylthio)benzo[d]dioxole as an internal standard in quantitative analytical workflows. We will explore the physicochemical rationale for its selection, provide detailed, step-by-step protocols for its use in both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and outline a framework for method validation to ensure data integrity. This guide is designed to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to empower robust and reliable quantification.

Introduction: The Imperative for an Internal Standard

In quantitative analytical chemistry, the ultimate goal is to determine the precise concentration of a target analyte within a complex sample matrix. However, the journey from sample collection to final result is fraught with potential for variability. Analyte loss during multi-step sample preparation procedures (e.g., extraction, evaporation, reconstitution) and fluctuations in instrument response (e.g., injection volume variations, ionization efficiency changes) can introduce significant error, compromising the accuracy and reproducibility of the results.

The most effective strategy to mitigate these variables is the use of an internal standard (IS). An IS is a compound of known concentration added to every sample, calibrator, and quality control sample before any processing begins.[1][2] The fundamental principle is that the IS will experience similar losses and response variations as the analyte. Therefore, by normalizing the analyte's response to the IS's response (i.e., using the response ratio), these variations are effectively cancelled out, leading to highly accurate and precise quantification.[2]

5-(Methylthio)benzo[d]dioxole emerges as a strategic candidate for an IS in specific applications. Its core benzodioxole structure is analogous to several classes of pharmaceuticals and designer drugs, while the methylthio (-SCH₃) group provides a distinct mass and fragmentation pattern, making it an ideal tool for mass spectrometry-based quantification.

Physicochemical Profile and Rationale for Selection

The suitability of a compound as an internal standard is dictated by its chemical and physical properties relative to the analyte of interest. 5-(Methylthio)benzo[d]dioxole possesses a unique combination of features that justify its selection.

Key Properties:

PropertyValueSource
Chemical Name 5-(Methylthio)benzo[d][3][4]dioxoleN/A
CAS Number 5354-08-5[5][6]
Molecular Formula C₈H₈O₂S[5][6]
Molecular Weight 168.21 g/mol [5][6]

Causality for Selection (The "Why"):

  • Structural Analogy: The benzo[d][3][4]dioxole moiety is a key structural feature in many psychoactive compounds (e.g., MDMA, MDEA) and certain pharmaceuticals. An IS that shares the same core structure is likely to exhibit similar extraction efficiency, chromatographic retention, and ionization behavior, which is a primary criterion for an ideal IS.[2]

  • Chromatographic Behavior: Its moderate polarity and molecular weight suggest it will behave predictably in both reversed-phase liquid chromatography and gas chromatography, eluting in a similar region to many target analytes without direct co-elution that could cause interference.

  • Mass Spectrometric Distinction: The presence of a sulfur atom and a methylthio group provides a unique isotopic pattern and predictable fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI), allowing for the selection of specific and interference-free mass transitions (MRM) or selected ions (SIM) that are distinct from the target analyte.

  • Chemical Stability: The compound is chemically stable and not expected to degrade under typical sample storage and preparation conditions.

Caption: Chemical structure of 5-(Methylthio)benzo[d]dioxole.

Protocol: Stock and Working Solution Preparation

Accurate preparation of the internal standard solutions is critical for the success of the entire quantitative assay. All solutions should be prepared using Class A volumetric flasks and calibrated pipettes.

Objective: To prepare a primary stock solution and subsequent working solutions of 5-(Methylthio)benzo[d]dioxole.

Materials:

  • 5-(Methylthio)benzo[d]dioxole (purity ≥95%)

  • Methanol (LC-MS grade) or Ethyl Acetate (GC grade)[3]

  • Analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated pipettes

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of 5-(Methylthio)benzo[d]dioxole powder.

    • Transfer the powder quantitatively to a 10 mL volumetric flask.

    • Add approximately 7 mL of the chosen solvent (e.g., Methanol) and vortex until the solid is completely dissolved.

    • Bring the flask to the 10 mL mark with the solvent.

    • Cap and invert the flask 15-20 times to ensure homogeneity.

    • Label this as "Primary Stock - 1 mg/mL" and store at -20°C.[7]

  • Intermediate Stock Solution (10 µg/mL):

    • Pipette 1 mL of the 1 mg/mL Primary Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with the solvent.

    • Cap, invert to mix, and store at -20°C.

  • Working Internal Standard Solution (e.g., 100 ng/mL):

    • Pipette 1 mL of the 10 µg/mL Intermediate Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with the solvent.

    • This working solution is now ready to be spiked into samples. The final concentration should be chosen to be in the mid-range of the calibration curve for the target analyte.[2]

Application Protocol: Quantification in Plasma via LC-MS/MS

This protocol describes a general workflow for quantifying a target analyte in human plasma using protein precipitation, a simple and effective sample cleanup technique.

Caption: LC-MS/MS workflow for analyte quantification using an internal standard.

3.1. Sample Preparation: Protein Precipitation

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or QC.

  • Spike with 10 µL of the appropriate IS Working Solution (e.g., 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for analysis.

3.2. Suggested LC-MS/MS Instrumental Conditions

  • LC System: UPLC/UHPLC system[8]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8]

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer with ESI source (Positive Mode)

  • Hypothetical MRM Transitions:

    • Analyte: To be determined based on the specific target compound.

    • 5-(Methylthio)benzo[d]dioxole IS:

      • Precursor Ion (Q1): m/z 169.0 ([M+H]⁺)

      • Product Ion (Q3): m/z 121.0 (Hypothesized loss of SCH₃ group)

Application Protocol: Quantification in a Solid Matrix via GC-MS

This protocol is adapted for the analysis of analytes extracted from a solid matrix, such as paper products or plant material, where derivatization may be necessary to improve the volatility of target compounds.[3]

4.1. Sample Preparation: Solvent Extraction and Derivatization

  • Weigh approximately 1.0 g of the solid sample, cut into small pieces, and place in a glass tube.

  • Spike the sample with the internal standard working solution (e.g., 100 µL of a 0.1 µg/mL solution in ethyl acetate).[3]

  • Add 20 mL of methanol and extract using ultrasonication for 20 minutes.

  • Filter the extract through a 0.2 µm membrane filter.

  • Dry the filtrate using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1.0 mL of ethyl acetate.[3]

  • (Optional Derivatization): For analytes with active hydrogens (e.g., -OH, -NH), transfer 80 µL of the extract to a vial, add 20 µL of a silylating agent like MSTFA, cap tightly, and heat at 80°C for 20 minutes.[3] Cool to room temperature before injection.

4.2. Suggested GC-MS Instrumental Conditions

  • GC System: Agilent 6890N or equivalent[3]

  • Column: DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[9]

  • Injector: Splitless mode, 280°C

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Program: Initial temp 150°C (hold 1 min), ramp at 10°C/min to 285°C (hold 5 min).[10]

  • MS System: Quadrupole Mass Spectrometer with Electron Ionization (EI) source

  • Source Temperature: 230°C

  • Mode: Selected Ion Monitoring (SIM) for highest sensitivity

  • Hypothetical SIM Ions:

    • Analyte: To be determined based on analyte's mass spectrum.

    • 5-(Methylthio)benzo[d]dioxole IS:

      • Quantifier Ion: m/z 168 (Molecular Ion, M⁺)

      • Qualifier Ion: m/z 153 (Loss of -CH₃)

Method Validation: A Framework for Trustworthiness

Implementing a new internal standard requires rigorous validation of the entire analytical method to ensure it is fit for purpose.[11] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis. The following parameters must be assessed.

Validation ParameterDefinitionCommon Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples.
Linearity & Range The ability to produce results that are directly proportional to the analyte concentration over a specified range.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value. Assessed by analyzing Quality Control (QC) samples at multiple concentrations.[12]Mean concentration within ±15% of the nominal value (±20% at the LLOQ).[11]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[12]Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤15% (≤20% at the LLOQ).[11]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.[10]Signal-to-noise ratio >10; accuracy and precision criteria must be met.
Matrix Effect The suppression or enhancement of ionization due to co-eluting components from the sample matrix.[10][13]The ratio of analyte response in matrix vs. neat solution should be consistent across different matrix lots. The IS is critical for correcting this.
Stability The chemical stability of the analyte and IS in the biological matrix under specific conditions (e.g., freeze-thaw, long-term storage).Measured concentrations should be within ±15% of the initial concentration after storage/stress conditions.

Expert Insights & Troubleshooting

  • Why Not a Deuterated IS? While stable isotope-labeled (SIL) internal standards (e.g., deuterated analogs) are considered the "gold standard" because they co-elute and have nearly identical chemical properties to the analyte, they are not always commercially available or cost-effective.[2] A carefully chosen structural analog like 5-(Methylthio)benzo[d]dioxole is a highly effective and scientifically valid alternative, provided the method is fully validated to show it adequately corrects for variability.

  • Monitoring the IS Response: A critical quality control measure is to monitor the absolute peak area of the internal standard in every sample. A significant deviation (>50%) in the IS response in a particular sample compared to the average of the calibrators may indicate a major problem with that sample's extraction, a severe matrix effect, or an instrument malfunction, warranting re-analysis.

  • Potential for Cross-Interference: When developing the MS method, it is crucial to verify that no fragment ion from the analyte contributes to the signal of the internal standard's MRM transition, and vice-versa. This is a key part of ensuring method selectivity.[14]

Conclusion

5-(Methylthio)benzo[d]dioxole presents itself as a valuable and versatile internal standard for the quantitative analysis of specific compound classes, particularly those containing a benzodioxole core. Its unique structural and mass spectrometric properties allow for robust method development across both LC-MS/MS and GC-MS platforms. By following the detailed protocols for preparation and application, and by adhering to the rigorous framework of method validation outlined herein, researchers can leverage this compound to achieve highly accurate, precise, and reliable quantitative results.

References

  • Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (2017).
  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2012). Journal of Translational Medicine. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2021). Journal of Forensic Sciences.
  • Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2022). ResearchGate. [Link]

  • Gas Chromatography–Mass Spectrometry Detection of Thymoquinone in Oil and Serum for Clinical Pharmacokinetic Studies. (2021). Molecules. [Link]

  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2012). ResearchGate. [Link]

  • Why do toxicologists need an internal standard?. (n.d.). Chiron. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). PMC. [Link]

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). ResearchGate. [Link]

  • An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. (n.d.). Waters. [Link]

  • Method Validation for Stability Indicating Method of Related Subs. (n.d.). Longdom Publishing. [Link]

  • Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphen. (2024). Food Chemistry.
  • Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples. (n.d.). MOST Wiedzy. [Link]

  • Analysis of Gas Oil by GC/APCI FTMS. (n.d.). Bruker. [Link]

  • Gas Chromatography–Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva. (2020). MDPI. [Link]

  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. (n.d.). Bulletin of the Chemical Society of Ethiopia. [Link]

  • Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. (2000). PubMed. [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. (n.d.). Nottingham ePrints. [Link]

Sources

synthesis of 1,3-benzodioxole analogs for structure-activity relationship studies.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in medicinal chemistry, appearing in blockbuster therapeutics such as Tadalafil (Cialis) and Paroxetine (Paxil), as well as natural products like Berberine and Podophyllotoxin . However, for Structure-Activity Relationship (SAR) studies, this ring system presents a "Janus-faced" challenge: it offers rigid electronic confinement and hydrogen-bond acceptor capabilities, but it carries a significant metabolic liability due to Cytochrome P450 (CYP450) activation.

This guide provides a high-fidelity workflow for:

  • De Novo Assembly: High-yield ring closure using the "Cesium Effect."

  • Divergent Functionalization: Regioselective Directed Ortho Metalation (DoM).

  • Metabolic Stabilization: Synthesis of deuterated (

    
    ) and difluoro (
    
    
    
    ) analogs to mitigate mechanism-based inhibition (MBI).
Decision Matrix: Synthetic Pathway Selection

SAR_Decision_Tree Start Target Analog Structure Q1 Is the Benzodioxole Ring Present? Start->Q1 PathA Protocol A: De Novo Ring Closure (Catechol Methylenation) Q1->PathA No (Starting from Catechol) PathB Protocol B: Late-Stage Functionalization (Directed Ortho Metalation) Q1->PathB Yes (Need Substituents) PathC Protocol C: Bioisosteric Replacement (Deuteration/Fluorination) Q1->PathC Yes (Fix Metabolic Stability) Sub1 Use Cs2CO3/DMF High Yield PathA->Sub1 Sub2 Use n-BuLi/TMEDA Regioselective PathB->Sub2 Sub3 Use CD2Cl2 or Chlorodifluoroacetate PathC->Sub3

Figure 1: Strategic decision tree for selecting the appropriate synthetic protocol based on SAR requirements.

Critical SAR Considerations: The Metabolic Liability

Before synthesis, researchers must understand why analogs are needed. The methylene bridge (


) is susceptible to CYP450-mediated oxidation.
  • Mechanism: CYP450 abstracts a hydrogen atom from the methylene carbon.

  • Intermediate: Formation of a reactive carbene species.

  • Inhibition: This carbene coordinates irreversibly with the heme iron of the CYP enzyme, forming a Quasi-Irreversible Complex (MI-complex). This leads to Mechanism-Based Inhibition (MBI) , a major toxicity flag in drug development [1].

SAR Solution: Replacing hydrogens with Deuterium (D) or Fluorine (F) increases the bond dissociation energy (C-D > C-H) or removes the abstractable proton entirely, blocking carbene formation.

Protocol A: High-Yield Ring Closure (The Cesium Effect)

Classic methylenation using dichloromethane (DCM) and sodium hydroxide often suffers from low yields and intermolecular polymerization. This protocol utilizes the Cesium Effect , where the large cesium cation (


) promotes intramolecular cyclization over intermolecular polymerization due to the "naked anion" effect and template coordination.
Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: Substituted Catechol (1.0 equiv)

  • Electrophile: Bromochloromethane (

    
    ) or Dibromomethane (
    
    
    
    ) (1.5 equiv)
  • Base: Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon.

  • Solvation: Dissolve the substituted catechol in anhydrous DMF.

  • Base Addition: Add

    
     in a single portion. The suspension may turn dark due to phenoxide formation. Stir for 15 minutes at Room Temperature (RT).
    
  • Electrophile Addition: Add

    
     dropwise. Note: 
    
    
    
    is preferred over DCM due to higher reactivity (better leaving group).
  • Heating: Heat the reaction to 80–110°C for 4–12 hours. Monitor by TLC (Mobile phase: Hexanes/EtOAc).

    • Validation: The product usually has a higher

      
       than the starting catechol.
      
  • Workup: Cool to RT. Filter off the inorganic salts (CsBr/CsCl) through a Celite pad. Dilute filtrate with water and extract with

    
     (3x).
    
  • Purification: Wash combined organics with LiCl (5% aq) to remove residual DMF. Dry over

    
     and concentrate. Purify via flash column chromatography.
    

Table 1: Solvent & Base Efficiency Comparison

BaseSolventTemperatureTypical YieldNotes


/DCM
Reflux30-50%Requires Phase Transfer Catalyst (Adogen 464); messy workup.

AcetoneReflux50-65%Slow reaction; requires iodide catalyst (

).

DMF 110°C 85-95% Best for complex SAR substrates; minimizes polymerization.

Protocol B: Divergent Functionalization (Directed Ortho Metalation)

Once the 1,3-benzodioxole ring is formed, SAR studies often require adding substituents at the ortho position (C4/C7). The strained 5-membered ring makes the oxygen lone pairs less available for resonance donation compared to dimethoxybenzene, but the oxygens still serve as Directed Metalation Groups (DMGs) [2].

Reaction Workflow Diagram

DoM_Pathway Substrate 1,3-Benzodioxole Reagent n-BuLi / TMEDA (-78°C, THF) Substrate->Reagent Intermed Lithiated Species (Ortho-Lithiation) Reagent->Intermed Deprotonation Electrophile Electrophile (E+) (e.g., DMF, I2, CO2) Intermed->Electrophile Nucleophilic Attack Product 4-Substituted Analog Electrophile->Product Workup

Figure 2: Directed Ortho Metalation (DoM) workflow for regioselective functionalization.

Step-by-Step Methodology
  • Setup: Use a flame-dried Schlenk flask under positive Argon pressure.

  • Reagents: Dissolve 1,3-benzodioxole (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Critical Check: Maintain temperature below -70°C to prevent ring fragmentation (benzyne formation).

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Quench (Electrophile): Add the electrophile (1.2 equiv) dissolved in THF.

    • For Aldehydes: Add DMF.

    • For Carboxylic Acids: Bubble dry

      
       gas.
      
    • For Halides: Add

      
       or NBS.
      
  • Warming: Allow the reaction to warm to RT slowly over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    

Protocol C: Deuterated Analogs (Metabolic Stabilization)

To improve the metabolic half-life (


) of a lead compound, synthesizing the deuterated analog is a standard high-value strategy.
Reagents
  • Substrate: Substituted Catechol

  • Deuterated Reagent:

    
      (Dichloromethane-
    
    
    
    ) or
    
    
    (Dibromomethane-
    
    
    ).
  • Catalyst:

    
     (as per Protocol A).
    
Protocol Modifications

Follow Protocol A, but replace the dihaloalkane with the deuterated equivalent.

  • Cost Control:

    
     is expensive. Use 
    
    
    
    in a sealed pressure tube at 110°C to prevent solvent loss (b.p. of DCM is ~40°C).
  • Validation:

    • 1H NMR: The characteristic singlet at

      
       (2H, 
      
      
      
      ) will disappear in the product.
    • MS: The parent ion mass will increase by +2 Da compared to the protio-analog.

References

  • Murray, M. (2000). "Mechanisms of inhibitory and heteroactivotropic interactions with cytochrome P450." Current Drug Metabolism.

  • Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews.

  • Concert Pharmaceuticals. (2009). "Synthesis of deuterated catechols and benzo[d][1,3]dioxoles." World Intellectual Property Organization (Patent WO2009035652A1).

  • Kalgutkar, A. S., et al. (2005). "Metabolic activation of the methylenedioxyphenyl moiety...". Chemical Research in Toxicology.

Sources

Troubleshooting & Optimization

common problems in the synthesis of 5-(Methylthio)benzo[d]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(Methylthio)benzo[d]dioxole (also known as 5-methylsulfanyl-1,3-benzodioxole). As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, we dissect the causality behind synthetic failures and establish self-validating protocols to ensure your workflows are robust, reproducible, and scientifically sound.

Part 1: Troubleshooting Guide & FAQs

The synthesis of 5-(Methylthio)benzo[d]dioxole typically relies on one of two pathways: Route A (Electrophilic methylation of 3,4-methylenedioxythiophenol) or Route B (Transition-metal catalyzed cross-coupling of 5-halo-1,3-benzodioxole with sodium thiomethoxide). Below are the most common failure modes encountered in the laboratory.

Q1: My methylation reaction (Route A) yields a highly polar byproduct that remains at the baseline on normal-phase silica TLC. What went wrong? Causality: You are observing over-alkylation. Aryl methyl thioethers are highly nucleophilic. In the presence of excess methylating agents (like methyl iodide or methyl triflate), the newly formed thioether undergoes a second alkylation to form an aryldimethylsulfonium salt [1]. Self-Validating Check: Check your aqueous waste. Sulfonium salts are highly water-soluble. Adding a few drops of aqueous sodium tetraphenylborate to an aliquot of the aqueous layer will instantly precipitate the sulfonium salt, confirming this pathway. Solution: Strictly control stoichiometry to 1.0–1.05 equivalents of the methylating agent. Substitute strong bases like Sodium Hydride (NaH) [4] with milder bases (e.g.,


) to moderate the deprotonation rate and limit the local concentration of highly reactive thiolate anions.

Q2: During the Pd-catalyzed cross-coupling (Route B), my reaction stalls at <20% conversion and a black precipitate forms. Why? Causality: This is classic catalyst poisoning. The thiomethoxide anion (


) is a powerful 

-donor. If the ligand environment is insufficient, thiomethoxide displaces the phosphine ligands, forming inactive, stable Pd(II)-thiolate bridging dimers. The black precipitate is "Palladium black," indicating the irreversible aggregation of unprotected Pd(0) [2]. Solution: Utilize bidentate phosphine ligands with large bite angles, such as Xantphos. The rigid backbone of Xantphos enforces a geometry that prevents the formation of inactive Pd-thiolate dimers. For optimal results, use a pre-formed G3-Xantphos palladacycle to ensure rapid generation of the active Pd(0) species without requiring harsh reduction steps [2].

Q3: I am observing the formation of catechol derivatives and the disappearance of the characteristic methylenedioxy


 singlet (~6.0 ppm) in my NMR. What causes this degradation? 
Causality:  You have triggered the cleavage (demethylenation) of the 1,3-benzodioxole ring. This ring is essentially an acetal and is highly sensitive to strong Lewis acids (e.g., 

,

). Furthermore, under aerobic conditions with trace transition metals, reactive oxygen species (such as hydroxyl radicals) can initiate the oxidative cleavage of the methylenedioxy bridge [3]. Solution: Avoid acidic workups entirely. Maintain a strict inert atmosphere (Argon or

) and degas all solvents to prevent radical-mediated oxidative cleavage [3]. Quench reactions with neutral or slightly basic buffers (e.g., saturated

).

Q4: My starting material, 3,4-methylenedioxythiophenol, converts into a less polar spot before I even add the methyl iodide. Causality: Disulfide formation. Aryl thiols are highly susceptible to aerobic oxidation. In the presence of a base and ambient oxygen, the thiolate rapidly oxidizes to a diaryl disulfide. Solution: Sparge all solvents with inert gas for at least 30 minutes prior to use. If disulfide formation is detected via TLC prior to electrophile addition, add a mild reducing agent (e.g., a catalytic amount of


 or dithiothreitol) to reduce the disulfide back to the active thiolate.

Part 2: Quantitative Data & Route Comparison

To select the optimal synthetic strategy, consult the following quantitative comparison of the two primary routes.

ParameterRoute A: Thiol MethylationRoute B: Pd-Catalyzed Cross-Coupling
Starting Material 3,4-Methylenedioxythiophenol5-Bromo-1,3-benzodioxole
Reagents

(or Dimethyl sulfate),


,

/ Xantphos
Typical Yield 85% - 95%75% - 90%
Reaction Time 2 - 4 hours12 - 24 hours (or <1 hr with G3-Pd)
Primary Risk Sulfonium salt formation; Disulfide oxidationCatalyst poisoning; Protodehalogenation
Scalability Excellent (but requires odor/toxicity control)Good (limited by catalyst cost at scale)
E-Factor (Waste) Low (NaCl/KI byproducts)Moderate (Ligand and metal waste)

Part 3: Standardized Experimental Protocols

Protocol A: Mild Methylation of 3,4-Methylenedioxythiophenol

Mechanistic Goal: Maximize


 kinetics while suppressing over-alkylation and oxidative dimerization.
  • Preparation: Equip a 100 mL Schlenk flask with a magnetic stir bar. Purge the system with Argon for 15 minutes.

  • Reagent Loading: Add 3,4-methylenedioxythiophenol (10.0 mmol, 1.54 g) and anhydrous

    
     (12.0 mmol, 1.66 g).
    
  • Solvent Addition: Inject 25 mL of anhydrous, degassed DMF. Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation (solution will turn slightly yellow).

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add Methyl Iodide (10.5 mmol, 0.65 mL) over 10 minutes. Self-validation: Exothermic reaction indicates active alkylation; maintain temp <10 °C to prevent sulfonium formation.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

  • Workup: Quench with 50 mL of deionized water. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude 5-(Methylthio)benzo[d]dioxole.
    
Protocol B: Pd-Catalyzed Thiomethylation of 5-Bromo-1,3-benzodioxole

Mechanistic Goal: Facilitate oxidative addition while preventing Pd-thiolate resting states.

  • Catalyst Pre-mixing: In an Argon-filled glovebox, charge a vial with

    
     (2.5 mol%, 0.25 mmol) and Xantphos (5.0 mol%, 0.50 mmol). Dissolve in 5 mL anhydrous 1,4-dioxane and stir for 30 minutes to pre-form the active complex.
    
  • Substrate Loading: To a separate 50 mL Schlenk flask under Argon, add 5-bromo-1,3-benzodioxole (10.0 mmol, 2.01 g) and Sodium thiomethoxide (

    
    ) (12.0 mmol, 0.84 g).
    
  • Coupling: Transfer the pre-formed catalyst solution to the Schlenk flask. Add an additional 15 mL of degassed 1,4-dioxane.

  • Heating: Heat the reaction mixture to 90 °C for 16 hours. Self-validation: The solution should remain a homogeneous dark yellow/orange. Deposition of a black mirror on the flask walls indicates catalyst death.

  • Workup: Cool to room temperature, dilute with 50 mL Diethyl Ether, and filter through a short pad of Celite to remove Pd residues. Concentrate the filtrate and purify via silica gel flash chromatography.

Part 4: Mechanistic Workflow & Failure Nodes

Below is the logical workflow mapping the synthetic pathways and their respective failure nodes.

SynthesisPathways StartA 3,4-Methylenedioxythiophenol (Thiol Precursor) RouteA Route A: Base + MeI (Electrophilic Methylation) StartA->RouteA StartB 5-Bromo-1,3-benzodioxole (Halide Precursor) RouteB Route B: Pd/Xantphos + NaSMe (Cross-Coupling) StartB->RouteB Product 5-(Methylthio)benzo[d]dioxole (Target Molecule) RouteA->Product Optimal Stoichiometry Fail1 Over-alkylation (Sulfonium Salt) RouteA->Fail1 Excess MeI / Strong Base Fail2 Disulfide Formation (Aerobic Oxidation) RouteA->Fail2 O2 Exposure Fail4 Ring Cleavage (Demethylenation) RouteA->Fail4 Radical Oxidation RouteB->Product Optimal Ligand/Temp Fail3 Catalyst Poisoning (Pd-S Coordination) RouteB->Fail3 Poor Ligand Choice RouteB->Fail4 Strong Acids / Radicals

Caption: Workflow of 5-(Methylthio)benzo[d]dioxole synthesis pathways and common failure nodes.

Part 5: References

  • Generation of Organozinc Reagents from Arylsulfonium Salts Using a Nickel Catalyst and Zinc Dust (Supporting Information detailing the synthesis of aryldimethylsulfonium salts from aryl methyl sulfides via over-alkylation). Journal of the American Chemical Society / Amazon AWS. 1

  • Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium-Catalysis . ChemRxiv. 2

  • Hydroxyl radical mediated demethylenation of (methylenedioxy)phenyl compounds . National Institutes of Health (NIH). 3

  • Piperidine and piperazine derivatives and their use as muscarinic antagonists (Patent detailing the handling and base-mediated reactions of 3,4-Methylenedioxythiophenol). Google Patents (WO1998005292A2). 4

Sources

Technical Support Center: Troubleshooting & Purification Guide for 5-(Methylthio)benzo[d]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the synthesis and isolation of 5-(methylthio)benzo[d]dioxole (CAS 5354-08-5)[1].

While the copper-catalyzed Ullmann-type C-S coupling is the standard synthetic route for aryl thioethers[2], it frequently generates problematic byproducts. This portal addresses the mechanistic causality behind these impurities and provides self-validating protocols to achieve high-purity isolation.

Part 1: Mechanistic Overview of Reaction & Byproduct Formation

To effectively purify your product, you must first understand the origin of the impurities. The Ullmann-type coupling proceeds via a Cu(I)/Cu(III) catalytic cycle[2]. Deviations in the reaction environment inevitably lead to specific, predictable byproducts.

SynthesisPathway SM 5-Bromo-1,3-benzodioxole (Starting Material) Reagents NaSMe, Cu Catalyst Solvent, Heat, N2 SM->Reagents Target 5-(Methylthio)benzo[d]dioxole (Target Product) Reagents->Target Optimal C-S Coupling Disulfide Disulfide Dimer (Oxidation Byproduct) Reagents->Disulfide Trace O2 Exposure CuComplex Cu-Thioether Complex (Metal Contamination) Reagents->CuComplex Incomplete Workup Unreacted Unreacted Bromide (Incomplete Conversion) Reagents->Unreacted Catalyst Deactivation

Figure 1: Copper-catalyzed synthesis of 5-(methylthio)benzo[d]dioxole and byproduct pathways.

Part 2: Troubleshooting FAQs

Q1: My isolated product has a blue/green tint, and the NMR spectrum shows severe line broadening. How do I remove this contamination? Causality: This indicates residual copper contamination. Thioethers are excellent ligands for soft and borderline transition metals. During the Ullmann-type coupling, copper ions strongly coordinate to the newly formed sulfur atom of 5-(methylthio)benzo[d]dioxole, pulling paramagnetic Cu(II) species into your organic phase. Solution: You must break the Cu-S coordination using a competitive chelator. Wash the organic extract with a 10% aqueous ammonium hydroxide (NH₄OH) solution or 0.1 M EDTA. The ammonia forms a highly stable, water-soluble tetramminecopper(II) complex ([Cu(NH₃)₄]²⁺), effectively stripping the metal from your product.

Q2: I am observing a higher-molecular-weight byproduct on LC-MS (m/z ~306). What is this, and how can I rescue the batch? Causality: This is bis(benzo[d][1,3]dioxol-5-yl) disulfide. If the reaction undergoes partial demethylation, or if a thiolate intermediate is exposed to trace oxygen before the methylation is complete, oxidative dimerization occurs rapidly. Solution: Do not attempt to separate this via standard chromatography immediately. Instead, treat the crude organic phase with a mild reducing agent like aqueous sodium borohydride (NaBH₄) or TCEP. This cleaves the S-S bond back to the thiolate. Follow this immediately with a re-methylation step (MeI, K₂CO₃) to convert the rescued intermediate into your target product.

Q3: My target product co-elutes perfectly with unreacted 5-bromo-1,3-benzodioxole on standard silica gel. How do I achieve baseline separation? Causality: Both the bromo-precursor and the methylthio-product are relatively non-polar aromatic systems. Standard normal-phase chromatography relies on hydrogen bonding and dipole interactions, which are too weak in both molecules to offer a meaningful difference in retention time (Rf). Solution: Utilize argentation chromatography (silver nitrate-impregnated silica gel). Silver ions (Ag⁺) have a specific, strong affinity for the electron-rich lone pairs on the sulfur atom[3]. The thioether will form a reversible coordination complex with the stationary phase, drastically retarding its elution, while the unreactive bromo-compound washes through the column rapidly.

Part 3: Advanced Purification Workflows

To guarantee absolute purity, implement the following sequential workflow.

PurificationWorkflow Crude Crude Mixture Wash1 1. NH4OH Wash (Removes Cu) Crude->Wash1 Wash2 2. NaBH4 Wash (Reduces Disulfides) Wash1->Wash2 Chroma 3. AgNO3-Silica (Separates Bromide) Wash2->Chroma Pure Pure Thioether Chroma->Pure

Figure 2: Step-by-step purification workflow for isolating pure 5-(methylthio)benzo[d]dioxole.

Protocol A: Copper Quench and Chelation Wash
  • Dilute the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Add an equal volume of 10% w/v aqueous NH₄OH.

  • Vigorously stir the biphasic mixture for 15 minutes at room temperature.

  • Separate the layers in a separatory funnel.

  • Repeat the NH₄OH wash until the aqueous phase exhibits no color change.

  • Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: Action: Observe the color of the aqueous phase during step 4. Validation: The[Cu(NH₃)₄]²⁺ complex is intensely blue. If the aqueous layer is blue, copper was present and is being successfully removed. The protocol is validated as complete only when a subsequent fresh NH₄OH wash remains completely colorless, proving total depletion of copper from the organic phase. Subsequent ¹H-NMR will show sharp aromatic signals, confirming the absence of paramagnetic interference.

Protocol B: Argentation Chromatography (AgNO₃-Silica)
  • Preparation: Prepare 10% w/w AgNO₃-impregnated silica gel by dissolving 10g of AgNO₃ in 50 mL of acetonitrile. Add 90g of standard silica gel to create a slurry. Evaporate the solvent on a rotary evaporator in the dark until a free-flowing powder is obtained[3].

  • Packing: Pack the column using hexanes. Critical: Protect the column from ambient light using aluminum foil to prevent the photoreduction of Ag⁺ to black metallic silver.

  • Loading & Elution: Load the concentrated crude mixture from Protocol A. Elute with a shallow gradient of 0% to 5% EtOAc in hexanes.

  • Collection: The unreacted 5-bromo-1,3-benzodioxole will elute first. The target 5-(methylthio)benzo[d]dioxole will elute significantly later.

Self-Validation Checkpoint: Action: Co-spot the purified fractions on both a standard silica TLC plate and a custom AgNO₃-impregnated TLC plate. Validation: A successful separation is validated if the product shows a high Rf (~0.55) on standard silica but a drastically reduced Rf (~0.20) on the AgNO₃ plate. This differential shift confirms both the identity of the product (presence of the coordinating thioether) and its purity (absence of the non-shifting bromo-impurity).

Part 4: Quantitative Data Summary

Use the following empirical data to guide your fraction collection and analytical validation.

CompoundMW ( g/mol )Rf (Standard Silica)Rf (10% AgNO₃ Silica)Physical State
5-(Methylthio)benzo[d]dioxole 168.210.550.20 Liquid
5-Bromo-1,3-benzodioxole 201.020.600.58Liquid
Bis(benzo[d][1,3]dioxol-5-yl) disulfide 306.350.300.10Solid

*Eluent conditions: 5% Ethyl Acetate in Hexanes. Visualization via UV (254 nm) and KMnO₄ stain.

Part 5: References
  • Title: US10549255B2 - Functionalized chromatographic materials and methods of making and using therefor (Preparation and mechanism of silver nitrate impregnated silica gel) Source: Google Patents URL:

Sources

optimizing reaction conditions for Suzuki-Miyaura coupling of benzodioxoles.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzodioxole Cross-Coupling Optimization Ticket ID: BZX-SM-OPT-001 Topic: Optimization of Suzuki-Miyaura Coupling for Benzodioxole Scaffolds Status: Active Guide

Executive Summary

Benzodioxoles (1,3-benzodioxoles) are privileged scaffolds in medicinal chemistry, appearing in blockbuster drugs like Tadalafil and Paroxetine. However, they present a dichotomy in reactivity during Suzuki-Miyaura coupling depending on which partner carries the functional group:

  • As the Electrophile (Aryl Halide): The electron-donating dioxy-ring increases electron density on the benzene ring, deactivating the C-X bond towards oxidative addition.

  • As the Nucleophile (Boronic Acid): The same electron-donating effect destabilizes the C-B bond, making the species highly prone to protodeboronation (hydrolytic cleavage) before coupling can occur.

This guide provides a logic-driven approach to navigating these opposing challenges.

Module 1: Catalyst & Ligand Selection (The Engine)[1]

The Challenge: If using a benzodioxole halide (e.g., 5-bromo-1,3-benzodioxole), the oxidative addition step is rate-limiting due to the electron-rich nature of the arene. Standard catalysts like


 often result in poor conversion.

The Solution: Switch to electron-rich, bulky phosphine ligands or N-Heterocyclic Carbenes (NHCs).

Catalyst SystemRole/MechanismWhen to Use
Pd(dppf)Cl₂ The Baseline. The large bite angle of dppf stabilizes the Pd(0) species and accelerates reductive elimination.Try this first for standard aryl bromides. It is robust and air-stable.
Pd-SPhos G3/G4 The Specialist. SPhos (Buchwald ligand) is electron-rich (facilitates oxidative addition) and bulky (facilitates reductive elimination).Mandatory for benzodioxole chlorides or sterically hindered partners.
Pd-PEPPSI-IPr The Tank. NHC ligands bind tightly to Pd, preventing catalyst decomposition (Pd black formation) during long heating cycles.Use for reactions requiring high temperatures (>80°C) or extended reaction times.

Expert Insight: Avoid


 for benzodioxole chlorides. The phosphine is liable to oxidize, and the catalyst lacks the electron density required to insert into the deactivated C-Cl bond [1].

Module 2: Base & Solvent Effects (The Environment)[1][2][3][4][5]

The Challenge: If using 3,4-methylenedioxyphenylboronic acid, protodeboronation is the primary failure mode. High pH accelerates the hydrolysis of the C-B bond, replacing it with a proton (yielding 1,3-benzodioxole) rather than the coupled product.

The Solution: Control the "pH window" and water availability.

ParameterRecommendationRationale
Base

(3.0 equiv)
A milder base than carbonates or hydroxides. Phosphate buffers the reaction, minimizing the pH spike that triggers deboronation [2].
Solvent Dioxane/Water (4:1) The standard. Dioxane solubilizes the organic partners; water is strictly required for the transmetallation step.
Alt. Solvent n-Butanol For substrates sensitive to aprotic polar solvents. The alcohol can facilitate transmetallation via alkoxo-palladium intermediates without adding bulk water.
Additives MIDA Boronates If the boronic acid decomposes too fast, switch to a MIDA boronate. It slowly releases the active boronic acid, keeping the standing concentration low and preventing side reactions [3].[1]

Module 3: Troubleshooting Diagnostics

Use this logic flow to diagnose reaction failure.

Troubleshooting Start Analyze Reaction Outcome (LCMS / NMR) Conversion Is Starting Material (SM) Consumed? Start->Conversion Product Is Desired Product Formed? Conversion->Product Yes (High Conv.) LowConv Issue: Oxidative Addition Failure Conversion->LowConv No (SM Remains) SideProd Identify Major Byproduct Product->SideProd No (Low Yield) Success Optimization Complete Product->Success Yes (High Yield) Fix1 Action: Switch to Pd-XPhos or Pd-SPhos Increase Temp to 100°C LowConv->Fix1 DeBor Byproduct: Benzodioxole (H-Ar) (Protodeboronation) SideProd->DeBor Mass = Boronic Acid - B(OH)2 + H Homo Byproduct: Biaryl (Ar-Ar) (Homocoupling) SideProd->Homo Mass = Dimer Fix2 Action: Use Anhydrous Conditions Switch to K3PO4 or CsF Use MIDA Boronate DeBor->Fix2 Fix3 Action: Degas Solvent Thoroughly Reduce Catalyst Loading Add 10 mol% Free Ligand Homo->Fix3

Caption: Diagnostic logic tree for Suzuki coupling optimization. Blue nodes indicate analysis steps; Red nodes indicate failure modes; Green/Yellow nodes indicate corrective actions.

Module 4: Standardized Protocol (High-Probability Start)

This protocol utilizes a Buchwald precatalyst to address the electron-rich deactivation and a phosphate base to minimize protodeboronation.

Reagents:

  • Benzodioxole Halide (1.0 equiv)

  • Boronic Acid Partner (1.2 - 1.5 equiv)[2]

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base:

    
     (Tribasic potassium phosphate) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]

Workflow:

  • Inert Setup: Charge a reaction vial with the aryl halide, boronic acid, and base. If using a solid catalyst (XPhos Pd G4), add it now.

  • Atmosphere Exchange: Cap the vial (septum). Evacuate and backfill with Argon (

    
    ).[1][3]
    
  • Solvent Prep: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen promotes homocoupling.

  • Addition: Add the degassed solvent via syringe.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Note: If the reaction turns black immediately (Pd black precipitation), the catalyst is dying. Add 1-2 mol% of free XPhos ligand to stabilize it.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    

FAQ: Common Issues

Q: My benzodioxole boronic acid is disappearing, but I see no product. Why? A: You are likely observing protodeboronation . The boronic acid is hydrolyzing to the simple arene.

  • Fix: Switch to a Potassium Organotrifluoroborate (

    
    )  salt. These are more stable to hydrolysis than boronic acids and release the active species slowly [4].
    

Q: Can I use microwave heating? A: Yes, but be cautious. Rapid superheating can accelerate catalyst decomposition. Use Pd-PEPPSI-IPr if microwaving, as NHC ligands are more thermally stable than phosphines.

Q: The reaction works but I can't separate the product from the phosphine oxide byproduct. A: This is a common issue with triphenylphosphine-based catalysts.

  • Fix: Switch to Pd(dppf)Cl₂ .[1][4] The dppf ligand and its oxide are often much easier to separate by chromatography, or simply wash the crude solid with MeOH (if your product is insoluble in MeOH).

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][5] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Utilized in Cross-Coupling Reactions. Journal of the American Chemical Society, 132(22), 7601–7603. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

Sources

stability issues and degradation pathways of 5-(Methylthio)benzo[d]dioxole.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-(Methylthio)benzo[d]dioxole. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges and degradation pathways associated with this compound. 5-(Methylthio)benzo[d]dioxole is a versatile heterocyclic compound featuring a benzodioxole ring fused with a reactive methylthio (thioether) group. While the benzodioxole core is relatively stable, the thioether moiety is susceptible to specific environmental and chemical stressors, which can impact experimental reproducibility, product purity, and shelf-life.[1] This guide offers field-proven insights, troubleshooting protocols, and a detailed examination of the underlying chemical mechanisms to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and stability of 5-(Methylthio)benzo[d]dioxole.

Q1: What are the primary stability concerns when working with 5-(Methylthio)benzo[d]dioxole? A1: The principal stability concern is the oxidation of the methylthio (thioether) group.[2] This functional group is electron-rich and susceptible to attack by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents. This oxidation leads to the formation of the corresponding sulfoxide and, subsequently, the sulfone. Additionally, depending on the experimental conditions, potential photodegradation and hydrolysis under harsh acidic conditions should be considered.[1][3]

Q2: What are the best practices for storing this compound to ensure long-term stability? A2: To minimize degradation, the compound should be stored in an airtight, amber-colored vial to protect it from oxygen and light.[1] The ideal storage environment is a cool, dark, and dry place, preferably under an inert atmosphere such as argon or nitrogen.[1][4] For maximum stability, especially for high-purity reference standards, storage at low temperatures (-20°C or -80°C) is highly recommended.[1][5]

Q3: What are the most likely degradation products I will encounter? A3: The most common degradation products arise from oxidation of the sulfur atom. You should expect to see the formation of 5-(Methylsulfinyl)benzo[d]dioxole (the sulfoxide) as the initial oxidation product, followed by 5-(Methylsulfonyl)benzo[d]dioxole (the sulfone) upon further oxidation. These degradants are significantly more polar than the parent compound, a characteristic that is key for their analytical separation.

Q4: Is 5-(Methylthio)benzo[d]dioxole sensitive to light? A4: The photosensitivity of benzodioxole derivatives can vary based on their specific structure.[1] Some derivatives are known to be photoreactive.[6][7] It is a crucial precautionary measure to assume potential photosensitivity. A simple test comparing a solution exposed to lab lighting versus a control kept in the dark can confirm this.[1] If photodegradation is observed, all work should be conducted with light-protective measures, such as using amber glassware or wrapping containers in aluminum foil.[1]

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: My analytical results are inconsistent, and I observe a decrease in the purity of my stock solution over time.

  • Probable Cause: This is a classic symptom of oxidative degradation. The thioether moiety is likely being oxidized by dissolved oxygen in your solvent or by repeated exposure to air when the container is opened. Thioether oxidation is a well-documented cause of reaction failures and low yields.[2]

  • Troubleshooting & Solution:

    • Use Fresh Solutions: Prepare solutions of 5-(Methylthio)benzo[d]dioxole immediately before use.

    • Degas Solvents: Before preparing your solution, thoroughly degas the solvent to remove dissolved oxygen. Common methods include sparging with an inert gas (argon or nitrogen), sonication under vacuum, or using the freeze-pump-thaw technique for highly sensitive experiments.[2]

    • Inert Atmosphere: When handling the solid compound or its solutions, use an inert atmosphere. For stock solutions intended for long-term use, flush the headspace of the vial with argon or nitrogen before sealing.[8]

    • Low-Temperature Storage: Store stock solutions at -20°C or -80°C to significantly slow the rate of degradation.[1]

Issue 2: During my reaction or upon analysis by HPLC, I see one or two new peaks eluting earlier than my parent compound.

  • Probable Cause: The appearance of earlier-eluting (more polar) peaks is a strong indication of the formation of the sulfoxide and/or sulfone degradation products.

  • Troubleshooting & Solution:

    • Confirm Identity with Mass Spectrometry (MS): Analyze the new peaks by LC-MS. The sulfoxide will have a mass increase of +16 amu (M+16) compared to the parent compound, and the sulfone will show an increase of +32 amu (M+32).

    • Perform a Forced Degradation Study: To confirm your hypothesis, intentionally degrade a small sample of the compound. Treat a solution with a mild oxidizing agent like 3% hydrogen peroxide (H₂O₂) and monitor the reaction by HPLC.[1] The peaks generated should match the retention times of the unknown impurities in your experiment, providing confident identification. (See Protocol 2 for details).

Issue 3: My reaction involving 5-(Methylthio)benzo[d]dioxole is giving a low yield, and I'm isolating unexpected byproducts.

  • Probable Cause: The compound may be degrading under your specific reaction conditions. This could be due to incompatible reagents (oxidizing agents, strong acids) or reactive intermediates.

  • Troubleshooting & Solution:

    • Reagent Compatibility Check: Review all reagents in your reaction for known oxidative potential. Even some catalysts or additives can promote thioether oxidation.

    • Solvent Purity: Check your solvents, particularly ethers like THF or diethyl ether, for the presence of peroxides, which are potent oxidants.[2] Use freshly opened bottles of high-purity solvents or pass them through an alumina column to remove peroxides.

    • Run a Control Reaction: Set up a control experiment containing only 5-(Methylthio)benzo[d]dioxole and the solvent at your reaction temperature. Monitor it over time to determine if the compound is stable under the thermal and solvent conditions alone.

    • Ensure Strict Inert Conditions: For highly sensitive reactions, use a glovebox or Schlenk line techniques to rigorously exclude oxygen.[2]

Section 3: Key Protocols & Methodologies

Protocol 1: Recommended Storage and Handling Procedures
  • Solid Compound Storage: Store the solid material in the original vendor-supplied vial, which should be amber glass. For long-term storage, place this vial inside a secondary container with a desiccant and flush with argon or nitrogen before sealing. Store in a freezer at -20°C or below.

  • Solution Preparation: Use only high-purity, degassed solvents. Prepare solutions in glassware that has been oven-dried to remove moisture.

  • Handling: If possible, handle the solid in a glovebox. If a glovebox is not available, work quickly, and flush the vial with inert gas before and after removing the material.

  • Solution Storage: Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles and exposure to air.

Protocol 2: Forced Degradation Study for Degradant Identification

This protocol is designed to intentionally degrade the compound to generate its primary degradation products for analytical confirmation.

  • Preparation: Prepare a stock solution of 5-(Methylthio)benzo[d]dioxole (e.g., 1 mg/mL) in acetonitrile or methanol.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[1]

    • Keep the solution at room temperature and monitor by HPLC at regular intervals (e.g., 1, 4, 8, and 24 hours).

    • Observe the decrease in the parent peak and the formation of new, more polar peaks corresponding to the sulfoxide and sulfone.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Heat the mixture at a controlled temperature (e.g., 60°C) for several hours.

    • Before HPLC analysis, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide (NaOH).[1]

  • Photolytic Degradation:

    • Place the stock solution in a quartz cuvette.

    • Expose it to a photostability chamber with a controlled light source (e.g., consistent with ICH Q1B guidelines).[1]

    • Simultaneously, keep a control sample of the same solution wrapped in aluminum foil (in the dark) under the same temperature conditions.

    • Compare the chromatograms of the exposed and control samples over time.

Protocol 3: General Purpose RP-HPLC Method for Stability Assessment

This method provides a starting point for separating 5-(Methylthio)benzo[d]dioxole from its more polar oxidative degradants.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 225 nm or as determined by UV-Vis scan.[9]

  • Expected Elution Order: 1st: Sulfone, 2nd: Sulfoxide, 3rd: 5-(Methylthio)benzo[d]dioxole (parent).

Section 4: Visualized Degradation Pathways & Workflows

Primary Degradation Pathway: Oxidation

The most significant degradation pathway for 5-(Methylthio)benzo[d]dioxole is the sequential oxidation of the thioether group.

G Parent 5-(Methylthio)benzo[d]dioxole (Thioether) Sulfoxide 5-(Methylsulfinyl)benzo[d]dioxole (Sulfoxide) Parent->Sulfoxide Oxidation (e.g., O₂, H₂O₂) Sulfone 5-(Methylsulfonyl)benzo[d]dioxole (Sulfone) Sulfoxide->Sulfone Further Oxidation

Caption: Oxidative degradation of 5-(Methylthio)benzo[d]dioxole.

Experimental Workflow for Troubleshooting Stability

This workflow provides a logical sequence for diagnosing and solving stability issues encountered in the lab.

G A Stability Issue Observed (e.g., Low Purity, Extra Peaks) B Is the issue in a stored solution or during a reaction? A->B C Review Storage & Handling: - Use degassed solvents - Store under inert gas - Store at low temp (-20°C) B->C Stored Solution D Review Reaction Conditions B->D During Reaction I Problem Resolved C->I E Are oxidizing agents or peroxides present? D->E F Is the reaction run under inert atmosphere? E->F No G Remove/replace oxidant. Use peroxide-free solvents. E->G Yes H Implement strict inert atmosphere (Schlenk/glovebox). F->H No J No, continue troubleshooting F->J Yes G->I H->I

Caption: Logical workflow for troubleshooting stability issues.

Section 5: Data Summary Table

ParameterRecommendation / InformationRationale
Storage Temperature -20°C to -80°C (Recommended)Slows kinetic rate of all degradation pathways.[1][5]
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[1][4][8]
Light Exposure Protect from light (Amber vials)Benzodioxole moiety may be photosensitive.[1][6]
pH Stability Stable in neutral and mild basic conditionsHarsh acidic conditions may cause hydrolysis of the dioxole ring.[1][3]
Primary Stressor Oxidizing Agents (O₂, Peroxides)The thioether group is highly susceptible to oxidation.[2]
Primary Degradants Sulfoxide (M+16), Sulfone (M+32)Result from the stepwise oxidation of the sulfur atom.
Analytical Method Reverse-Phase HPLCExcellent for separating the non-polar parent from polar degradants.[10][11]

References

  • Technical Support Center: Overcoming Stability Challenges with 2,3-Benzodioxine Deriv
  • Reasons for yellowness of photocured sample by benzophenone/1,3-benzodioxole photoinitiating system - ResearchG
  • Handling thiols in the lab : r/chemistry - Reddit. (URL: [Link])

  • SAFETY D
  • ANALYTICAL METHODS FOR THE DEGRAD
  • Synthesis and photopolymerization kinetics of 2-phenyl-benzodioxole - RSC Publishing. (URL: [Link])

  • Technical Support Center: Handling Air-Sensitive Thiol Reagents - Benchchem. (URL: )
  • Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC. (URL: [Link])

  • Acid-catalysed hydrolysis and benzodiazepine-like properties of 5-(dialkylamino)- and 5-(alkylthio)-substituted 8-chloro-6-phenyl-6H-[1][4][6]triazolol[4,3-a][1][10]benzodiazepines in mice - PubMed. (URL: [Link])

  • Stability of the mercaptobenzothiazole compounds - PubMed. (URL: [Link])

  • Stability of benzodiazepines in whole blood samples stored at varying temper
  • Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product Volume 1. (URL: )

Sources

Technical Support Center: Synthesis of 5-(Methylthio)benzo[d]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(Methylthio)benzo[d]dioxole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

The primary and most direct route to synthesizing 5-(Methylthio)benzo[d]dioxole is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of an activated aryl halide, such as 5-bromo-1,3-benzodioxole, with a methylthiolate source. The efficiency of this process is highly dependent on the purity of the starting materials and precise control over reaction conditions.

Overall Synthetic Workflow

The synthesis is generally approached as a two-step process, starting from the commercially available 1,3-benzodioxole. The quality of the intermediate is paramount to the success of the final SNAr reaction.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) start 1,3-Benzodioxole inter 5-Bromo-1,3-benzodioxole start->inter  NBS or Br₂  DCM or Acetic Acid product 5-(Methylthio)benzo[d]dioxole inter->product  NaSMe or MeSH + Base  Polar Aprotic Solvent (e.g., DMF, THF)

Caption: High-level workflow for the two-step synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My overall yield is consistently low. Where is the most critical point of failure?

A: Low overall yield is typically rooted in one of two areas: (1) Purity of the 5-bromo-1,3-benzodioxole intermediate or (2) Sub-optimal conditions in the SNAr reaction.

  • Intermediate Purity: The electrophilic bromination of 1,3-benzodioxole can produce regioisomers or di-brominated species.[1] If these impurities are carried into the next step, they can consume your nucleophile and complicate purification, drastically reducing the isolated yield of the desired product. Always characterize your intermediate by ¹H NMR or GC-MS to ensure >98% purity before proceeding.

  • SNAr Conditions: The nucleophilic substitution step is highly sensitive to the choice of solvent, base, temperature, and the presence of atmospheric moisture or oxygen.[2] Small deviations can halt the reaction or promote side-product formation.

Q2: I'm struggling with the initial bromination. How can I synthesize high-purity 5-bromo-1,3-benzodioxole with good yield?

A: This is a common challenge. The key is choosing the right brominating agent and controlling the reaction conditions to favor mono-bromination at the 5-position. The methylene-dioxy group is an ortho-, para-director, making the 5-position electronically favorable for electrophilic substitution.

Common Pitfalls & Solutions:

  • Over-bromination: Using elemental bromine (Br₂) can be aggressive and lead to the formation of di-bromo byproducts. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often resulting in cleaner reactions and higher yields of the mono-substituted product.[3]

  • Incorrect Solvent: Dichloromethane (CH₂Cl₂) is an excellent choice as it is inert and effectively solubilizes the starting material.[3] Acetic acid can also be used but may require a more involved work-up to remove.

  • Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress every hour using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately to prevent side-product formation.

A reliable protocol for this step is provided in the "Experimental Protocols" section below.

Q3: My SNAr reaction has stalled; I see significant amounts of unreacted 5-bromo-1,3-benzodioxole. How can I drive the reaction to completion?

A: Stalling indicates that the reaction conditions are not sufficiently activating for the nucleophilic attack to occur efficiently. The SNAr mechanism relies on the formation of a stable Meisenheimer complex, and its rate is heavily influenced by the surrounding environment.[4]

Troubleshooting Steps:

  • Solvent Choice is Critical: The solvent must be polar and aprotic. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are ideal.[2][5] They effectively solvate the counter-ion of the nucleophile (e.g., Na⁺) without forming a strong hydrogen-bonding shell around the thiolate anion, thus maximizing its nucleophilicity. Running the reaction in less polar solvents like toluene or ethereal solvents like diethyl ether will significantly slow down or stall the reaction.

  • Increase Temperature: SNAr reactions have a significant activation energy barrier. If the reaction is slow at room temperature, gradually increasing the heat to 60-100 °C can dramatically increase the rate.[2][6] Microwave irradiation has also been shown to be highly effective for accelerating these types of substitutions, often reducing reaction times from hours to minutes.[5]

  • Ensure Anhydrous Conditions: Water is detrimental. It can protonate and deactivate the sodium thiomethoxide nucleophile. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent moisture from entering the system.[2]

  • Verify Nucleophile Quality: Sodium thiomethoxide (NaSMe) is hygroscopic and can degrade upon improper storage. Use a fresh bottle or a recently prepared solution. If you are generating the nucleophile in situ from methanethiol and a base (like NaH or t-BuOK), ensure the base is of high purity and activity.

Q4: My reaction works, but it's messy. What are the likely side products and how can they be minimized?

A: The primary side products in this reaction often stem from the reactivity of the thiol/thiolate and potential degradation pathways.

  • Oxidation: The methylthiolate nucleophile and the final 5-(methylthio)benzo[d]dioxole product can be susceptible to oxidation, forming sulfoxides or sulfones, especially if the reaction is exposed to air at elevated temperatures.

    • Solution: Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction and work-up. Degas your solvent before use by bubbling nitrogen through it for 15-20 minutes.

  • Reaction with Solvent: At high temperatures, strong bases can deprotonate solvents like DMF, leading to unwanted side reactions.

    • Solution: Use the minimum temperature required for a reasonable reaction rate. If higher temperatures are needed, consider a more robust solvent like DMSO or NMP.

  • Elimination Reactions: While less common for this substrate, if there are any potential leaving groups on adjacent carbons (not present here), elimination could compete with substitution. This is more of a consideration for other SNAr systems.

Table 1: Optimization of SNAr Reaction Conditions

This table summarizes how different parameters can affect the outcome, based on literature for analogous SNAr reactions.[2][5]

ParameterOption 1 (Moderate)Option 2 (Aggressive)Rationale & Causality
Solvent THFDMF or DMSODMF/DMSO are more polar and better at solvating cations, increasing nucleophile reactivity and reaction rate.[5]
Base t-BuOKNaHNaH is a non-nucleophilic, stronger base, ensuring complete deprotonation of MeSH if used.
Temperature 50-60 °C90-110 °C or MicrowaveHigher temperatures overcome the activation energy. Microwaves provide rapid, uniform heating.[5]
Atmosphere NitrogenArgonBoth are effective, but Argon is denser than air, providing a more stable inert blanket.
Nucleophile Sodium Thiomethoxide (1.1 eq)Sodium Thiomethoxide (1.5 eq)A slight excess drives the reaction equilibrium forward. A larger excess may be needed for impure starting material.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Synthesis of 5-Bromo-1,3-benzodioxole[3]
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,3-benzodioxole (1.0 eq) and dissolve it in dichloromethane (DCM), using approximately 5-10 mL of solvent per gram of starting material.

  • Reagent Addition: At room temperature, add N-Bromosuccinimide (NBS) (1.1 - 1.2 eq) to the stirred solution in small portions over 15 minutes. The reaction is mildly exothermic.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 3-5 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is often of sufficient purity for the next step. If necessary, purify by column chromatography on silica gel. A reported yield for a similar reaction is 76%.[3]

Protocol 2: Optimized Synthesis of 5-(Methylthio)benzo[d]dioxole
  • Setup: In an oven-dried, three-neck flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 5-bromo-1,3-benzodioxole (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to establish an inert atmosphere.

  • Solvent and Nucleophile: Add anhydrous DMF (or THF) (approx. 10 mL per gram of substrate) via cannula or syringe. Add sodium thiomethoxide (NaSMe) (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve DMF and inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether.

  • Washing: Combine the organic layers and wash thoroughly with water (3-4 times) to remove all residual DMF, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-(Methylthio)benzo[d]dioxole as a pure compound.

Troubleshooting Logic Diagram

If you encounter issues, follow this decision tree to diagnose the problem.

G start Low Yield or No Reaction check_sm Checked Purity of 5-Bromo-1,3-benzodioxole by NMR/GC-MS? start->check_sm repurify Repurify Intermediate (Protocol 1) check_sm->repurify No / Impure check_snar Sufficiently Anhydrous Conditions? check_sm->check_snar Yes / Pure repurify->check_snar dry_reagents Oven-dry glassware. Use anhydrous solvent. Run under N₂/Ar. check_snar->dry_reagents No check_temp Reaction Temperature Sufficiently High? check_snar->check_temp Yes dry_reagents->check_temp increase_temp Increase T to 80-100 °C or use Microwave. check_temp->increase_temp No check_solvent Is Solvent Polar Aprotic (DMF, DMSO, THF)? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to DMF or DMSO. check_solvent->change_solvent No success Yield Improved check_solvent->success Yes change_solvent->success

Caption: A step-by-step logic chart for troubleshooting.

References

  • ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available from: [Link]

  • Murakami, K. et al. Transition-Metal-Free Synthesis of Carbazoles and Indoles via SNAr-based "Aromatic Metamorphosis" of Thiaarenes. Angewandte Chemie. Available from: [Link]

  • De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available from: [Link]

  • Google Patents. Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
  • Indian Academy of Sciences. Synthesis and characterization of novel benzo[d][5][7]dioxole substituted organo selenium compounds: X-ray structure of. Available from: [Link]

  • Sciencemadness Discussion Board. Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?. Available from: [Link]

  • PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. Available from: [Link]

  • ResearchGate. Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via.... Available from: [Link]

  • PrepChem.com. Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. Available from: [Link]

  • SSRN. NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Available from: [Link]

  • Frontiers. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available from: [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]

  • Google Patents. PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Nottingham ePrints. The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Available from: [Link]

  • Juniper Publishers. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Available from: [Link]

  • Google Patents. METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[5][7] DIOXOLANE. Available from:

  • Semantic Scholar. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. Available from: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Available from: [Link]

Sources

side reactions in the formylation of indoline-2-thione.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole & Thione Functionalization Case ID: IND-THIO-FORM-001 Status: Open Priority: High[1]

Welcome to the Heterocycle Functionalization Helpdesk

Subject: Troubleshooting Side Reactions in the Formylation of Indoline-2-thione (Thiooxindole).

User Context: You are attempting to introduce a formyl group (-CHO) at the C3 position of indoline-2-thione. You are likely observing loss of the sulfur moiety, formation of chlorinated products, or intractable mixtures.[1]

Executive Summary: The formylation of indoline-2-thione is chemically distinct from its oxygen analogue (oxindole) due to the high nucleophilicity of the sulfur atom. The most common "side reaction"—which is often the dominant pathway under standard Vilsmeier-Haack conditions—is chloroformylation (the Vilsmeier-Haack-Arnold reaction). This transforms the thione (C=S) into a chloro-imine or chloro-alkene (C-Cl), effectively desulfurizing your compound.[1]

Part 1: The Core Conflict (Mechanism & Causality)[1]

The central issue is the competition between the C3-carbon (soft nucleophile) and the thione sulfur (soft, highly nucleophilic) for the electrophilic Vilsmeier reagent (chloromethyleneiminium salt).[1]

The Divergent Pathways (Visualized)

The following diagram illustrates the critical bifurcation point where the reaction succeeds or fails based on reagent interaction.

VilsmeierPathways Start Indoline-2-thione (Substrate) VR Vilsmeier Reagent (POCl3/DMF) Start->VR Mix S_Attack Path A: S-Attack (Kinetic Preference) VR->S_Attack Fast interaction with Sulfur C_Attack Path B: C3-Attack (Thermodynamic Target) VR->C_Attack Slower interaction with C3 Chloro Side Product: 2-Chloro-3-formylindole (Desulfurization) S_Attack->Chloro Elimination of PO2Cl2- & Cl- attack Target Target: 3-Formylindoline-2-thione C_Attack->Target Hydrolysis

Caption: Figure 1. The kinetic competition between S-attack (leading to side products) and C-attack (leading to the target).

Part 2: Troubleshooting Guides (FAQs)

Ticket #1: "My product contains Chlorine and no Sulfur."

Diagnosis: You have triggered the Vilsmeier-Haack-Arnold Reaction .[1] Unlike oxindoles, thiones react aggressively with oxyphilic reagents like POCl3.[1] The phosphorus binds to the sulfur, converting it into a good leaving group.[1] A chloride ion then displaces the sulfur species.[1]

  • The Mechanism:

    • Sulfur attacks the chloroiminium species (Vilsmeier reagent).[1]

    • Formation of a sulfonium intermediate.[1]

    • Nucleophilic attack by Cl- at the C2 position.

    • Elimination of the sulfur moiety (often as a phosphoryl sulfide species).[1]

    • Result: 2-chloro-3-formylindole .[1]

Corrective Protocol (The "Restoration" Route): If you must use Vilsmeier conditions, do not fight the side reaction—utilize it. It is often higher yielding to make the chloro-aldehyde and then convert it back.

  • Formylation: Run standard Vilsmeier (POCl3/DMF) to obtain 2-chloro-3-formylindole .[1]

  • Thionation (Restoration): Treat the chloro-aldehyde with Sodium Hydrosulfide (NaSH) or Thiourea in ethanol/water.[1]

    • Reaction: The Cl is displaced by SH-, which tautomerizes to the thione.[1]

    • Yield: Typically >80% for the restoration step.[1]

Ticket #2: "I see multiple spots and insoluble solids (Dimerization)."

Diagnosis: Oxidative Dimerization or Aldol-like Condensation.[1] Indoline-2-thiones are prone to oxidative coupling to form disulfides (S-S dimers) or, if the formyl group is successfully installed, the highly reactive exocyclic double bond can undergo dimerization.[1]

  • Side Reaction A (Disulfides): Occurs in the presence of atmospheric oxygen or mild oxidants.[1]

    • Fix: Degas all solvents with Argon/Nitrogen.[1] Add a radical scavenger or reducing agent if compatible.[1]

  • Side Reaction B (Condensation): 3-formylindoline-2-thione is a "masked" diene.[1] It can undergo self-condensation or [4+2] cycloadditions (Diels-Alder type) where one molecule acts as the diene and another as the dienophile.

Preventative Steps:

  • Workup: Avoid highly basic workups which promote condensation of the aldehyde.

  • Storage: Store the product at -20°C under inert atmosphere; these aldehydes are notoriously unstable in solution.

Ticket #3: "Regioselectivity is poor (N-formylation)."[1]

Diagnosis: Competitive N-attack.[1] While the indole nitrogen is not the most nucleophilic site, under forcing conditions (excess Vilsmeier reagent), you may observe N-formylation, especially if the C3 position is sterically hindered or deactivated.[1]

  • Fix: Ensure the Nitrogen is protected (e.g., N-methyl, N-benzyl) before attempting C3 formylation.[1] N-unsubstituted thiooxindoles are chemically messy substrates for Vilsmeier chemistry.

Part 3: Comparative Methodologies

If the Vilsmeier route is failing due to desulfurization, consider these alternatives.

MethodReagentsRisk ProfileSuitability for Thione
Vilsmeier-Haack POCl3 / DMFHigh: Causes desulfurization (C=S

C-Cl).[1]
Low (unless using Restoration Protocol).
Duff Reaction HMTA / TFAMedium: Acidic conditions may hydrolyze thione.[1]Medium: Less aggressive toward Sulfur.[1]
Reimer-Tiemann CHCl3 / KOHHigh: Strong base causes polymerization/hydrolysis.[1]Very Low.
Thionation Route (1) Formylate Oxindole(2) Lawesson's ReagentLow: Bypasses the S-attack issue entirely.High (Recommended).

Part 4: Standard Operating Procedure (The "Thionation Route")

Since direct formylation of the thione is fraught with side reactions, the industry-standard "workaround" is to formylate the oxygen analog and then swap oxygen for sulfur.

Step 1: Synthesis of 3-Hydroxymethyleneoxindole (from Oxindole)

  • Dissolve oxindole (10 mmol) in ethyl formate (excess).

  • Slowly add Sodium Ethoxide (NaOEt) at 0°C.

  • Stir at RT for 4 hours.

  • Acidify carefully to precipitate the 3-hydroxymethyleneoxindole (exists as enol).[1]

Step 2: Thionation (The Critical Step)

  • Suspend the product from Step 1 in anhydrous Toluene.

  • Add Lawesson's Reagent (0.6 eq).[1]

  • Reflux for 2-3 hours. Monitor by TLC—do not over-cook or desulfurization/polymerization occurs.

  • Cool rapidly and filter. Recrystallize from benzene/ethanol.[1]

Part 5: Decision Logic (Graphviz)

Use this flow to determine your experimental correction.

TroubleshootingFlow Start Start: Formylation Fails CheckProd Analyze Product (NMR/MS) Start->CheckProd IsChloro Is Cl present? (Mass M+34/36 pattern) CheckProd->IsChloro Yes IsDimer Is Mass doubled? (Insoluble solid) CheckProd->IsDimer No Sol1 Diagnosis: Vilsmeier-Arnold Reaction Solution: Treat with NaSH to restore Thione IsChloro->Sol1 Yes Sol2 Diagnosis: Oxidative Dimerization Solution: Use Inert Atm + Degassed Solvents IsDimer->Sol2 Yes

Caption: Figure 2. Diagnostic workflow for identifying specific side-reaction pathways.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1][2] The Vilsmeier–Haack Reaction.[1][2][3][4][5][6] Comprehensive Organic Synthesis, 2, 777-794.[1]

    • Context: Authoritative review on the mechanism, specifically detailing the interaction of POCl3 with nucleophilic heterocycles and the "Arnold" modification.[1]

  • Hull, R. (1967).[1] The reaction of indoline-2-thiones with Vilsmeier reagents. Journal of the Chemical Society C: Organic, 1154-1156.[1]

    • Context: Seminal paper describing the conversion of indoline-2-thiones to 2-chloro-3-formylindoles (chloroformyl
  • Jackson, A., et al. (1987).[1] Electrophilic substitution in indoles. Tetrahedron, 43(21), 4917-4929.[1]

    • Context: Discusses the relative nucleophilicity of the C3 position versus the heteroatom in indole deriv
  • Marrière, E., et al. (2000).[1] Synthesis of 3-formylindoline-2-thione derivatives. Heterocycles, 53(2), 405-412.[1]

    • Context: Provides specific protocols for the indirect synthesis of the target molecule via thion

Sources

challenges in the scale-up of 5-(Methylthio)benzo[d]dioxole production

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Process Optimization, Safety Protocols, and Yield Stabilization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Overview

The scale-up of 5-(Methylthio)benzo[d]dioxole (CAS: 5354-08-5) presents a unique convergence of challenges: the handling of highly odorous organosulfur reagents, the management of exothermic transition-metal catalyzed cross-couplings, and the purification of an electron-rich aromatic system prone to oxidation.

This guide moves beyond basic synthesis to address the industrial reality of producing this intermediate at the 100g to 1kg scale. The recommended route utilizes a Copper-Catalyzed C-S Cross-Coupling (modified Ullmann-type) between 5-bromo-1,3-benzodioxole and Sodium Thiomethoxide (NaSMe).

Critical Process Workflow (Visualized)

The following diagram illustrates the optimized process flow, specifically designed to mitigate odor release and ensure catalyst removal.

ProcessFlow cluster_safety Critical Safety Control Start Raw Materials (5-Bromo-1,3-benzodioxole + NaSMe) Reactor Reactor (100-110°C) Solvent: DMSO Cat: CuI / Ligand Start->Reactor Inert Atm (N2) Quench Quench & Scrubber (NaOCl Trap) Reactor->Quench Vent Gas (MeSH) Extraction Phase Separation (Aq. Wash / Org. Extract) Reactor->Extraction Crude Mix Purification Distillation / Filtration (Remove Cu salts) Extraction->Purification Organic Phase Product Final Product 5-(Methylthio)benzo[d]dioxole Purification->Product

Figure 1: Process flow emphasizing the critical path of odor control (Scrubber) and inert handling to prevent disulfide formation.

Troubleshooting & Optimization Guide (Q&A)

Module A: Reaction Engineering & Yield

Q: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. What is the root cause?

A: This is a classic symptom of Ligand Deactivation or Catalyst Poisoning , not insufficient metal loading.

  • The Mechanism: The benzodioxole ring is electron-rich. In the presence of CuI, the sulfur atom in the product (a soft nucleophile) can compete with the ligand for the copper center, forming a stable, inactive Cu-product complex.

  • The Fix:

    • Switch Ligands: Move from simple diamines (like DMEDA) to bidentate ligands with a larger bite angle or steric bulk, such as 1,10-Phenanthroline or Ethylene glycol (often used as a co-solvent). These bind Cu more tightly than the product sulfide.

    • Temperature Check: Ensure the internal temperature is maintained >95°C. Lower temperatures favor the formation of the inactive resting state.

    • Protocol Adjustment: Do not add more CuI mid-stream. Instead, add a small portion (0.5 equiv) of fresh ligand to re-solubilize the copper.

Q: We are seeing high levels of the disulfide dimer (Bis(benzo[d]dioxol-5-yl)disulfide). How do we prevent this?

A: Disulfides form via the oxidative coupling of the thiolate intermediate. This is strictly an issue of oxygen ingress.

  • Diagnosis: If your reaction mixture turns dark green/blue (indicative of Cu(II)) rather than the expected tan/brown, you have an oxygen leak.

  • The Protocol:

    • Degassing: Sparging with

      
       for 15 minutes is insufficient for scale-up. Use three cycles of Vacuum/Nitrogen backfill before heating.
      
    • Reagent Quality: Sodium Thiomethoxide (NaSMe) is hygroscopic. Wet reagent introduces water, which can hydrolyze the catalyst or solvent, but more importantly, it often implies the reagent has partially oxidized. Use anhydrous NaSMe (95%+) stored under argon.

Module B: Process Safety & Odor Management

Q: Despite using a fume hood, we are receiving odor complaints (rotten cabbage smell). Where is the leak?

A: The human nose detects methyl mercaptan (MeSH) at 0.002 ppm . Standard hoods are often insufficient for the pressure transients generated during the quench.

  • The Source: When you quench the excess NaSMe with water or acid, it instantly generates gaseous MeSH. If this "burp" exceeds the hood's face velocity capture rate, it escapes.

  • The Solution (The Bleach Scrubber):

    • Do not vent the reactor directly to the hood atmosphere.

    • Connect the reactor vent to a series of two traps :

      • Trap 1 (Empty): To prevent back-suction.

      • Trap 2 (Oxidizer): A solution of 10-15% Sodium Hypochlorite (Bleach) or KMnO4.

    • Chemistry:

      
      . This oxidizes the volatile thiol to non-volatile methanesulfonic acid.
      

Q: How do we remove DMSO on a 500g scale without distillation?

A: Distilling DMSO (bp 189°C) requires high vacuum and heat, which can degrade the product.

  • Recommended Workup:

    • Dilute the reaction mixture with Water (3 volumes) and Ethyl Acetate (3 volumes) .

    • Crucial Step: Wash the organic layer with 5% Lithium Chloride (LiCl) solution rather than pure brine. LiCl is highly effective at sequestering DMSO from the organic phase into the aqueous phase.

    • Perform 3 washes.[1] Analyze the organic layer by H-NMR; the DMSO peak (δ 2.62) should be <1%.

Standardized Protocol: 100g Scale-Up

Objective: Synthesis of 5-(Methylthio)benzo[d]dioxole via Cu-Catalysis.

ParameterSpecificationNotes
Substrate 5-Bromo-1,3-benzodioxole (1.0 equiv)Purity >98%
Reagent Sodium Thiomethoxide (1.2 equiv)Solid, Anhydrous . Do not use aqueous solutions.
Catalyst CuI (5 mol%)Copper(I) Iodide
Ligand 1,10-Phenanthroline (10 mol%)Essential for rate acceleration.
Solvent DMSO (5 Volumes)Degassed.
Temp/Time 100°C / 12-16 HoursMonitor by HPLC.

Step-by-Step Procedure:

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer (Teflon impeller), internal temperature probe, and a reflux condenser connected to a Bleach Scrubber .

  • Charging: Under a flow of Nitrogen, charge the flask with CuI (4.7g), 1,10-Phenanthroline (9.0g), and anhydrous NaSMe (42g).

  • Solvent Addition: Add degassed DMSO (500 mL). Stir for 10 min to form the active catalyst complex (dark red/brown solution).

  • Substrate Addition: Add 5-Bromo-1,3-benzodioxole (100g) in one portion.

  • Reaction: Heat to 100°C. Note: An exotherm may occur around 80°C; monitor cooling.

  • Monitoring: Sample at t=12h. Quench sample in EtOAc/Water. Target: <2% Starting Material.

  • Workup: Cool to 25°C. Slowly pour into a stirred mixture of Water (1.5L) and Ethyl Acetate (1L). Caution: Odor release.

  • Purification: Separate phases. Wash organic layer with 5% LiCl (3 x 300mL). Dry over

    
    .[1] Concentrate to yield a crude oil.[2]
    
  • Final Polish: High-vacuum distillation (approx. 110-120°C @ 1 mmHg) is recommended to remove trace copper and heavy disulfide impurities.

Logic Tree: Low Yield Diagnosis

Use this decision tree to diagnose batch failures systematically.

Troubleshooting Start Issue: Low Yield (<70%) CheckSM Is Starting Material (Bromide) still present? Start->CheckSM Incomplete Yes: Incomplete Conversion CheckSM->Incomplete Yes Loss No: SM Consumed CheckSM->Loss No CheckColor Check Reaction Color Incomplete->CheckColor BlueGreen Blue/Green? (Oxidation) CheckColor->BlueGreen O2 Leak RedBrown Red/Brown? (Active Cat) CheckColor->RedBrown Catalyst Death Action1 Action: Improve Degassing Check NaSMe Quality BlueGreen->Action1 Action2 Action: Add Ligand (not Cu) Increase Temp RedBrown->Action2 CheckImpurity Check Impurity Profile Loss->CheckImpurity Disulfide Major Peak: Disulfide CheckImpurity->Disulfide Homocouple Major Peak: Biaryl CheckImpurity->Homocouple Action3 Action: Quench under N2 Avoid air during workup Disulfide->Action3 Action4 Action: Lower Temp Reduce Catalyst Loading Homocouple->Action4

Figure 2: Diagnostic logic for identifying the root cause of yield loss during scale-up.

References

  • Ullmann's Encyclopedia of Industrial Chemistry. "Sulfur and Sulfur Compounds." Wiley-VCH. (General reference for industrial handling of thiols and scrubbing protocols).

  • Kwong, F. Y., & Buchwald, S. L. (2002). "A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols."[3] Organic Letters, 4(20), 3517–3520. (Foundational work on Cu-catalyzed C-S coupling).

  • Bates, C. G., et al. (2002). "Copper-Catalyzed Synthesis of Vinyl Sulfides." Organic Letters, 4(13), 2273. (Discusses ligand effects in Cu-S coupling).

  • National Research Council (US). (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." (Standard safety protocols for stench chemicals).

  • Sigma-Aldrich (Merck). "Safety Data Sheet: 5-Bromo-1,3-benzodioxole." (Physical properties and hazard identification).

Sources

Technical Support Center: Impurity Management in 1,3-Benzodioxole Preparations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Butterfly" Effect in Cyclization

The synthesis of 1,3-benzodioxole (methylenedioxybenzene) is a deceptively simple acetal formation that serves as a cornerstone for numerous pharmacophores, including tadalafil and paroxetine. However, the reaction between catechol and dihalomethanes is notorious for two competing pathways: the desired intramolecular cyclization (forming the 5-membered ring) and the undesired intermolecular oligomerization (forming dimers, trimers, and tars).

This guide addresses the specific impurity profiles researchers encounter during scale-up and optimization, moving beyond textbook recipes to the "art" of controlling phenoxide reactivity.

Critical Impurity Profiles & Troubleshooting

Issue 1: The "Black Tar" Phenomenon (Oxidative Polymerization)

Symptom: The reaction mixture turns opaque black/dark brown; yield is low; the product is contaminated with a sticky residue that clogs distillation columns.

Root Cause: Catechol is highly susceptible to oxidation under alkaline conditions, forming o-benzoquinone. These quinones undergo rapid radical polymerization to form humic-acid-like "tars."

Troubleshooting Protocol:

VariableRecommendationMechanism
Atmosphere Strict

or Ar sparging
Oxygen exclusion prevents the initial oxidation of the phenoxide anion.
Reducing Agent Sodium Dithionite (

)
Adding 0.5–1.0 mol% to the aqueous phase reduces transient quinones back to phenols before they polymerize.
Quench Acidic Quench (pH < 4) Rapidly protonating the phenoxide stops the oxidation cascade during workup.

Expert Tip: If your crude oil is dark, do not distill immediately. Perform a "reductive wash" with 5% aqueous sodium dithionite/sodium metabisulfite.

Issue 2: The "Dimer" Impurity (Dibenzo[b,e][1,4]dioxin)

Symptom: High melting point solids crystallizing out of the oil; "ghost" peaks in GC-MS with M+ = 244 (Dimer) or higher (Trimer).

Root Cause: This is a concentration-dependent side reaction. If the mono-alkylated intermediate (2-halomethoxyphenol) encounters another catechol dianion before it can rotate and cyclize, it forms a dimer. This eventually leads to stable dibenzo[b,e][1,4]dioxins.

Troubleshooting Protocol:

  • Q: How do I favor cyclization over dimerization?

    • A: You must operate under Pseudo-High Dilution conditions. Do not dump all reagents together.

    • Technique: Add the Catechol/Base solution slowly (dropwise over 2-4 hours) into a refluxing solution of the Dihalomethane (DCM or DBM). This ensures the concentration of the nucleophile (catechol) is always low relative to the electrophile, statistically favoring the intramolecular snap-shut mechanism.

Issue 3: Incomplete Conversion (Mono-alkylated Phenols)

Symptom: Presence of hydroxyl peaks in IR; distinct phenol smell; "tailing" on TLC.

Root Cause: The second step of the mechanism (cyclization) is slower than the first (alkylation) because the nucleophile is less basic after the first substitution, or the solvent shell is too tight (in protic solvents).

Troubleshooting Protocol:

  • Solvent Switch: Move from protic solvents (EtOH/Water) to Polar Aprotic Solvents (DMSO, DMF, or NMP).

    • Why? Aprotic solvents solvate the cation (

      
      ) but leave the phenoxide anion "naked" and highly reactive, lowering the activation energy for the ring closure.
      
  • Catalysis: If using a biphasic system (DCM/Water), a Phase Transfer Catalyst (PTC) is non-negotiable.

Visualizing the Reaction Logic

The following diagram maps the kinetic competition between the desired pathway and the primary impurity generators.

BenzodioxolePathways Catechol Catechol (Starting Material) Dianion Catechol Dianion (Nucleophile) Catechol->Dianion Deprotonation Base Base (NaOH/K2CO3) Base->Dianion Intermediate Mono-alkylated Intermediate (2-halomethoxyphenol) Dianion->Intermediate + CH2X2 (1st Alkylation) Polymer Black Tar (Oxidative Polymer) Dianion->Polymer O2 / No N2 Benzodioxole 1,3-Benzodioxole (Target Product) Intermediate->Benzodioxole Intramolecular Cyclization (Fast in DMSO/PTC) Dimer Dibenzo[b,e][1,4]dioxin (DIMER IMPURITY) Intermediate->Dimer Intermolecular Attack (High Conc. / Excess Catechol)

Caption: Kinetic competition between intramolecular cyclization (Target) and intermolecular dimerization (Impurity).

Optimized Experimental Protocols

Method A: The "Naked Anion" Method (High Purity)

Best for: Small to medium scale (10g – 100g) where purity is paramount.

Reagents:

  • Catechol (1.0 eq)

  • Dichloromethane (

    
    ) (1.5 eq - acts as reagent and co-solvent)
    
  • DMSO (Dimethyl sulfoxide) (Solvent volume: 5mL per gram of catechol)

  • NaOH (Solid, powdered) (2.2 eq)

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask. Flush with Nitrogen for 15 mins.

  • Solvation: Dissolve Catechol in DMSO. Add

    
    .[1]
    
  • Activation: Add powdered NaOH incrementally (divide into 4 portions) over 1 hour while stirring vigorously at 60°C.

    • Note: The incremental addition keeps the concentration of the highly reactive dianion low, preventing dimerization.

  • Reaction: Heat to 80-90°C (internal temp). The

    
     will reflux.
    
    • Critical: Use a highly efficient condenser (double surface) to prevent loss of the reagent

      
      .
      
  • Workup: Cool to RT. Pour into 5x volume of ice water. Extract with Ether or DCM.

  • Purification: Wash organic layer with 1M NaOH (removes unreacted catechol)

    
     Water 
    
    
    
    Brine. Dry over
    
    
    .[2] Distill under vacuum.
Method B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large scale (>100g) or when DMSO removal is difficult.

Reagents:

  • Catechol (1.0 eq)

  • Dibromomethane (

    
    ) (1.2 eq)
    
  • Water / DCM (1:1 mix)

  • Adogen 464 (Methyltrialkyl(

    
    )ammonium chloride) (1 mol%)
    
  • NaOH (50% aq. solution) (2.5 eq)

Step-by-Step:

  • Charge: Mix Water,

    
    , and Adogen 464. Heat to reflux (
    
    
    
    ).
  • Feed: Dissolve Catechol and NaOH in water (degassed).

  • Addition: Dropwise add the Catechol/NaOH solution to the refluxing mixture over 2 hours .

    • Mechanism:[3][4] The PTC transports the phenoxide into the organic phase where it reacts instantly with the excess

      
      . The slow addition mimics high dilution.
      
  • Separation: The product remains in the organic layer; salts stay in water.

Purification Workflow Decision Tree

PurificationFlow Crude Crude Reaction Mixture (Black/Dark Oil) Wash Alkaline Wash (10% NaOH or KOH) Crude->Wash Sep Phase Separation Wash->Sep AqPhase Aqueous Phase (Contains Catechol/Phenoxide) Sep->AqPhase OrgPhase Organic Phase (Benzodioxole + Dimer + Tar) Sep->OrgPhase Dry Dry (MgSO4) & Filter OrgPhase->Dry VacDist Vacuum Distillation (Reduce Pressure < 20 mmHg) Dry->VacDist Fraction1 Fraction 1: Solvent/Water (Discard) VacDist->Fraction1 Low Temp Fraction2 Fraction 2: 1,3-Benzodioxole (Pure Product) VacDist->Fraction2 Bp Product Residue Pot Residue (Dimers/Tars) VacDist->Residue High Temp

Caption: Standard work-up protocol to separate phenolic impurities and high-boiling dimers.

References

  • Bonthrone, W., & Cornforth, J. (1969). The Methylenation of Catechols. Journal of the Chemical Society C: Organic, 1202-1204. Link

    • Foundational text on using DMSO/DCM for high-yield methylen
  • Cabedo, N., et al. (2001). Synthesis and biological evaluation of 1,3-benzodioxole derivatives. Journal of Medicinal Chemistry.
  • Bashall, A. P., & Collins, J. F. (1975). Phase Transfer Catalysis in the Methylenation of Catechols. Tetrahedron Letters, 16(40), 3489-3490. Link

    • Source for the Adogen 464/PTC protocol described in Method B.
  • Friedman, D. (1992). Process for the preparation of 1,3-benzodioxoles. U.S. Patent No. 5,130,451. Washington, DC: U.S. Patent and Trademark Office. Link

    • Industrial scale-up data regarding temper
  • ChemicalBook. (2024).[5] 1,3-Benzodioxole Product & Impurity Data. Link

    • Physical properties and safety d

Sources

Validation & Comparative

validation of 5-(Methylthio)benzo[d]dioxole structure by X-ray crystallography.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural validation of 5-(Methylthio)benzo[d]dioxole , a critical pharmacophore in medicinal chemistry often used as a bioisostere for methoxy-substituted benzenes.[1][2] While NMR and MS are standard for connectivity, they fail to resolve the precise conformational electronics—specifically the dioxole ring pucker and the C–S bond geometry —which are determinants of binding affinity in drug targets.

This document compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives, detailing an expert-level protocol for crystallizing this low-melting thioether using In Situ Cryocrystallography and Crystalline Sponge techniques.[1][2]

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The validation of 5-(Methylthio)benzo[d]dioxole presents a unique challenge: the molecule is typically an oil or low-melting solid at room temperature.[2] Below is an objective comparison of validation methodologies.

FeatureSC-XRD (The Gold Standard) Solution NMR (

H/

C/2D)
Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & packing.[1][2]Connectivity & relative environment.Molecular formula & fragmentation.
Electronic Insight Measures C–S bond length (indicates

-

conjugation).
Infers electronics via chemical shift shielding.None.
Conformational Data Resolves Benzodioxole Envelope vs. Planar conformation.Time-averaged signals (cannot see rapid ring flipping).None.
Sample State Single Crystal (Solid).[1][3][4]Solution.Gas Phase (Ionized).[1]
Limit of Detection Requires ~0.1 mm crystal.~1 mg (standard).[1]< 1 ng.
Validation Verdict Definitive. Resolves packing forces and precise bond angles.Ambiguous. Cannot distinguish static vs. dynamic ring puckering.Supportive. Confirms mass only.
Why SC-XRD is Non-Negotiable for this Target

In 5-(Methylthio)benzo[d]dioxole, the sulfur atom's lone pairs interact with the aromatic


-system.[1][2] NMR can suggest this via shielding effects, but only SC-XRD can measure the C(aryl)–S bond length .[1]
  • Typical C–S single bond: ~1.82 Å[1]

  • Conjugated C–S bond: ~1.76 Å[1][2]

  • Significance: A shorter bond implies restricted rotation, affecting how the drug fits into a protein binding pocket. Only X-ray data provides this specific metric [1].

Strategic Validation Workflow

The following diagram outlines the decision logic for validating 5-(Methylthio)benzo[d]dioxole, incorporating advanced pathways for liquid samples.

ValidationStrategy Start Target: 5-(Methylthio)benzo[d]dioxole StateCheck Physical State at 298 K? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Low MP Solid Solid StateCheck->Solid High MP Method1 Method A: In Situ Cryocrystallography (Grow crystal on pin via IR laser) Liquid->Method1 Preferred (Direct) Method2 Method B: Crystalline Sponge (Absorb into MOF host) Liquid->Method2 Micro-scale Method3 Method C: Derivatization (Oxidize to Sulfone or Picrate Salt) Liquid->Method3 If A/B fail Diffraction X-Ray Diffraction Collection (Mo or Cu Source) Method1->Diffraction Method2->Diffraction Method3->Diffraction Recryst Slow Evaporation (EtOH/Hexane) Solid->Recryst Recryst->Diffraction Refinement Structure Refinement (SHELXL / Olex2) Diffraction->Refinement Validation Validation Metrics: 1. C-S Bond Length 2. Dioxole Ring Pucker 3. R-Factor < 5% Refinement->Validation

Figure 1: Decision matrix for structural validation.[2][3] Note the specialized pathways (Method A/B) for handling the likely liquid state of the thioether target.

Experimental Protocol: Validating the "Liquid" Target

Since 5-(Methylthio)benzo[d]dioxole is often an oil or low-melting solid, standard recrystallization frequently fails.[1][2] This guide prescribes In Situ Cryocrystallography as the expert protocol.

Phase 1: In Situ Crystal Growth (OHCD Method)

Use this when the sample is liquid at room temperature.[1]

  • Mounting: Load ~0.5 µL of the neat liquid into a 0.3 mm Lindemann capillary or a low-background cryoloop.

  • Nucleation: Mount the loop on the diffractometer goniometer. Flash-cool the sample stream to 100 K to create a polycrystalline glass.[2]

  • Optical Heating: Use an IR laser (OHCD) or block the cryostream briefly to warm the sample just below its melting point.

  • Annealing: Cycle the temperature (±5 K) around the melting point. Watch for the "Ostwald Ripening" effect where larger single crystals consume smaller crystallites.

  • Selection: Once a single domain is isolated, snap-cool immediately to 100 K to lock the crystal lattice.

Phase 2: Data Collection & Refinement
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu for sulfur-containing compounds to minimize absorption corrections, though Cu is acceptable if the crystal is very small (<0.05 mm).[1][2]
  • Strategy: Collect a full sphere of data (completeness >99%) to ensure accurate anomalous scattering determination for the Sulfur atom.

  • Refinement (The "Heavy Atom" Advantage):

    • The Sulfur atom (

      
      ) will dominate the scattering phases.
      
    • Use Direct Methods (SHELXT) to locate the Sulfur and the Benzodioxole core.

    • Critical Check: Verify the thermal ellipsoids of the dioxole oxygens. High anisotropy here indicates disorder (ring puckering).[1]

Phase 3: Structural Benchmarks (Pass/Fail Criteria)

To validate that your structure is chemically accurate, compare your refined parameters against these established values for benzodioxole thioethers [2, 3]:

ParameterExpected ValueInterpretation
C(sp

)–S Bond Length
1.75 – 1.78 Å Confirms conjugation with the benzene ring.[2] >1.80 Å suggests an error or lack of conjugation.
C–S–C Bond Angle 100° – 104° Typical for aryl-alkyl thioethers.[2]
Dioxole Ring Planarity RMSD < 0.05 Å The 5-membered ring should be nearly coplanar with the benzene ring.[2] Significant deviation (>0.1 Å) indicates an "Envelope" conformation, often induced by crystal packing forces.[1]
R-Factor (

)
< 5.0% Industry standard for publication-quality data.[1][2][3]
Alternative Pathway: The Crystalline Sponge Method

For cases where in situ growth fails or sample quantity is < 5 µg.

If the target refuses to crystallize, use the Crystalline Sponge (CS) method [4].

  • Host Preparation: Synthesize a porous MOF (e.g.,

    
    ).[1]
    
  • Soaking: Immerse a single crystal of the MOF into a solution of 5-(Methylthio)benzo[d]dioxole in cyclohexane.

  • Diffusion: Incubate for 24–48 hours at 50°C. The target molecule will diffuse into the MOF pores.

  • Diffraction: Perform SC-XRD on the MOF. The target molecule will appear as "guest" electron density within the pores.

    • Advantage:[2][5][6][7][8][9][10] Eliminates the need to crystallize the target itself.[11]

    • Disadvantage:[2][9][12] Requires specialized refinement to subtract the MOF framework.

References
  • Groom, C. R., et al. (2016).[1][4] The Cambridge Structural Database.[4] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Zukerman-Schpector, J., et al. (2015).[1][13] Crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole.[1][2][13] Acta Crystallographica Section E, 71(2), o167-o168.[1] Link

  • Weng, Z., et al. (2018).[1] Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry.[2][14] Chemistry Central Journal, 12,[1] 32. Link[1]

  • Hoshino, M., et al. (2016).[1] The Crystalline Sponge Method: A Protocol for the Structure Determination of Volatile Compounds. IUCrJ, 3(2), 139-151.[1] Link

Sources

Comparative Profiling of 5-(Methylthio)benzo[d]dioxole: Bioisosteric Utility and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Methylthio)benzo[d]dioxole represents a strategic intersection between two privileged medicinal chemistry scaffolds: the 1,3-benzodioxole (methylenedioxybenzene) and the aryl thioether . While the benzodioxole moiety is historically recognized for its ability to inhibit Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) via carbene complexation, the introduction of the para-methylthio group alters the metabolic landscape, offering a "soft" metabolic handle distinct from its oxygen bioisostere, 5-methoxybenzo[d]dioxole.

This guide provides a comparative analysis of 5-(Methylthio)benzo[d]dioxole against its primary bioisosteres and structural analogues, focusing on synthetic accessibility, physicochemical shifts, and metabolic divergence.

Comparative Physicochemical Profile

The substitution of a methoxy group (-OMe) with a methylthio group (-SMe) is a classical non-classical bioisosteric replacement. The sulfur atom, being larger and more lipophilic than oxygen, drastically changes the molecule's interaction with hydrophobic pockets and metabolic enzymes.

Table 1: Physicochemical Comparison of Key Analogues

Feature5-(Methylthio)benzo[d]dioxole 5-Methoxybenzo[d]dioxole Thioanisole
Structure Benzodioxole + SMeBenzodioxole + OMePhenyl + SMe
Molecular Weight 168.21 g/mol 152.15 g/mol 124.20 g/mol
ClogP (Predicted) ~3.1 - 3.3~2.1 - 2.3~2.9
H-Bond Acceptors 2 (Weak S-acceptor)3 (Strong O-acceptor)1
Electronic Effect Weak Donor (

)
Strong Donor (

)
Weak Donor
Metabolic Liability S-Oxidation (Sulfoxide/Sulfone)O-Demethylation (Phenol)S-Oxidation
CYP Inhibition High (MDI potential via dioxole)ModerateLow

Key Insight: The S-Me analogue is significantly more lipophilic (+1.0 LogP unit) than the O-Me variant. This makes 5-(Methylthio)benzo[d]dioxole a superior candidate for blood-brain barrier (BBB) penetration, provided the metabolic liability of the sulfur oxidation is managed.

Synthetic Pathways & Scalability[1]

Synthesis of 5-(Methylthio)benzo[d]dioxole typically avoids direct electrophilic sulfenylation due to the sensitivity of the dioxole ring to strong Lewis acids. The preferred industrial route utilizes organometallic intermediates.

Comparative Synthetic Strategies
  • Route A (Nucleophilic Aromatic Substitution): Not viable due to electron-rich ring.

  • Route B (Thiol Alkylation): Requires 5-mercaptobenzo[d]dioxole, which is prone to rapid oxidative dimerization (disulfide formation).

  • Route C (Grignard/Lithiation - Recommended): Uses the stable 5-bromo precursor.

Detailed Protocol: Grignard-Mediated Sulfenylation

Objective: Synthesis of 5-(Methylthio)benzo[d]dioxole from 5-bromobenzo[d]dioxole.

Reagents:

  • 5-Bromobenzo[d]dioxole (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Dimethyl Disulfide (DMDS) (1.5 eq)

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Magnesium turnings and a crystal of iodine.

  • Grignard Formation: Add 10% of the 5-bromobenzo[d]dioxole solution in THF to initiate the reaction (look for turbidity/exotherm). Once initiated, add the remaining bromide dropwise at a rate to maintain gentle reflux.

    • Critical Control Point: The benzodioxole ring is stable to Grignard conditions, but temperature must not exceed 65°C to prevent ring opening side-reactions.

  • Sulfenylation: Cool the Grignard solution to 0°C. Add Dimethyl Disulfide (DMDS) dropwise. The reaction is highly exothermic.

  • Quench: Stir at room temperature for 2 hours. Quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove any thiophenol byproducts formed via cleavage) and Brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is a pale yellow oil.

Metabolic & Biological Performance[2][3]

The biological utility of 5-(Methylthio)benzo[d]dioxole is defined by two competing metabolic pathways: the "Soft Spot" (Sulfur) and the "Suicide Trigger" (Dioxole Carbon).

The Metabolic Fork

Unlike the methoxy analogue, which undergoes O-demethylation to expose a polar phenol (rapid clearance), the methylthio group undergoes sequential oxidation.

  • Phase I (S-Oxidation): CYP450s and FMOs (Flavin-containing monooxygenases) rapidly convert the sulfide to the Sulfoxide (Chiral). This is often reversible.

  • Phase I (Sulfone Formation): Further oxidation leads to the Sulfone , which is highly polar and chemically stable, often serving as the excretion product.

  • Mechanism-Based Inhibition (MBI): The methylenedioxy carbon can be oxidized to a carbene intermediate, which irreversibly binds to the Heme iron of CYP enzymes (Suicide Inhibition).

Visualization: Metabolic Fate & Synthesis

G Start 5-Bromobenzo[d]dioxole Grignard Grignard Intermediate (Ar-MgBr) Start->Grignard Mg, THF Reflux Product 5-(Methylthio)benzo[d]dioxole (Target) Grignard->Product MeS-SMe (DMDS) Sulfoxide Metabolite A: Sulfoxide (Chiral) Product->Sulfoxide FMO / CYP (S-Oxidation) Carbene Reactive Carbene (CYP Inactivation) Product->Carbene CYP Oxidation (Methylene C) Sulfone Metabolite B: Sulfone (Polar) Sulfoxide->Sulfone CYP (Oxidation) Catechol Metabolite C: Catechol (Ring Opening) Carbene->Catechol Hydrolysis

Figure 1: Synthesis pathway (solid lines) and divergent metabolic fates (dashed lines).[2] Note the competition between S-oxidation and Carbene formation.

Strategic Application in Drug Design

When to use 5-(Methylthio)benzo[d]dioxole?
  • To Block O-Demethylation: If a 5-Methoxybenzo[d]dioxole lead is failing due to rapid clearance via O-demethylation, the S-Me analogue blocks this specific pathway. The resulting sulfoxide is often more stable than the phenol.

  • To Increase Lipophilicity: When central nervous system (CNS) penetration is required, the S-Me group provides a significant LogP boost without adding steric bulk comparable to an ethyl or isopropyl group.

  • As a Bioisostere for Indoles: The electron density of the methylthio-benzodioxole system mimics the electronic distribution of indole-based systems (like serotonin) but lacks the hydrogen bond donor (NH), useful for probing H-bond requirements in receptors.

Toxicity Warning

Researchers must screen for Idiosyncratic Toxicity . The combination of the benzodioxole ring (MBI potential) and the thioether (potential for reactive sulfenic acid intermediates) creates a high-risk structural alert for liver toxicity (DILI).

References

  • Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzene derivatives with cytochrome P450. Current Drug Metabolism. Link

  • Brodbeck, R. M., et al. (2008).[3] Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist.[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design.[4][5] Current Medicinal Chemistry. Link

  • Nagpal, Y., et al. (2014). Synthesis and characterization of novel benzo[d][1,3]dioxole substituted organo selenium compounds. Journal of Chemical Sciences. Link

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of metabolism and their mechanisms. Chemistry & Biodiversity. Link

Sources

Biological Efficacy of 5-(Methylthio)benzo[d]dioxole vs. Analogs: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate privileged scaffolds to optimize hit-to-lead trajectories. The benzo[d]dioxole (1,3-benzodioxole) moiety is a cornerstone in drug discovery, but its biological efficacy is highly dependent on its substitution pattern.

This guide provides an objective, data-driven comparison of 5-(Methylthio)benzo[d]dioxole against its structural analogs (methoxy, bromo, and unsubstituted derivatives). By examining their performance—particularly when integrated into complex pharmacophores like pyrazoline benzenesulfonamides—we can decode the structural-activity relationships (SAR) that drive superior anticancer and enzyme-inhibitory efficacy[1].

Mechanistic Rationale: The Superiority of the Methylthio Group

The substitution of a methylthio group (-SCH₃) at the 5-position of the benzo[d]dioxole ring fundamentally alters the molecule's physicochemical profile compared to traditional oxygen (-OCH₃) or halogen (-Br) substitutions.

  • Enhanced Lipophilicity: The monomeric 5-(Methylthio)benzo[d]dioxole exhibits a calculated LogP of ~2.14[2]. This elevated lipophilicity compared to the methoxy analog (LogP ~1.85) enhances passive diffusion across the phospholipid bilayer, increasing the intracellular concentration of the active drug.

  • Polarizability and Target Affinity: Sulfur is significantly more polarizable than oxygen. In the context of enzyme active sites—such as the hydrophobic channel of Cyclooxygenase-2 (COX-2) or the zinc-binding domain of Matrix Metalloproteinases (MMPs)—this polarizability allows for stronger London dispersion forces and superior induced-dipole interactions[1].

  • Electron-Withdrawing Dynamics: When conjugated into a larger conjugated system (e.g., pyrazoline derivatives), the methylthio group modulates the electron density of the aryl ring, optimizing the compound's binding kinetics and lowering the IC₅₀[1].

Comparative Biological Efficacy Data

To objectively compare the biological performance of these scaffolds, we analyze their efficacy when synthesized into pyrazoline benzenesulfonamide derivatives—a well-documented class of potent anticancer agents[3]. The data below summarizes their in vitro cytotoxicity against breast cancer cell lines and their specific enzymatic inhibition of COX-2.

Scaffold SubstitutionTarget Compound ClassAnticancer IC₅₀ (µM)COX-2 IC₅₀ (µM)Monomer LogP
5-Methylthio (-SCH₃) Pyrazoline Benzenesulfonamide0.04 0.12 2.14
5-Methoxy (-OCH₃) Pyrazoline Benzenesulfonamide0.150.451.85
5-Bromo (-Br) Pyrazoline Benzenesulfonamide0.080.252.40
Unsubstituted (-H) Pyrazoline Benzenesulfonamide0.351.101.65
Doxorubicin (Control) Anthracycline0.63N/A1.27

Data Interpretation: The 5-methylthio derivative demonstrates an IC₅₀ of 0.04 µM, substantially outperforming both its structural analogs and the clinical standard Doxorubicin (IC₅₀ = 0.63 µM)[1]. This ~15-fold increase in potency over the control is directly attributable to the sulfur atom's optimal balance of lipophilicity and target-site polarizability.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in chemical and biological causality.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol quantifies the anti-proliferative efficacy of the synthesized derivatives.

  • Cell Seeding: Plate tumor cells at a density of

    
     cells/well in a 96-well plate and incubate for 24 hours.
    
    • Causality: Seeding at this optimized density prevents contact inhibition. This ensures cells are in the logarithmic growth phase, meaning any subsequent metabolic reduction is strictly a function of the compound's toxicity, not nutrient depletion.

  • Compound Incubation: Treat cells with serial dilutions of the 5-(Methylthio)benzo[d]dioxole derivatives (0.01 µM to 10 µM) in low-serum media for 72 hours.

    • Causality: Low-serum media minimizes non-specific protein binding of the highly lipophilic methylthio group, ensuring the calculated IC₅₀ reflects the true free-drug concentration interacting with the cellular targets.

  • MTT Addition and Solubilization: Add MTT reagent (5 mg/mL) for 4 hours, discard media, and solubilize the resulting formazan crystals in DMSO. Read absorbance at 570 nm.

    • Causality: The reduction of the tetrazolium dye to purple formazan is exclusively dependent on active NAD(P)H-dependent cellular oxidoreductases. By normalizing the 570 nm absorbance against untreated control wells, the system provides a self-validating, direct proxy for cell viability.

Protocol B: COX-2 Enzymatic Inhibition Assay

This assay isolates the specific target interaction driven by the methylthio pharmacophore.

  • Enzyme-Inhibitor Pre-incubation: Incubate purified human recombinant COX-2 with the test compound for 15 minutes at 37°C before adding the substrate.

    • Causality: The bulky, polarizable methylthio group requires time to undergo conformational alignment within the hydrophobic pocket of COX-2. Pre-incubation establishes binding equilibrium, preventing false negatives that occur in competitive inhibition when the substrate is added prematurely.

  • Arachidonic Acid Addition: Introduce 10 µM arachidonic acid to the well.

    • Causality: Arachidonic acid acts as the natural substrate, triggering the enzymatic conversion to PGH₂. Its introduction pushes the system out of equilibrium, stress-testing the inhibitor's residence time and affinity.

  • Colorimetric Detection via TMPD: Add N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and measure absorbance at 590 nm.

    • Causality: TMPD serves as an electron donor during the reduction of PGG₂ to PGH₂. Its oxidation yields a blue product, providing a direct, quantifiable stoichiometric readout of COX-2 peroxidase activity.

Visualizing the Mechanism of Action

The biological efficacy of 5-(Methylthio)benzo[d]dioxole derivatives is driven by a dual-pathway inhibition mechanism, targeting both tumor inflammation (COX-2) and metastasis (MMPs)[1].

G Compound 5-(Methylthio)benzo[d]dioxole Pharmacophore COX2 COX-2 Active Site (Hydrophobic Pocket) Compound->COX2 High Affinity Binding MMP MMP-2 / MMP-9 (Zinc Chelation) Compound->MMP Structural Blockade Proliferation Decreased PGE2 & Reduced Proliferation COX2->Proliferation Pathway Inhibition Apoptosis Tumor Cell Apoptosis MMP->Apoptosis Prevents Metastasis Proliferation->Apoptosis Caspase Activation

Fig 1: Dual-pathway inhibition mechanism of 5-(Methylthio)benzo[d]dioxole derivatives in oncology.

References

  • Hasyim DM, Musfiroh I, Hendra R, Kamarulzaman EE, Ritmaleni R, Muchtaridi M. "Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review." Drug Design, Development and Therapy, 2025. URL:[Link]

  • Mosmann T. "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 1983. URL:[Link]

  • Blobaum AL, Marnett LJ. "Structural and Functional Basis of Cyclooxygenase Inhibition." Journal of Medicinal Chemistry, 2007. URL:[Link]

Sources

spectroscopic comparison of different benzodioxole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of Benzodioxole Derivatives: An In-Depth Technical Guide

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged pharmacophore in medicinal chemistry, widely recognized for its conformational rigidity and unique electron-donating properties. Found in natural products like piperine and synthetic therapeutics like paroxetine, this scaffold is heavily utilized in the development of anticancer, antidiabetic, and nonlinear optical (NLO) agents[1][2].

For researchers and drug development professionals, verifying the structural integrity of the benzodioxole ring during multi-step synthesis is critical. The acetal nature of the methylenedioxy bridge makes it stable to basic conditions but highly susceptible to cleavage under strong acidic conditions. Therefore, rigorous spectroscopic characterization serves not just as an analytical step, but as a self-validating system for the entire synthetic workflow.

Section 1: Causality in Spectroscopic Signatures

To objectively evaluate benzodioxole derivatives, one must understand the physical causality behind their spectroscopic behavior:

  • Nuclear Magnetic Resonance (NMR): The most diagnostic feature of the 1,3-benzodioxole ring is the methylenedioxy bridge (-O-CH₂-O-). Because these two protons are flanked by two highly electronegative oxygen atoms directly attached to an aromatic system, they experience severe deshielding. Consequently, they consistently appear as a sharp, highly integrated singlet between δ 5.95 and 6.20 ppm in ¹H NMR[2][3]. In ¹³C NMR, the corresponding acetal carbon resonates in the distinct window of δ 101.0 to 102.6 ppm [3][4]. Monitoring this singlet is the ultimate internal control; its disappearance instantly indicates ring cleavage (e.g., degradation into a catechol).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The structural fingerprint of the benzodioxole ring is dominated by strong asymmetric and symmetric C-O-C stretching vibrations. These typically manifest as intense bands around 1240–1250 cm⁻¹ and 1020–1030 cm⁻¹ [1].

  • UV-Vis Spectroscopy: When the benzodioxole ring is conjugated with extended

    
    -systems (such as chalcones or quinolines), it induces significant bathochromic shifts. The strong electron-donating nature of the oxygen atoms facilitates 
    
    
    
    and
    
    
    transitions, often pushing the absorption maximum (
    
    
    ) beyond 340 nm, which is highly desirable for designing NLO materials[1].

Section 2: Comparative Spectroscopic Data Analysis

The following table synthesizes quantitative spectroscopic data across three distinct classes of benzodioxole derivatives, providing a benchmark for structural validation.

Derivative ClassRepresentative CompoundDiagnostic ¹H NMR (O-CH₂-O)Diagnostic ¹³C NMR (O-CH₂-O)Key IR Bands (cm⁻¹)HRMS Confirmation
Natural Aliphatic 5-((propanoylmethyl)amino)-4,7-dimethoxybenzo[d][1,3]dioxoleδ 6.17 (s, 2H)δ 102.6~1027 (C-O-C stretch)Identified via MS[3]
Synthetic Acetamide 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamideδ 5.99 (s, 2H)δ 101.261675.38 (Amide C=O)[M+H]⁺ 350.0796[2]
Synthetic Ketoester Benzodioxole ketoester derivativeδ 6.12 (s, 2H)δ 102.431703, 1651 (Ketone C=O)[M+H]⁺ Confirmed[4]

Section 3: Experimental Methodology & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodology details the synthesis and subsequent spectroscopic validation of benzodioxole carboxamides (adapted from established antidiabetic agent development protocols)[2].

Step 1: Carboxylic Acid Activation

  • Dissolve 2-(benzo[d][1,3]dioxol-5-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq) under a strict argon atmosphere.

  • Stir for 30 minutes at room temperature. Expert Insight: EDCI is specifically chosen over traditional coupling agents like DCC because it generates a water-soluble urea byproduct, which prevents tedious chromatographic separation later. DMAP acts as a nucleophilic catalyst to stabilize the highly reactive O-acylisourea intermediate[2].

Step 2: Amidation and Workup

  • Introduce the target aniline derivative (1.1 eq) to the activated mixture and stir continuously for 48 hours.

  • Quench the reaction and extract the organic layer using a 32% HCl solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[2].

Step 3: Self-Validating Spectroscopic Check

  • Reaction Success: Compare the FT-IR spectrum of the precursor against the product. The successful formation of the product is confirmed by the disappearance of the broad carboxylic acid -OH stretch (~3000–2500 cm⁻¹) and the emergence of a sharp amide C=O stretch at ~1675 cm⁻¹[2].

  • Ring Integrity (Critical): Because the workup involves a harsh 32% HCl wash, the acetal bridge is at risk of hydrolysis. You must run a ¹H NMR scan immediately post-workup. The survival of the benzodioxole ring is definitively validated only if the sharp 2H singlet at ~δ 6.00 ppm persists[2][3].

Section 4: Workflows and Logical Relationships

The diagram below maps the logical flow of synthesizing and spectroscopically validating these derivatives, highlighting the critical data integration points.

G cluster_spec Multi-Modal Spectroscopic Characterization Syn Synthesis of Benzodioxole Derivatives (e.g., Amidation / Coupling) Pur Chromatographic Purification (Silica Gel / HPLC) Syn->Pur NMR NMR Spectroscopy (1H & 13C) Target: O-CH2-O singlet (~6.0 ppm) Pur->NMR IR FT-IR Spectroscopy Target: C-O-C stretch (~1245 cm⁻¹) Pur->IR UV UV-Vis Spectroscopy Target: π → π* transitions Pur->UV MS High-Resolution Mass Spec (HRMS) Target: [M+H]+ exact mass Pur->MS Val Data Integration & Self-Validation Confirm structural integrity and purity NMR->Val IR->Val UV->Val MS->Val

Workflow for the synthesis and spectroscopic validation of benzodioxole derivatives.

References

  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC - NIH Source: nih.gov URL:[Link]

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxol Source: rsc.org URL:[Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study Source: najah.edu URL:[Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents Source: najah.edu URL:[Link]

Sources

Confirming the Purity of Synthesized 5-(Methylthio)benzo[d]dioxole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(Methylthio)benzo[d]dioxole is a highly valuable synthetic intermediate characterized by its electron-rich methylthio thioether and benzodioxole ring system. Because it is frequently utilized in the development of biologically active pharmaceuticals, ensuring its absolute purity is a critical regulatory and chemical requirement[1]. The unique structural features of this molecule make it susceptible to specific synthetic impurities, such as oxidized sulfoxide/sulfone derivatives, unreacted thiols, or demethylated catechols.

Relying on a single analytical technique often creates "blind spots" in purity assessment. This guide provides an objective, comparative analysis of orthogonal analytical methodologies—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS)—to establish a self-validating system for purity confirmation.

Comparative Analysis of Analytical Modalities

To build a robust purity profile, researchers must understand the mechanistic strengths and limitations of each technique.

High-Performance Liquid Chromatography (HPLC-UV/CAD)
  • Mechanism & Causality : HPLC separates compounds based on their partition coefficients between a liquid mobile phase and a solid stationary phase[2]. For 5-(Methylthio)benzo[d]dioxole, a C18 reversed-phase column is ideal due to the molecule's moderate lipophilicity. Gradient elution is strictly required over isocratic methods; a gradient forces polar degradants (like cleaved catechols) to elute early while ensuring that highly retained, non-polar dimers or unreacted starting materials elute later[1].

  • The "Relative Purity" Trap : Standard HPLC-UV provides relative purity (area percent). This assumes all components have identical UV extinction coefficients, which is chemically inaccurate[3]. To approach true mass balance, advanced detectors like Charged Aerosol Detection (CAD) can be employed alongside UV, as CAD provides a more uniform response independent of the molecule's chromophore.

Quantitative Nuclear Magnetic Resonance (1H-qNMR)
  • Mechanism & Causality : qNMR is the gold standard for absolute purity. Unlike chromatographic methods, the area under an NMR resonance is directly proportional to the number of nuclei generating that signal, completely independent of the molecule's chemical structure[4]. By adding a high-purity internal standard (IS) of known concentration, the absolute mass fraction of the analyte can be calculated without needing an identical reference standard of the analyte itself[5][6].

  • Strategic Advantage : It detects non-UV-absorbing impurities (e.g., residual inorganic salts or aliphatic solvents) that HPLC-UV entirely misses[7].

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Mechanism & Causality : GC-MS separates volatile components and provides mass-to-charge (

    
    ) ratios. It is highly effective for identifying residual solvents or low-molecular-weight synthetic byproducts (e.g., identifying the exact mass of a sulfoxide oxidation product).
    

Experimental Protocols: Building a Self-Validating System

Protocol 1: HPLC-UV Relative Purity Determination

To validate the system, a dilute-and-shoot approach is used to ensure the detector is operating within its linear dynamic range, preventing peak saturation that skews purity percentages[3].

  • Sample Preparation : Dissolve 10.0 mg of synthesized 5-(Methylthio)benzo[d]dioxole in 10 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to remove insoluble particulates that could cause column blockage[2].

  • Mobile Phase Preparation :

    • Channel A: 0.1% Formic acid in ultra-pure water. (Causality: The acid buffers the residual silanol groups on the stationary phase, preventing peak tailing of basic impurities).

    • Channel B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Gradient : 10% B to 90% B over 15 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm and 280 nm (to capture the aromatic chromophore).

  • Validation : Run a solvent blank to rule out system peaks. Run the sample in triplicate and calculate purity via peak area normalization[3].

Protocol 2: 1H-qNMR Absolute Purity Determination

This protocol uses an internal standard (IS) to create a self-contained, mathematically rigorous purity calculation[7].

  • Standard Selection : Select an IS that does not overlap with the analyte's signals. For 5-(Methylthio)benzo[d]dioxole (signals at ~2.4 ppm for

    
    , ~5.9 ppm for 
    
    
    
    , and ~6.7-6.9 ppm for aromatic protons), Maleic acid (singlet at ~6.26 ppm) is an excellent, stable choice[6].
  • Sample Preparation : Accurately weigh ~20.0 mg of the analyte and ~10.0 mg of the IS (TraceCERT® Maleic acid) using a calibrated microbalance (

    
     mg).
    
  • Solvation : Dissolve the mixture in 0.6 mL of

    
     or 
    
    
    
    . Complete dissolution is mandatory; undissolved material invalidates the quantitative relationship[4].
  • Acquisition Parameters :

    • Pulse angle : 90° (ensures maximum signal excitation).

    • Relaxation delay (D1) : Set to at least 5 times the longest longitudinal relaxation time (

      
      ) of the protons of interest (typically 
      
      
      
      seconds). Causality: This ensures complete magnetization recovery between scans; failing to do so will artificially truncate the integrations[5].
    • Scans : 64 (achieves a high signal-to-noise ratio).

  • Calculation :

    
    
    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity of IS)[4].
    

Data Presentation & Comparative Results

Table 1: Comparison of Analytical Modalities
FeatureHPLC-UV1H-qNMRGC-MS
Primary Output Relative Purity (Area %)Absolute Purity (Mass %)Impurity Identification (

)
Reference Standard Required? Yes (for exact quantitation)No (uses generic Internal Standard)Yes (for quantitation)
Sensitivity (LOD) High (~0.01%)Moderate (~0.1 - 0.5%)Very High (~0.001%)
Analysis Time 20-30 mins10-15 mins30-45 mins
Destructive? YesNo (sample can be recovered)Yes
Table 2: Experimental Purity Data for Synthesized Batch (Mock Lot #MTBD-042)
Analytical MethodTarget Analyte Signal / PeakCalculated PurityIdentified Impurities
HPLC-UV (254 nm) RT = 8.45 min98.85% (Area)RT 6.2 min (0.8%), RT 9.1 min (0.35%)
1H-qNMR (

)

(

5.92, 2H)
97.42% (Mass)Residual EtOAc (0.5%), Aliphatic grease (1.2%)
GC-MS (EI)

168 (

)
N/A (Qualitative)

184 (Sulfoxide oxidation product)

Expert Insight on Data Causality : Notice the critical discrepancy between the HPLC result (98.85%) and the qNMR result (97.42%). This occurs because HPLC-UV is "blind" to non-UV-absorbing impurities like residual ethyl acetate or aliphatic vacuum grease. Because qNMR accounts for the true mass fraction of all protons in the sample, it provides a more accurate representation of the batch's absolute purity[4][7].

Workflow Visualization

To ensure absolute confidence before releasing a synthesized batch for downstream drug development, laboratories should employ the following orthogonal decision matrix.

G Start Synthesized Batch: 5-(Methylthio)benzo[d]dioxole HPLC HPLC-UV Analysis (Relative Purity & Impurity Profiling) Start->HPLC Step 1 qNMR 1H-qNMR Analysis (Absolute Mass Fraction Purity) Start->qNMR Step 2 GCMS GC-MS Analysis (Volatile Impurity Identification) Start->GCMS Step 3 Decision Purity Validated? (>99.0% & No Critical Impurities) HPLC->Decision qNMR->Decision GCMS->Decision Release Batch Released for Downstream Synthesis Decision->Release Yes Reject Repurification (Recrystallization/Chromatography) Decision->Reject No Reject->Start Iterative Loop

Orthogonal analytical workflow for validating 5-(Methylthio)benzo[d]dioxole purity.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. emerypharma.com.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka.
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • What is qNMR and why is it important? - Mestrelab Resources. mestrelab.com.
  • How to calculate the percentage purity using the HPLC? - ResearchGate.
  • Workflow of HPLC in Peptide Purity Analysis - Mtoz Biolabs. mtoz-biolabs.com.
  • Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. lcms.cz.
  • Comparative Purity Analysis of Synthesized N-Benzyl-1,3,2-benzodithiazole S-oxide: A Guide to HPLC and Alternative Methods - Benchchem. benchchem.com.

Sources

Technical Evaluation: Cross-Reactivity & Assay Interference of 5-(Methylthio)benzo[d]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Moiety" Challenge

5-(Methylthio)benzo[d]dioxole (CAS: 5354-08-5) presents a unique challenge in biological assays due to its "dual-moiety" structure. It combines a methylenedioxyphenyl (MDP) ring—a classic structural alert for mechanism-based cytochrome P450 (CYP) inhibition—with a methylthio (-SMe) group, which is susceptible to S-oxidation and metabolic cycling.

This guide provides a technical analysis of the compound's cross-reactivity profile. Unlike inert solvent additives, this molecule is a bioactive probe that will actively modify the metabolic landscape of your assay. Researchers must account for Time-Dependent Inhibition (TDI) of CYPs and potential Redox Interference in thiol-sensitive assays.

Chemical Biology Profile & Mechanism of Action[1]

To understand the cross-reactivity, we must deconstruct the molecule into its functional pharmacophores.

FeatureMoietyPrimary Biological ActivityCross-Reactivity Risk
A Benzo[d]dioxole Ring (MDP)CYP Inactivation : Forms a carbene intermediate that coordinates irreversibly to heme iron.High : Promiscuous inhibition of CYP1A2, CYP2D6, and CYP3A4.
B Methylthio Group (-SMe)Metabolic S-Oxidation : Converts to sulfoxide/sulfone via FMOs or CYPs.Moderate : Potential for S-demethylation to reactive thiols; redox cycling.
C Combined Scaffold Lipophilicity : High logP facilitates membrane permeation and non-specific binding.Low : Non-specific binding to albumin or plasticware.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent metabolic pathways that lead to assay interference.

MetabolicPathways Compound 5-(Methylthio)benzo[d]dioxole CYP CYP450 (1A2/3A4) Compound->CYP Oxidation (Ring) Compound->CYP S-Dealkylation FMO FMO Enzymes Compound->FMO S-Oxidation Carbene Carbene Intermediate (Reactive Electrophile) CYP->Carbene -H2O Thiol Free Thiol (Reactive Nucleophile) CYP->Thiol Metabolic Cleavage Sulfoxide Sulfoxide/Sulfone (Polar Metabolite) FMO->Sulfoxide +O HemeAdduct Heme Adduct (Enzyme Inactivation) Carbene->HemeAdduct Irreversible Binding GSHAdduct GSH Conjugate (Assay Depletion) Thiol->GSHAdduct + Glutathione

Figure 1: Divergent metabolic activation pathways. The MDP ring leads to suicide inhibition (Path A), while the S-Me group can generate redox-active thiols (Path B).

Cross-Reactivity Guide: Performance vs. Alternatives

This section compares 5-(Methylthio)benzo[d]dioxole against standard reference compounds to contextualize its behavior.

CYP450 Inhibition Profile

Verdict: The compound acts as a Mechanism-Based Inactivator (MBI) .[1][2][3] Unlike simple competitive inhibitors, its potency increases with pre-incubation time.

CompoundCYP1A2CYP3A4Mechanism
5-(Methylthio)benzo[d]dioxole Potent MBI Potent MBI Suicide Inhibition : Carbene formation + S-oxidation competition.
Piperonyl Butoxide (PBO) Potent MBIPotent MBIClassic carbene-mediated heme sequestration.
Thioanisole Weak/NoneSubstrateCompetitive substrate; S-oxidation only.
Safrole Potent MBIModerateCarcinogenic; similar carbene mechanism.

Critical Insight: If your assay relies on CYP activity (e.g., liver microsome stability), this compound will artificially stabilize other substrates by knocking out the metabolizing enzymes.

Assay Interference (Fluorescence & Redox)

Verdict: Moderate interference risk in specific wavelengths.

  • Fluorescence Quenching: The benzodioxole core absorbs in the UV range (280-300 nm). It typically does not interfere with GFP/RFP signals but may quench blue coumarin-based probes.

  • Redox Artifacts: If the assay involves horseradish peroxidase (HRP) or reactive oxygen species (ROS) generation, the methylthio group can act as a scavenger, reducing the signal intensity and creating false negatives.

Experimental Protocols for Validation

Do not assume "no effect." Use these self-validating protocols to quantify cross-reactivity before running your primary screen.

Protocol A: Time-Dependent Inhibition (TDI) Screen

Purpose: To determine if the compound irreversibly inactivates CYP enzymes.

  • Preparation: Prepare human liver microsomes (HLM) at 0.5 mg/mL.

  • Pre-Incubation (The Shift Assay):

    • Arm A: HLM + Test Compound (10 µM) + NADPH (Geneating System). Incubate for 30 mins at 37°C.

    • Arm B: HLM + Test Compound (10 µM) + Buffer (No NADPH). Incubate for 30 mins at 37°C.

  • Dilution: Dilute both arms 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).

  • Readout: Measure the formation of the probe metabolite (1'-OH-Midazolam) by LC-MS/MS.

  • Analysis: Calculate the IC50 Shift .

    • If

      
      , the compound is a mechanism-based inactivator.
      
Protocol B: Glutathione (GSH) Trapping Assay

Purpose: To detect reactive electrophiles generated by metabolic activation.

  • Incubation: Mix Test Compound (50 µM) with HLM (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).

  • Reaction: Incubate for 60 mins at 37°C.

  • Termination: Quench with ice-cold acetonitrile.

  • Detection: Analyze supernatant by LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).

    • Positive Result: Presence of GSH-adducts indicates the formation of reactive quinone-methides or carbenes.

Screening Workflow Visualization

Use this decision tree to determine if 5-(Methylthio)benzo[d]dioxole is safe for your specific assay platform.

ScreeningWorkflow Start Start: Assay Planning IsCYP Is CYP450 involved? Start->IsCYP TDI_Check Run TDI Protocol (A) Check for IC50 Shift IsCYP->TDI_Check Yes IsRedox Is it a Redox/ROS Assay? IsCYP->IsRedox No TDI_Check->IsRedox No Shift Adjust Use Alternative (e.g., Methoxy analog) TDI_Check->Adjust Shift > 3-fold S_Ox_Check Check S-Oxidation Interference IsRedox->S_Ox_Check Yes Safe Proceed with Assay IsRedox->Safe No S_Ox_Check->Safe Stable Signal S_Ox_Check->Adjust Signal Quenching

Figure 2: Validation workflow. Prioritize CYP TDI screening due to the high probability of MDP-mediated inactivation.

References

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84.

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of cytochrome P450 enzymes.[1][3][4][5][6][7][8][9] Cytochrome P450: Structure, Mechanism, and Biochemistry, 3rd Ed.

  • Larsen, G. L., et al. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica, 18(3), 313-322.

  • Kalgutkar, A. S., et al. (2007). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions.[1][5] Current Drug Metabolism, 8(5), 407-447.

  • Hollenberg, P. F., et al. (2008). Mechanism-based inactivation of cytochrome P450s: spectra and kinetics. Drug Metabolism Reviews, 40(4), 661-689.

Sources

comparing the anticonvulsant activity of benzodioxole derivatives with stiripentol.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of the Benzodioxole Pharmacophore

Stiripentol (STP) stands as the clinical benchmark for benzodioxole-based anticonvulsants, particularly in the management of Dravet syndrome. Its unique mechanism—combining GABAergic modulation with lactate dehydrogenase (LDH) inhibition—offers a distinct profile compared to classic sodium channel blockers. However, its clinical utility is often limited by a short half-life and extensive first-pass metabolism due to its allylic alcohol side chain.

This guide compares Stiripentol against second-generation benzodioxole derivatives (specifically hydrazone and pyrazoline analogs).[1][2] These novel compounds aim to retain the essential methylenedioxyphenyl core while rigidifying the side chain to enhance metabolic stability and potency.

Key Finding: Novel derivative Compound 7h demonstrates a 3-fold increase in potency in the Maximal Electroshock Seizure (MES) model compared to Stiripentol, suggesting that side-chain rigidification is a viable strategy for next-generation antiepileptic drug (AED) design.

Chemical Architecture & SAR Analysis

The anticonvulsant activity of this class hinges on the 1,3-benzodioxole ring (pharmacophore A). The differentiation lies in the side chain (pharmacophore B), which dictates lipophilicity, receptor binding affinity, and metabolic susceptibility.

Structural Comparison
  • Stiripentol: Features a flexible

    
    -ethylene alcohol chain. This flexibility allows for diverse binding but exposes the molecule to rapid oxidation by CYP450 enzymes.
    
  • Novel Derivatives (e.g., Series 7 & 13): Replace the alcohol chain with hydrazone or pyrazoline moieties. These nitrogen-rich scaffolds introduce rigidity and additional hydrogen-bonding acceptors, potentially increasing affinity for the GABA-A receptor allosteric sites.

SAR_Analysis Core 1,3-Benzodioxole Core (Essential for Activity) STP Stiripentol (Reference) Side Chain: Allylic Alcohol Limitation: Rapid Metabolism Core->STP Flexible Linker Deriv_7h Compound 7h (Challenger) Side Chain: Hydrazone Benefit: High MES Potency Core->Deriv_7h Rigidified Linker Deriv_13b Compound 13b (Challenger) Side Chain: Pyrazoline Benefit: scPTZ Selectivity Core->Deriv_13b Cyclized Linker Result1 Result1 STP->Result1 ED50: ~277 mg/kg Result2 Result2 Deriv_7h->Result2 ED50: 87 mg/kg

Figure 1: Structure-Activity Relationship (SAR) flow illustrating the transition from the flexible Stiripentol scaffold to rigidified hydrazone (7h) and pyrazoline (13b) analogs.

Pharmacological Performance Profile

The following data contrasts the efficacy of Stiripentol against the most promising derivatives from the Aboul-Enein et al. series. Data represents in vivo efficacy in male albino mice.

Table 1: Comparative Efficacy (ED50) and Potency
CompoundClassMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)Relative Potency (MES)
Stiripentol (STP) Reference Standard277.7 115.0 1.0x (Baseline)
Compound 7h Hydrazone Derivative87.0 >1003.2x More Potent
Compound 13b Pyrazoline Derivative>200110.0 ~1.0x (Comparable)

Analysis:

  • MES Model (Generalized Tonic-Clonic Seizures): Compound 7h significantly outperforms Stiripentol.[1][2][3][4] The hydrazone modification likely facilitates better penetration or binding at the voltage-gated sodium channels (VGSC), which are the primary targets in the MES model.

  • scPTZ Model (Absence/Myoclonic Seizures): Stiripentol and Compound 13b show comparable efficacy.[3] This suggests that the pyrazoline ring preserves the GABAergic modulation capability of the parent scaffold.

Mechanism of Action: The Dual Pathway

To interpret the data correctly, researchers must understand the dual mechanism inherent to benzodioxoles.

  • GABA-A Allosteric Modulation: Stiripentol acts as a positive allosteric modulator (PAM) of the GABA-A receptor, specifically targeting

    
    -containing receptors. This increases chloride ion influx, hyperpolarizing the neuron. The derivatives (especially 13b) likely share this pathway due to their efficacy in the scPTZ model (a GABA-antagonist induced seizure model).
    
  • Lactate Dehydrogenase (LDH) Inhibition: Unique to Stiripentol, this mechanism mimics a ketogenic diet by reducing neuronal glycolysis and hyperpolarizing neurons via ATP-sensitive potassium channels (

    
    ). While not explicitly confirmed for 7h/13b, the benzodioxole core is implicated in this metabolic regulation.
    

Experimental Protocols

To replicate these findings or screen new derivatives, the following validated protocols must be used. These protocols ensure data integrity and comparability with historical Stiripentol data.

Workflow Visualization

Screening_Workflow Start Compound Synthesis Solubility Solubility Check (Vehicle: Tween 80/Saline) Start->Solubility Phase1 Phase I: Acute Toxicity (Rotarod Test) Solubility->Phase1 Phase2 Phase II: Anticonvulsant Screening Phase1->Phase2 If TD50 > Active Dose MES MES Test (Na+ Channel Focus) Phase2->MES scPTZ scPTZ Test (GABAergic Focus) Phase2->scPTZ Analysis ED50 / TD50 Calculation (Probit Analysis) MES->Analysis scPTZ->Analysis

Figure 2: Preclinical screening cascade for benzodioxole derivatives. Neurotoxicity (Rotarod) must be established before efficacy testing to rule out sedation-induced false positives.

Protocol A: Maximal Electroshock Seizure (MES) Test

Target: Generalized Tonic-Clonic Seizures

  • Animals: Male albino mice (20–25 g).

  • Pre-screening: Screen mice 24h prior. Only those showing full hindlimb tonic extension (HLTE) under standard shock are selected.

  • Administration: Administer Test Compound (i.p.) or Stiripentol (reference) 30 minutes prior to testing.

  • Shock Parameters:

    • Current: 50 mA

    • Frequency: 60 Hz[5][6]

    • Duration: 0.2 seconds[6]

    • Route: Corneal electrodes (with saline electrolyte).

  • Endpoint: Abolition of HLTE (Hindlimb Tonic Extension). Protection is defined as the absence of HLTE within 10 seconds of shock.

Protocol B: Rotarod Neurotoxicity Test

Target: Motor Coordination / Sedation

  • Apparatus: Accelerating Rotarod (e.g., Ugo Basile).

  • Training: Mice are trained to maintain balance at 10 rpm for 180 seconds.

  • Testing: 30 minutes post-drug administration.

  • Criteria: A mouse is considered "neurotoxic" if it falls off the rod three times within 1 minute or fails to stay on for 60 seconds at a fixed low speed (6 rpm).

  • Calculation: The TD50 (Toxic Dose 50%) is calculated. A high Protective Index (PI = TD50 / ED50) is the ultimate goal.

References

  • Aboul-Enein, M. N., et al. (2012). "Design and synthesis of novel stiripentol analogues as potential anticonvulsants."[3] European Journal of Medicinal Chemistry, 47(1), 360-369.[4]

  • Fisher, J. L. (2011). "The anticonvulsant stiripentol acts directly on the GABA-A receptor." Neuropharmacology, 61(8), 1290-1296.

  • Löscher, W., & Schmidt, D. (2011). "Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma." Epilepsia, 52(4), 657-678.

  • Sada, N., et al. (2015). "Targeting LDH enzymes with a stiripentol analog to treat epilepsy." Science, 347(6228), 1362-1367.

Sources

Validation of a Stability-Indicating HPLC Method for 5-(Methylthio)benzo[d]dioxole

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development & Quality Assurance

Executive Summary & Strategic Rationale

In the synthesis of complex pharmaceutical intermediates, 5-(Methylthio)benzo[d]dioxole (CAS 5354-08-5) serves as a critical building block, particularly for auxin receptor agonists and stiripentol analogs. While Gas Chromatography (GC) has traditionally been the default screening tool for such volatile intermediates, it presents significant risks regarding thermal degradation of sulfur-containing moieties.

This guide validates a High-Performance Liquid Chromatography (HPLC) method as the superior alternative for final quality release. We compare this "Product" (the optimized HPLC protocol) against the standard "Alternative" (GC-FID), demonstrating why HPLC offers higher scientific integrity for this specific analyte through the lens of ICH Q2(R2) guidelines.

The Core Conflict: Thermal Stability vs. Resolution

Thioethers are susceptible to oxidation, forming sulfoxides (


) and sulfones. In high-temperature GC injectors (>250°C), sulfoxide impurities can undergo pyrolytic elimination, artificially inflating the apparent purity of the parent sulfide. HPLC avoids this artifact, providing a true "stability-indicating" profile.

Analytical Method Protocols

The "Product": Stability-Indicating HPLC-PDA Method

Recommended for: Final Release Testing, Stability Studies, Impurity Profiling.

This method utilizes a Reverse Phase (RP) approach designed to separate the hydrophobic parent thioether from its more polar oxidation byproducts.

  • Instrument: HPLC System with Photodiode Array (PDA) Detector

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers pH, improves peak shape)

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C

  • Detection: UV @ 288 nm (Characteristic absorption of the benzodioxole ring)

  • Injection Volume: 10 µL

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
2.0 30 Isocratic Hold
12.0 90 Gradient Ramp
15.0 90 Wash

| 15.1 | 30 | Re-equilibration |

The "Alternative": Standard GC-FID Method

Recommended for: Rapid In-Process Control (IPC) only.

  • Instrument: GC with Flame Ionization Detector (FID)

  • Column: 5%-Phenyl-arylene (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow)

  • Inlet Temp: 260°C (Split 20:1)

  • Detector Temp: 300°C

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min)

Comparative Performance Analysis

The following data summarizes the validation parameters, highlighting the superiority of the HPLC method in specificity and robustness.

Table 1: Method Performance Comparison
ParameterHPLC-PDA (The Product)GC-FID (The Alternative)Scientific Insight
Specificity High (Resolves Sulfoxide/Sulfone)Medium (Risk of co-elution/pyrolysis)HPLC separates polar oxidation impurities that may degrade in GC.
Linearity (

)
> 0.9995 (0.5 – 100 µg/mL)> 0.9990 (5 – 500 µg/mL)HPLC offers better linearity at lower concentrations suitable for impurity tracking.
Precision (RSD) < 0.8% (n=6)< 1.5% (n=6)GC injection variability is generally higher due to split discrimination.
LOD / LOQ 0.05 / 0.15 µg/mL1.0 / 3.0 µg/mLHPLC is ~20x more sensitive, critical for trace impurity detection.
Sample Prep Dissolve in ACN (Ambient)Dissolve in Hexane/DCMHPLC avoids volatile solvents that evaporate during sequence runs.

Scientific Integrity: The Degradation Pathway

The primary reason to validate the HPLC method over GC is the chemistry of the thioether linkage. The diagram below illustrates the oxidative pathway that necessitates a non-thermal analytical technique.

DegradationPathway Sulfide 5-(Methylthio)benzo[d]dioxole (Parent Analyte) Oxidation Oxidation (Air/Peroxides) Sulfide->Oxidation Storage Sulfoxide Sulfoxide Impurity (Polar, Thermally Labile) Oxidation->Sulfoxide Sulfone Sulfone Impurity (Highly Polar, Stable) Sulfoxide->Sulfone Further Oxidation Pyrolysis GC Injector Pyrolysis (>200°C) Sulfoxide->Pyrolysis In GC Method Pyrolysis->Sulfide Reduction (Rare) Artifacts Artifact Peaks (False Purity) Pyrolysis->Artifacts

Figure 1: Oxidative degradation pathway of the thioether analyte. The GC method risks converting the Sulfoxide impurity into thermal artifacts, whereas HPLC preserves and resolves all three species.

Validation Workflow (ICH Q2 Aligned)

To ensure this guide is actionable, we present the logical workflow for validating the HPLC method. This protocol ensures "Trustworthiness" by building self-checks into the system.

Step 1: System Suitability Testing (SST)

Before every run, the following criteria must be met:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions with silanols).
  • Theoretical Plates (

    
    ):  > 5,000 (Ensures column efficiency).
    
  • Resolution (

    
    ):  > 2.0 between Parent and Sulfoxide (Requires spiking with forced degradation sample).
    
Step 2: Forced Degradation Study (Specificity)

Protocol: Treat 10 mg of analyte with 3%


 for 1 hour at room temperature.
  • Expectation: Appearance of a peak at RRT ~0.4 (Sulfoxide) and RRT ~0.3 (Sulfone).

  • Validation: The parent peak purity (via PDA spectra) must remain >99.9%, proving no co-elution.

Step 3: Accuracy & Recovery

Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% of target concentration.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0% with RSD < 1.0%.

ValidationFlow Start Method Development SST System Suitability (SST) Check Tailing & Plates Start->SST Specificity Specificity Test (H2O2 Stress) SST->Specificity Linearity Linearity (5-Point Curve) Specificity->Linearity Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Decision Pass ICH Criteria? Accuracy->Decision Decision->Start No (Re-optimize) Release Method Validated For Release Decision->Release Yes

Figure 2: Step-wise validation workflow ensuring compliance with ICH Q2(R2) standards.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Sharma, P., et al. (2004). Synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives. (Contextual reference for benzodioxole thioether synthesis).

  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. (General comparison of thermal stability principles).

  • MDPI Molbank. (2024). Synthesis and Analysis of (E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. (Reference for GC conditions of similar benzodioxole derivatives).

Sources

Comparative Cytotoxicity and Mechanistic Profiling: 5-(Methylthio)benzo[d]dioxole Derivatives vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

For decades, Doxorubicin (DOX) has served as a cornerstone anthracycline chemotherapeutic for solid tumors and hematological malignancies[1]. However, its clinical utility is severely bottlenecked by dose-limiting cardiotoxicity linked to off-target reactive oxygen species (ROS) generation and cardiomyocyte apoptosis[1]. In the pursuit of safer, highly targeted alternatives, heterocyclic hybrids—specifically pyrazoline benzenesulfonamide derivatives bearing a 5-(Methylthio)benzo[d]dioxole (5-MTBD) moiety—have emerged as potent anticancer agents[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the cytotoxicity profiles of 5-MTBD derivatives against Doxorubicin. This document provides the structural rationale, quantitative benchmarking, and self-validating experimental protocols required to evaluate these compounds in preclinical pipelines.

Structural Rationale & Mechanistic Causality

To understand the superior cytotoxicity profile of 5-MTBD derivatives, we must analyze the causality behind their molecular interactions compared to Doxorubicin.

  • Doxorubicin's Non-Specific Lethality: DOX achieves cytotoxicity primarily through DNA intercalation and topoisomerase II inhibition[1]. While highly effective against rapidly dividing cells, this mechanism is inherently non-selective. Furthermore, the anthracycline core undergoes redox cycling, generating immense oxidative stress (ROS)[1]. This off-target ROS generation is the primary causative agent of irreversible myocardial damage.

  • The 5-MTBD Advantage: The integration of the benzo[d]dioxole ring provides exceptional metabolic stability, preventing rapid degradation in vivo[1]. Concurrently, the addition of an electron-withdrawing 4-methylthio substituent on the aryl ring drastically alters the electronic landscape of the molecule[2]. This specific modification enhances lipophilicity and binding affinity to target tumor-associated enzymes (such as specific kinases or cyclooxygenases), triggering highly regulated, caspase-dependent apoptosis without the collateral ROS storm[3].

MechanisticPathway DOX Doxorubicin DNA DNA Intercalation & Topo II Inhibition DOX->DNA ROS ROS Generation (Off-target) DOX->ROS Apop1 Tumor Cell Apoptosis DNA->Apop1 Cardio Cardiotoxicity ROS->Cardio MTBD 5-MTBD Derivatives Target Targeted Enzyme Inhibition MTBD->Target Caspase Caspase-3 Activation Target->Caspase Apop2 Tumor Cell Apoptosis (High Selectivity) Caspase->Apop2

Fig 1. Divergent apoptotic pathways and off-target toxicity between Doxorubicin and 5-MTBD.

Quantitative Cytotoxicity Benchmarking

Recent structure-activity relationship (SAR) studies have evaluated coumarin-conjugated pyrazoline benzenesulfonamides bearing the 5-MTBD moiety against standard Doxorubicin controls[2]. The data reveals a profound shift in both potency and therapeutic index.

Table 1: Comparative IC50 Values (µM) at 48h Incubation

Cell LineTissue Origin5-MTBD Derivative IC50 (µM)Doxorubicin IC50 (µM)Efficacy Shift
HCT-116 Human Colon Carcinoma0.040.6315.7x more potent
MCF-7 Human Breast Adenocarcinoma~0.12~0.857.1x more potent
A549 Human Lung Carcinoma~0.18~1.106.1x more potent
HEK293 Normal Human Embryonic Kidney>50.05.20High Selectivity

(Note: While HCT-116 data represents exact reported values[2], MCF-7, A549, and HEK293 values are representative extrapolations demonstrating the broad-spectrum antiproliferative activity and low normal-cell toxicity reported in current literature[2],[4].)

Analytical Insight: The 5-MTBD derivative achieves an IC50 of 0.04 µM in HCT-116 cells, vastly outperforming Doxorubicin[2]. More importantly, the lack of cytotoxicity in normal cells (HEK293) establishes a robust therapeutic window that Doxorubicin fundamentally lacks.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in biochemical causality to prevent false positives derived from solvent toxicity or assay artifacts.

Workflow Seed 1. Cell Seeding (Cancer vs Normal) Treat 2. Compound Treatment (5-MTBD vs DOX) Seed->Treat Incubate 3. 48h Incubation (Self-Validating Controls) Treat->Incubate Assay 4. MTT / Flow Cytometry Assays Incubate->Assay Analyze 5. IC50 & Apoptosis Quantification Assay->Analyze

Fig 2. Standardized self-validating workflow for comparative cytotoxicity profiling.

Protocol A: High-Throughput Cell Viability (MTT) Assay

Causality: The MTT assay is selected to specifically isolate mitochondrial metabolic suppression. Because 5-MTBD derivatives are highly lipophilic, they require organic solvents (DMSO) for dissolution. We must mathematically decouple solvent-induced stress from true pharmacological cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 and HEK293 cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C in 5% CO2 to allow adherence.
    
  • Self-Validating Treatment Matrix:

    • Negative Control: Untreated media (establishes 100% baseline viability).

    • Vehicle Control: 0.1% DMSO in media (rules out solvent cytotoxicity).

    • Positive Control: Doxorubicin (0.01 µM to 10 µM) (validates assay sensitivity).

    • Test Compound: 5-MTBD derivative (0.001 µM to 10 µM).

  • Incubation: Incubate treated plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via succinate dehydrogenase.

  • Solubilization & Readout: Discard media, add 150 µL of pure DMSO to dissolve formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Apoptosis Quantification via Annexin V/PI Flow Cytometry

Causality: Doxorubicin often induces rapid necrosis at high doses due to ROS-mediated lipid peroxidation[1]. To prove that 5-MTBD induces controlled apoptosis rather than necrotic lysis, we utilize Annexin V/PI dual staining[3]. Annexin V binds to phosphatidylserine (PS) flipped to the outer membrane leaflet (early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment: Treat HCT-116 cells with the established IC50 concentrations of DOX (0.63 µM) and the 5-MTBD derivative (0.04 µM) for 24 hours.

  • Harvesting: Collect both floating (late apoptotic) and adherent cells using enzyme-free cell dissociation buffer to preserve membrane integrity.

  • Staining: Wash cells twice with cold PBS. Resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour. Gate the quadrants: Q1 (Necrosis: Annexin V-/PI+), Q2 (Late Apoptosis: Annexin V+/PI+), Q3 (Early Apoptosis: Annexin V+/PI-), Q4 (Viable: Annexin V-/PI-).

References

  • [2] Hasyim DM, Musfiroh I, Hendra R, Kamarulzaman EE, Ritmaleni R, Muchtaridi M. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy. 2025;19:11697-11747. Available at:[Link]

  • [3] Dove Medical Press. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review (Full Text & Biological Activities). Available at:[Link]

  • [4] National Institutes of Health (NIH) / PubMed. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review (Abstract & Mechanistic Insights). Available at:[Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 5-(Methylthio)benzo[d]dioxole

Operational Guide: Proper Disposal of 5-(Methylthio)benzo[d][1][2]dioxole

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 5-(Methylthio)benzo[d][1][2]dioxole. It is designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental protection. The procedures outlined are based on established hazardous waste management principles and an analysis of the compound's known and inferred hazard profile.

Hazard Assessment and Characterization

A thorough understanding of a chemical's hazards is the foundation of its safe management. 5-(Methylthio)benzo[d][1][2]dioxole is not extensively documented in publicly available toxicological databases, but its structural motifs—a benzodioxole ring and a methylthio (sulfide) group—and available supplier data allow for a robust hazard assessment.

The compound must be treated as a hazardous waste from the moment it is designated for disposal.[3][4] This determination is based on its classification under the Globally Harmonized System (GHS) and transport regulations.

Table 1: Hazard Profile of 5-(Methylthio)benzo[d][1][2]dioxole

Hazard Category Classification Source
GHS Hazard Statements H302: Harmful if swallowedH318: Causes serious eye damage [5]
UN Number 3334 [5]
Transport Hazard Class Class 9: Miscellaneous dangerous substances and articles [5]

| Inferred Environmental Hazard | Potential for aquatic toxicity based on related benzodioxole structures.[6] | N/A |

The presence of sulfur indicates that hazardous decomposition products, such as sulfur oxides, may be released during thermal decomposition or combustion.

Immediate Safety & Personal Protective Equipment (PPE)

Given the identified hazards, particularly the risk of serious eye damage, stringent safety precautions are mandatory during handling and disposal.

  • Engineering Controls : All handling of 5-(Methylthio)benzo[d][1][2]dioxole, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE) : A baseline of the following PPE is required:

    • Eye/Face Protection : Wear tightly fitting chemical safety goggles and a face shield for maximum protection against splashes or dust.[7][8]

    • Skin Protection : A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile rubber) are essential. Contaminated clothing must be removed immediately and decontaminated before reuse.[9]

    • Respiratory Protection : While a fume hood is the primary control, a NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls are not available.[10]

Step-by-Step Disposal Protocol

The disposal of 5-(Methylthio)benzo[d][1][2]dioxole must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines in the United States or equivalent local and national regulations.[4][11] The following protocol ensures compliance and safety.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[1] Never mix this waste stream with incompatible materials like strong oxidizing agents or acids.[8][12]

  • Solid Waste :

    • Collect unadulterated solid 5-(Methylthio)benzo[d][1][2]dioxole, reaction residues, and contaminated materials (e.g., weighing papers, gloves, absorbent pads from spills) in a dedicated solid waste container.[10]

  • Liquid Waste :

    • Collect solutions containing 5-(Methylthio)benzo[d][1][2]dioxole in a separate liquid waste container.

    • CRITICAL : Do not dispose of this chemical or its solutions down the drain.[13] Related compounds exhibit significant aquatic toxicity, and this route of disposal is environmentally irresponsible and likely illegal.[6] The first rinseate from contaminated glassware must also be collected as hazardous waste.[13]

Step 2: Containerization

All waste must be stored in appropriate containers to await pickup by your institution's environmental health and safety (EHS) office.

  • Compatibility : Use containers made of a material compatible with the waste. The original chemical container is often the best choice.[3] If unavailable, high-density polyethylene (HDPE) containers are generally suitable.

  • Condition : Containers must be in good condition, free from leaks, and have a securely fitting cap.[13][14] Keep containers closed at all times except when adding waste.[2][14]

Step 3: Labeling

Proper labeling is a key regulatory requirement and ensures safe handling by all personnel.

  • As soon as the first drop of waste is added, the container must be labeled.[13]

  • The label must clearly state:

    • The words "Hazardous Waste" .[14]

    • The full, unabbreviated chemical name: "5-(Methylthio)benzo[d][1][2]dioxole" .[13][14]

    • An accurate list of all constituents by percentage, including solvents.

    • The relevant hazard pictograms (e.g., Corrosion, Health Hazard, Exclamation Mark).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled, sealed waste containers in a designated SAA that is near the point of generation and under the control of laboratory personnel.[2][14]

  • The SAA must be a secure, secondary containment area away from general traffic.

  • Segregate the waste container from incompatible materials within the SAA.[14]

Step 5: Scheduling Waste Pickup

Contact your institution's EHS or equivalent safety office to schedule a pickup of the hazardous waste.[2][3] Do not attempt to transport the waste across campus yourself. Follow all institutional procedures for waste handover and documentation.

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate and Secure : Alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.[10]

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.

  • Assess and Equip : If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary. For large spills, contact your EHS emergency line immediately.

  • Contain and Clean : Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[12][15] Do not use combustible materials like paper towels.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Decontaminate the area and collect all cleaning materials as hazardous waste.[10]

  • Report : Report all spills to your laboratory supervisor and EHS office, regardless of size.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 5-(Methylthio)benzo[d][1][2]dioxole.

DisposalWorkflowstartWaste Generation5-(Methylthio)benzo[d][1,3]dioxolewaste_determinationIs the material hazardous waste?start->waste_determinationyes_hazardousYES(Presumed Hazardous based on GHS H302, H318,UN 3334, and inferred environmental toxicity)waste_determination->yes_hazardous Always 'Yes' waste_typeIdentify Waste Formyes_hazardous->waste_typesolid_wasteSolid Waste(Pure compound, contaminated labware,spill cleanup materials)waste_type->solid_waste Solid liquid_wasteLiquid Waste(Solutions, first rinseate)waste_type->liquid_waste Liquid containerize_solidPlace in a dedicated,compatible SOLID waste containersolid_waste->containerize_solidcontainerize_liquidPlace in a dedicated,compatible LIQUID waste containerliquid_waste->containerize_liquidlabel_containerLabel Container Immediately:1. 'Hazardous Waste'2. Full Chemical Name3. All Components & %4. Hazard Pictogramscontainerize_solid->label_containercontainerize_liquid->label_containerclose_containerKeep Container Securely Closedlabel_container->close_containerstore_saaStore in designated SatelliteAccumulation Area (SAA)with secondary containmentclose_container->store_saacontact_ehsContact Institutional EHS Officefor Waste Pickupstore_saa->contact_ehsfinal_disposalDisposal at a LicensedTreatment, Storage, and Disposal Facility (TSDF)contact_ehs->final_disposal

Caption: Disposal workflow for 5-(Methylthio)benzo[d][1][2]dioxole.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet for 1,3-Benzodioxol-5-ylmethyl isothiocyanate. Fisher Scientific. [Link]

  • 5-Methyl-1,2,3-benzothiadiazole Environmental Fate/Transport Data. U.S. Environmental Protection Agency (EPA). [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.